Hafnium
Description
Propriétés
IUPAC Name |
hafnium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJZVLUMGGDVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hf | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064698 | |
| Record name | Hafnium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hafnium powder, dry, is a grayish metallic colored powder. Dust from dry powder may be ignited by static electricity. The dry powder reacts with moisture to produce hydrogen, a flammable gas. The heat from this reaction may be sufficient to ignite the hydrogen. It does not appreciably react with large quantities of water., Grayish powdery solid wetted with water., Other Solid, Highly lustrous, ductile, grayish solid; [NIOSH], Solid, GREY POWDER., Highly lustrous, ductile, grayish solid. | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hafnium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/506 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hafnium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HAFNIUM POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0847 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HAFNIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/542 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hafnium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0309.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
8316 °F at 760 mmHg (NIOSH, 2023), 4603 °C, 4602 °C, 8316 °F | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HAFNIUM POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0847 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HAFNIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/542 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hafnium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0309.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies., Soluble in hydrogen fluoride, Solubility in water: none, Insoluble | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HAFNIUM POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0847 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Hafnium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0309.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
13.31 (NIOSH, 2023) - Denser than water; will sink, 13.31, Zirconium and hafnium chemistries are almost identical ... the density of zirconium is about half that of hafnium., Relative density (water = 1): 13.31 | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HAFNIUM POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0847 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HAFNIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/542 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hafnium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0309.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 1X10-05 Pa at 1767 °C; 1X10-04 Pa at 2007 °C, 0 mmHg (approx) | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HAFNIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/542 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Hafnium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0309.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Of all elements, zirconium and hafnium are two of most difficult to separate. ... Very pure hafnium has been produced with zirconium being the major impurity. | |
| Record name | HAFNIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray crystals, Highly lustrous metal of hexagonal crystal structure, Hard, shiny, ductile metal with a color very similar to that of stainless steel ... hafnium sponge metal is a dull powder gray, Highly lustrous, ductile, grayish solid., Crystallizes in a...cubic system which transforms to a hexagonal close-packed system below 2033 K. | |
CAS No. |
7440-58-6 | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HAFNIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3542 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hafnium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HAFNIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71938L1DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HAFNIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/552 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | HAFNIUM POWDER (pyrophoric) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0847 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HAFNIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/542 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
4041 °F (NIOSH, 2023), 2233 °C, 2222 °C, 4041 °F | |
| Record name | HAFNIUM POWDER, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6667 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Hafnium
Executive Summary: This whitepaper provides a comprehensive technical overview of the historical discovery and isolation of hafnium (Hf), element 72. It details the theoretical predictions that guided its discovery, the experimental methodologies employed by its discoverers, and the subsequent processes developed for its initial isolation in metallic form. The content is structured to provide researchers, scientists, and professionals in drug development and materials science with a detailed understanding of the scientific journey from theoretical postulation to the tangible isolation of this important transition metal. Quantitative data is presented in tabular format for clarity, and key experimental and logical workflows are visualized using process diagrams.
Theoretical Prediction of Element 72
The path to discovering this compound began not in a laboratory, but in the theoretical frameworks of the periodic table. While Dmitri Mendeleev's 1869 periodic law had implicitly predicted the existence of a heavier analogue to titanium and zirconium, the exact placement of element 72 remained a point of contention for decades.[1]
A significant breakthrough came from the work of physicist Niels Bohr. In the early 1920s, Bohr applied quantum theory to develop a model of atomic structure that described the arrangement of electrons in shells and subshells.[2][3] Based on this model, Bohr predicted in 1922 that element 72 would not be a rare-earth element, as some chemists had supposed, but rather a transition metal with chemical properties almost identical to zirconium.[1][3][4] He correctly predicted its electron configuration to be [Xe] 4f¹⁴ 5d² 6s².[1] This theoretical insight was crucial, as it redirected the search for the missing element from rare-earth ores to zirconium-bearing minerals.[2][4]
Figure 1: Logical workflow from theoretical prediction to the discovery of this compound.
The Discovery of this compound
Acting on Bohr's prediction, Dutch physicist Dirk Coster and Hungarian chemist Georg von Hevesy, working at Bohr's Institute in Copenhagen, began a systematic search for element 72 in zirconium ores.[2][5] In 1923, their efforts culminated in the definitive discovery of the new element.[6][7]
Experimental Protocol: X-ray Spectroscopy
The discovery was accomplished using X-ray spectroscopy, a powerful technique for elemental analysis that had been pioneered by Henry Moseley.[8] The protocol followed by Coster and von Hevesy involved several key steps:
-
Sample Preparation : Samples of Norwegian zircon (zirconium orthosilicate, ZrSiO₄) were obtained from the collections of the Geological Museum in Copenhagen.[8] The zircon was first treated by boiling in acid to concentrate the zirconium and the yet-undiscovered element 72 by removing more soluble components.[8]
-
Electron Bombardment : The prepared zircon sample was placed in an X-ray spectrometer and bombarded with a beam of electrons. This high-energy bombardment excites the atoms in the sample, causing them to eject inner-shell electrons.
-
X-ray Emission : To return to a stable state, electrons from higher energy shells "drop down" to fill the vacancies in the lower shells. The excess energy from this transition is emitted as an X-ray photon with a wavelength characteristic of the element.
-
Detection and Analysis : The emitted X-rays were diffracted by a crystal and detected, allowing for the measurement of their precise wavelengths. Coster and von Hevesy identified new spectral lines that were not attributable to zirconium or any other known element present in the sample. These lines matched the values Bohr's theory predicted for element 72.[2][8]
The new element was named this compound, derived from Hafnia, the Latin name for Copenhagen, in honor of the city where it was discovered.[6] The discovery was a major triumph for Bohr's atomic theory and filled one of the last remaining gaps for stable elements in the periodic table.[9]
| Parameter | Description / Value | Reference |
| Discoverers | Dirk Coster, Georg von Hevesy | [6] |
| Location | Niels Bohr Institute, Copenhagen, Denmark | [7][8] |
| Date of Discovery | 1923 | [7] |
| Method | X-ray Spectroscopy | [6] |
| Source Material | Norwegian Zircon (ZrSiO₄) | [6][8] |
| Element Name Origin | From Hafnia, the Latin name for Copenhagen | [6] |
| Table 1: Key historical data for the discovery of this compound. |
The First Isolation of this compound
Following the discovery, the next major challenge was to separate this compound from zirconium. Their chemical similarity, a consequence of the "lanthanide contraction" which results in nearly identical ionic radii, makes this separation notoriously difficult.[6]
First Chemical Separation: Fractional Crystallization
The first successful chemical separation was achieved by Georg von Hevesy and Valdemar Thal Jantzen.[6] They developed a laborious process of fractional crystallization.
Experimental Protocol:
-
Salt Preparation : The mixed zirconium and this compound oxides were dissolved to form double ammonium or potassium fluoride salts (e.g., K₂ZrF₆ and K₂HfF₆).
-
Dissolution : The mixed salts were dissolved in a hot solvent, typically water, to create a saturated solution.
-
Cooling and Crystallization : The solution was then carefully cooled. The salt that was slightly less soluble would begin to crystallize out of the solution first. In this system, the potassium hexafluorozirconate (K₂ZrF₆) is slightly more soluble than the potassium hexafluorohafnate (K₂HfF₆), meaning the this compound salt precipitates preferentially.
-
Iteration : The collected crystals (enriched in this compound) were separated from the remaining solution (enriched in zirconium). This process was repeated hundreds or even thousands of times to achieve a significant degree of separation.[6]
This method, while effective, was extremely tedious and not suitable for large-scale production.
First Metallic Isolation: The Iodide (Crystal Bar) Process
The first sample of pure metallic this compound was produced in 1924 by Anton Eduard van Arkel and Jan Hendrik de Boer using their newly developed "crystal bar" or iodide process.[10] This chemical vapor transport method is designed to produce small quantities of very high-purity metals.
Experimental Protocol:
-
Apparatus : The process is conducted in an evacuated glass vessel containing a crude this compound metal sponge or powder and a small amount of iodine. A tungsten filament is suspended within the vessel.[10][11]
-
Formation of this compound Tetraiodide : The vessel is heated to a moderate temperature (50-250 °C). The iodine vaporizes and reacts with the impure this compound metal to form volatile this compound tetraiodide (HfI₄) gas, leaving non-volatile impurities behind as solids.[10]
-
Reaction : Hf(s) + 2I₂(g) → HfI₄(g)
-
-
Decomposition on Filament : An electric current is passed through the tungsten filament, heating it to a very high temperature (~1400 °C).[10] When the gaseous HfI₄ molecules come into contact with the hot filament, they decompose back into pure this compound metal and iodine gas.
-
Reaction : HfI₄(g) → Hf(s) + 2I₂(g)
-
-
Deposition and Iodine Regeneration : The pure, ductile this compound metal deposits onto the filament, forming a "crystal bar".[10] The liberated iodine gas diffuses back to the cooler region of the vessel to react with more of the crude this compound feed, continuing the cycle until the feed material is consumed or the filament becomes too thick.
Figure 2: Workflow for the early chemical separation and metallic isolation of this compound.
Properties and Modern Separation
The early isolation efforts confirmed that this compound was a ductile, silvery metal with a high melting point.[5] The extreme difficulty of its separation remains a key aspect of its production. Modern industrial-scale separation of this compound from zirconium is now predominantly achieved through liquid-liquid extraction techniques, which offer far greater efficiency than fractional crystallization.[12] These processes, such as the MIBK-thiocyanate method, exploit subtle differences in the solubility of this compound and zirconium complexes between an aqueous phase and an immiscible organic solvent.[12]
| Property | Value |
| Atomic Number | 72 |
| Atomic Mass | 178.49 u |
| Density (at 20°C) | 13.31 g/cm³ |
| Melting Point | 2233 °C (4051 °F) |
| Boiling Point | 4603 °C (8317 °F) |
| Electron Configuration | [Xe] 4f¹⁴ 5d² 6s² |
| Crystal Structure | Hexagonal Close-Packed |
| Table 2: Selected physical and atomic properties of this compound. |
Conclusion
The discovery and isolation of this compound stand as a landmark achievement in chemistry and physics. It was a powerful validation of Bohr's quantum theory of atomic structure and highlighted the predictive power of the periodic table. The subsequent development of separation and isolation protocols, from the painstaking method of fractional crystallization to the elegant iodide process, showcases the ingenuity required to handle elements with nearly identical chemical properties. This historical foundation paved the way for the modern production of high-purity this compound, a material now critical in applications ranging from nuclear control rods to advanced microelectronics.
References
- 1. This compound and Niels Bohr - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Niels Bohr - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound (Hf) | Research Starters | EBSCO Research [ebsco.com]
- 6. webelements.com [webelements.com]
- 7. prezi.com [prezi.com]
- 8. Centenary for the discovery of element 72 – a Nordic contribution and the utility of this compound [blogg.forskning.no]
- 9. sciencenotes.org [sciencenotes.org]
- 10. Van Arkel–de Boer process - Wikipedia [en.wikipedia.org]
- 11. testbook.com [testbook.com]
- 12. ias.ac.in [ias.ac.in]
A Comprehensive Technical Guide to the Fundamental Chemical Properties of Hafnium Metal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), a lustrous, silvery, ductile transition metal, holds a significant position in a variety of high-technology applications owing to its unique chemical and physical properties. With an atomic number of 72, it resides in Group 4 of the periodic table, alongside titanium and zirconium. Its chemical behavior is remarkably similar to that of zirconium, a consequence of the lanthanide contraction which results in nearly identical atomic and ionic radii.[1][2] This similarity makes their separation a challenging yet crucial process, particularly for applications in the nuclear industry where their neutron absorption properties diverge dramatically.[1][3] This in-depth guide provides a technical overview of the core fundamental chemical properties of this compound metal, including its atomic and physical characteristics, chemical reactivity, and corrosion resistance. Detailed experimental protocols for the determination of these properties are also presented, alongside visualizations of key chemical processes.
Atomic and Physical Properties
This compound is a dense metal that exists as a hexagonal close-packed (hcp) crystal structure, known as the alpha form, at room temperature.[1][4] At a temperature of 2388 K, it undergoes a phase transition to a body-centered cubic (bcc) lattice, or beta form.[1][5] A notable physical distinction between this compound and the chemically similar zirconium is its density, with this compound being approximately twice as dense as zirconium.[1][5]
The key atomic and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Atomic Number | 72[4][5] |
| Atomic Mass | 178.49 u[5][6] |
| Electron Configuration | [Xe] 4f¹⁴ 5d² 6s²[1][7] |
| Electronegativity (Pauling Scale) | 1.3[4][8] |
| Oxidation States | +4 (most common), +3, +2, +1[1][9][10] |
| Melting Point | 2506 K (2233 °C, 4051 °F)[1][11] |
| Boiling Point | 4876 K (4603 °C, 8317 °F)[1][11] |
| Density (at 20°C) | 13.31 g/cm³[4][11] |
| Crystal Structure (at 20°C) | Hexagonal Close-Packed (hcp)[1][4] |
| Lattice Parameters (a, c) | a = 319.42 pm, c = 505.12 pm[1] |
| Atomic Radius | 216 pm[8] |
| Covalent Radius | 144 pm[8] |
| Ionic Radius (Hf⁴⁺) | 71 pm[8] |
| Thermal Conductivity | 23.0 W/(m·K)[1] |
| Electrical Resistivity (at 20°C) | 331 nΩ·m[1] |
| Thermal Neutron Capture Cross Section | ~102 barns[8] |
Chemical Reactivity
This compound's reactivity is characterized by the formation of a stable, passive oxide layer that protects the bulk metal from further chemical attack. This property imparts excellent corrosion resistance in many environments.
Reactivity with Air and Water
In air, this compound metal forms a protective oxide film, primarily monoclinic this compound dioxide (HfO₂), which inhibits further corrosion.[1][3] While the bulk metal is resistant to air at room temperature, finely divided this compound powder is pyrophoric and can ignite spontaneously.[1][12][13] this compound does not react with water under normal conditions.[12] However, at elevated temperatures and pressures, such as 360°C under water pressure, it can be oxidized to form a thin, protective surface oxide layer.[14]
Reactivity with Acids and Bases
This compound metal is resistant to many acids, particularly at room temperature, due to its passivating oxide layer.[4][15] It is, however, susceptible to attack by hydrofluoric acid (HF), which can dissolve the metal, likely through the formation of fluoro complexes.[1][12][15][16] Concentrated sulfuric acid can also attack this compound.[1] The metal is highly resistant to concentrated alkalis.[1][5]
Reactivity with Halogens
This compound metal reacts with halogens (fluorine, chlorine, bromine, and iodine) upon heating to form the corresponding this compound(IV) halides (HfF₄, HfCl₄, HfBr₄, and HfI₄).[12][16]
Corrosion Resistance
The exceptional corrosion resistance of this compound is a primary reason for its use in demanding environments, such as in the chemical processing industry and nuclear reactors.[17][18] This resistance is attributed to the formation of a dense and tightly adherent oxide film on its surface.[4][15][16] This passive layer is stable in a wide range of acidic and alkaline conditions, with the notable exception of hydrofluoric acid.[4][19]
Experimental Protocols
Determination of Crystal Structure by X-ray Diffraction (XRD)
Objective: To determine the crystal structure and lattice parameters of this compound metal.
Methodology:
-
Sample Preparation: A small, flat, and polished sample of this compound metal is prepared. For powder diffraction, a fine powder of this compound is used. The surface should be clean and free from any oxide layer or contamination.
-
Instrument Setup: A powder X-ray diffractometer is used. The instrument is calibrated using a standard reference material.
-
Data Collection: The this compound sample is mounted in the diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting XRD pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the crystal system and lattice parameters using Bragg's Law. The relative intensities of the peaks can be compared to standard patterns (e.g., from the JCPDS database) to confirm the hexagonal close-packed structure of alpha-hafnium.[20]
Measurement of Density
Objective: To determine the density of a solid this compound metal sample.
Methodology (based on the Archimedes' principle):
-
Mass Measurement: The mass of the this compound sample is accurately measured using an analytical balance.
-
Volume Determination:
-
A beaker of a suitable liquid of known density (e.g., distilled water) is placed on the balance, and the balance is tared.
-
The this compound sample is suspended by a thin thread and fully submerged in the liquid, ensuring it does not touch the sides or bottom of the beaker.
-
The apparent mass of the submerged sample is recorded.
-
The volume of the sample is calculated as the difference between the mass in air and the apparent mass in the liquid, divided by the density of the liquid.
-
-
Density Calculation: The density of the this compound is calculated by dividing its mass by its determined volume.
Alternatively, for high-temperature measurements of molten this compound, a containerless method using an electrostatic levitator (ESL) can be employed to avoid reactions with a container.[19]
Corrosion Testing (ASTM G2/G2M)
Objective: To evaluate the corrosion resistance of this compound and its alloys in high-temperature water or steam.
Methodology (summary of ASTM G2/G2M): [1][4][17]
-
Specimen Preparation: Test coupons of this compound are prepared with specific dimensions. The surfaces are typically cleaned and etched to remove any surface contamination.
-
Initial Measurement: The initial mass and surface area of the specimens are accurately measured.
-
Exposure: The specimens are placed in an autoclave containing high-purity water or steam at a specified temperature and pressure (e.g., water at 360°C or steam at 400°C).
-
Duration: The test is conducted for a predetermined period.
-
Final Measurement: After exposure, the specimens are removed, dried, and their final mass is measured.
-
Evaluation: The corrosion resistance is evaluated based on the mass gain per unit surface area and a visual inspection of the surface for any signs of corrosion.
Potentiodynamic Polarization
Objective: To characterize the corrosion behavior of this compound in an electrochemical cell.
Methodology: [21]
-
Cell Setup: A three-electrode electrochemical cell is used, consisting of a this compound working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The cell is filled with the desired electrolyte solution.
-
Open Circuit Potential (OCP): The stable OCP of the this compound electrode is measured.
-
Polarization Scan: The potential of the working electrode is scanned at a slow, constant rate from a potential cathodic to the OCP to a potential anodic to the OCP.
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Analysis: A polarization curve (log of current density vs. potential) is plotted. From this curve, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential can be determined.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the passive film on this compound and the kinetics of the corrosion process.
-
Cell Setup: The same three-electrode cell as for potentiodynamic polarization is used.
-
AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. This data can be fitted to an equivalent electrical circuit model to extract information about the properties of the passive film (e.g., resistance and capacitance) and the charge transfer resistance of the corrosion process.
Visualizations
Logical Relationship: Passivation of this compound Metal
Caption: The process of this compound metal passivation.
Experimental Workflow: Separation of this compound from Zirconium
Caption: A simplified workflow for the separation of this compound from zirconium.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. ijsr.net [ijsr.net]
- 7. Silicon Passivation by Ultrathin this compound Oxide Layer for Photoelectrochemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound density [kg-m3.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of co-reactants on surface passivation by nanoscale this compound oxide layers grown by atomic layer deposition on silicon - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00210A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Separation of this compound from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Hf | CID 23986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. How to Measure the Density of Metals: 7 Steps (with Pictures) [wikihow.com]
- 15. This compound: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 16. WebElements Periodic Table » this compound » reactions of elements [webelements.com]
- 17. store.astm.org [store.astm.org]
- 18. osti.gov [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 23. nlab.pl [nlab.pl]
An In-depth Technical Guide to the Atomic Structure and Electron Configuration of Hafnium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), a lustrous, silvery, ductile transition metal, resides in Group 4 and Period 6 of the periodic table with an atomic number of 72.[1][2][3] Its chemical behavior is remarkably similar to that of zirconium, a consequence of the lanthanide contraction which results in nearly identical ionic radii for the two elements.[1][4] This similarity poses significant challenges in their separation.[1][4] this compound's unique nuclear properties, particularly its large thermal neutron capture cross-section, make it a critical material in nuclear control rods.[2] This guide provides a comprehensive overview of the fundamental atomic structure and electron configuration of this compound, supported by quantitative data and an outline of the experimental methodologies used to determine these properties.
Atomic and Physical Properties of this compound
A summary of the key atomic and physical properties of this compound is presented in the tables below, offering a quantitative look at its fundamental characteristics.
Table 1: Fundamental Atomic Properties of this compound
| Property | Value |
| Atomic Number | 72[1][2] |
| Atomic Mass | 178.49 u[2][5] |
| Electron Configuration | [Xe] 4f¹⁴ 5d² 6s²[1][2][6][7] |
| Electronegativity (Pauling Scale) | 1.3[1] |
| Common Oxidation States | +4[1][8][9] |
Table 2: Ionization Energies of this compound
| Ionization Energy | Value (kJ/mol) |
| 1st | 658.5[1] |
| 2nd | 1440[1] |
| 3rd | 2250[1] |
Table 3: Atomic Radii of this compound
| Type of Radius | Value (pm) |
| Empirical Atomic Radius | 159[1] |
| Covalent Radius | 175 ± 10[1] |
| Van der Waals Radius | 212[5] |
Table 4: Physical and Crystal Structure Properties of this compound
| Property | Value |
| Phase at STP | Solid[1] |
| Melting Point | 2506 K (2233 °C)[1][2] |
| Boiling Point | 4876 K (4603 °C)[1] |
| Density (at 20 °C) | 13.31 g/cm³[10] |
| Crystal Structure | Hexagonal close-packed (hcp)[1][10] |
| Lattice Parameters (hcp) | a = 319.64 pm, c = 505.11 pm[5] |
Electron Configuration and Atomic Structure
The ground state electron configuration of a neutral this compound atom is [Xe] 4f¹⁴ 5d² 6s².[1][2][6][7] This configuration indicates that the last differentiating electron enters the 5d orbital, classifying this compound as a d-block element.[2] The arrangement of electrons in their respective shells is 2, 8, 18, 32, 10, 2.[11]
The following diagram illustrates the logical filling of electron shells in a this compound atom.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: this compound [xpsfitting.com]
- 3. This compound | The Periodic Table at KnowledgeDoor [knowledgedoor.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Hf (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. materials.gelsonluz.com [materials.gelsonluz.com]
- 7. Electron configuration for this compound (element 72). Orbital diagram [your-online.ru]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. This compound | XPS Periodic Table | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. WebElements Periodic Table » this compound » properties of free atoms [winter.group.shef.ac.uk]
A Technical Guide to the Natural Abundance and Geological Sources of Hafnium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), a lustrous, silvery, ductile metal, is a high-tech workhorse with unique properties that make it indispensable in a range of critical applications, from nuclear technology and superalloys to microelectronics.[1][2][3] Despite its importance, this compound is a relatively rare element, and its geochemical behavior is intrinsically linked to that of zirconium (Zr), with which it is almost always found in nature.[1][4][5] This technical guide provides an in-depth exploration of the natural abundance of this compound, its primary geological sources, and the analytical methodologies used to quantify its presence in geological materials.
Natural Abundance of this compound
This compound is a lithophile element, meaning it is concentrated in the Earth's crust and is not found as a free element in nature.[5][6] Its abundance is typically discussed in parts per million (ppm) or parts per billion (ppb). The geochemical properties of this compound are remarkably similar to those of zirconium due to their nearly identical ionic radii and charge, a consequence of the lanthanide contraction.[6] This similarity governs its distribution in geological environments.
Abundance in the Earth's Crust and Solar System
The concentration of this compound varies across different geological reservoirs. The Earth's upper crust is estimated to contain between 3.0 and 4.8 ppm of this compound by mass.[5] In the broader solar system, its abundance is significantly lower, estimated at approximately 1 part per billion by weight.[7]
| Reservoir | Abundance (by weight) | Citation(s) |
| Earth's Upper Crust | 3.0 - 5.8 ppm | [5][6] |
| Solar System | ~1 ppb | [7] |
| Meteorites (Carbonaceous) | 170 ppb | [8] |
| Seawater | 0.008 ppb | [8] |
Abundance in Different Rock Types
The concentration of this compound is generally higher in more evolved, silica-rich igneous rocks.[6][9]
| Rock Type | Typical this compound Concentration (mg/kg or ppm) | Citation(s) |
| Ultramafic Rocks | < 1 | [6] |
| Mafic Rocks | up to 2 | [6] |
| Intermediate Rocks | 2 - 4 | [6] |
| Granitic Rocks | ~4 | [6] |
| Kimberlite, Carbonatite, Alkali-rich lava | > 8 | [6] |
| Sedimentary Rocks (general) | 2.5 - 6.5 | [6] |
Geological Sources of this compound
This compound is not mined directly but is almost exclusively obtained as a byproduct of zirconium extraction.[1][2][9] The primary geological sources of this compound are zirconium-bearing minerals, which are concentrated through various geological processes.
Primary Minerals
The most significant mineral sources of this compound are:
-
Zircon (ZrSiO₄): This is the principal ore of both zirconium and this compound.[4][10] Zircon typically contains 1-4% this compound as a substitute for zirconium in its crystal lattice.[5] The zirconium-to-hafnium ratio in zircon is commonly around 50:1.[3][4][9][11]
-
Baddeleyite (ZrO₂): A less common but still important source of zirconium and this compound.[4][12] The zirconium-to-hafnium ratio in baddeleyite is approximately 73:1.[4]
-
Hafnon (HfSiO₄): A rare mineral where this compound is the dominant element rather than zirconium.[4][5]
-
Alvite [(Hf, Th, Zr)SiO₄·xH₂O] and Thortveitite [(Sc,Y)₂Si₂O₇]: These are other rare minerals that can contain significant amounts of this compound.[6][8]
| Mineral | Chemical Formula | Typical Hf Content (%) | Zr:Hf Ratio | Citation(s) |
| Zircon | ZrSiO₄ | 1 - 4 | ~50:1 | [3][4][5][9][11] |
| Baddeleyite | ZrO₂ | Variable | ~73:1 | [4] |
| Hafnon | HfSiO₄ | > Zr content | - | [4][5] |
Geological Deposit Types
Economic concentrations of this compound-bearing minerals are primarily found in two types of geological deposits:
-
Primary Deposits: These are associated with igneous rocks, particularly alkaline igneous rocks and carbonatites.[5][12] Zircon and baddeleyite crystallize as accessory minerals from magma.[12] While some large primary deposits exist, they are less commonly exploited for this compound compared to secondary deposits.[12]
-
Secondary (Placer) Deposits: These are the most significant sources of zircon and, consequently, this compound.[4][12] These deposits, often referred to as "heavy mineral sands," form through the weathering and erosion of primary rocks.[4][12] The high density and resistance to weathering of zircon allow it to be concentrated by the action of water and wind in coastal and alluvial environments.[4][10][12] Major heavy mineral sand mining operations are located in Australia and South Africa.[3]
Geological Processes of this compound Concentration
The following diagram illustrates the geological cycle and processes that lead to the concentration of this compound in economically viable deposits.
Experimental Protocols for this compound Analysis
Accurate determination of this compound concentrations in geological materials is crucial for geochemical studies, resource evaluation, and industrial processing. Several analytical techniques are employed for this purpose, each with its own set of methodologies.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for determining the elemental and isotopic composition of samples.
Sample Preparation:
-
Digestion: A powdered rock or mineral sample (typically <30 mg) is digested using a mixture of strong acids, such as hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄).
-
Dissolution: The digested sample is then dissolved in a dilute acid mixture, often containing a small amount of HF to ensure this compound remains in solution.
-
Internal Standards: Internal standards, such as rhenium (Re), are added to the solution to correct for instrumental drift and matrix effects.
Instrumentation and Analysis:
-
An ICP-MS instrument is used, which consists of an inductively coupled plasma source to ionize the sample and a mass spectrometer to separate and detect the ions.
-
The instrument is calibrated using a series of certified reference materials or synthetic standards with known this compound concentrations.
-
The isotopes of this compound (e.g., ¹⁷⁷Hf, ¹⁷⁸Hf) are measured, and their intensities are used to calculate the this compound concentration in the original sample.
Interference Correction:
-
Isobaric interferences, where isotopes of other elements have the same mass as this compound isotopes (e.g., ¹⁷⁶Lu and ¹⁷⁶Yb on ¹⁷⁶Hf), must be corrected for. This can be achieved through mathematical corrections based on the measurement of other isotopes of the interfering elements or by using advanced ICP-MS techniques like collision/reaction cells.
X-Ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive analytical technique used for elemental analysis of a wide range of materials.
Sample Preparation:
-
Powdering: The sample is finely powdered to ensure homogeneity.
-
Pelletizing: The powdered sample is often pressed into a pellet, sometimes with a binding agent like boric acid, to create a flat surface for analysis.
Instrumentation and Analysis:
-
A wavelength dispersive X-ray fluorescence (WDXRF) spectrometer is commonly used for accurate this compound analysis.
-
The sample is irradiated with high-energy X-rays, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays at energies characteristic of each element.
-
The intensity of the characteristic X-rays for this compound (e.g., Hf Lβ₁ line) is measured and compared to the intensities from calibration standards to determine the this compound concentration.
Matrix Effects:
-
The intensity of the fluorescent X-rays can be affected by the composition of the sample matrix. These matrix effects are corrected for using mathematical models or by using matrix-matched calibration standards.
Neutron Activation Analysis (NAA)
NAA is a highly sensitive nuclear analytical technique for determining the elemental composition of a wide variety of materials.
Sample Preparation:
-
A small amount of the powdered sample is encapsulated in a high-purity container (e.g., quartz or polyethylene).
-
The sample is irradiated along with a standard of known this compound concentration.
Irradiation and Counting:
-
Irradiation: The sample and standard are placed in a nuclear reactor and irradiated with neutrons. This process converts stable isotopes of this compound (and other elements) into radioactive isotopes.
-
Decay: After irradiation, the sample is allowed to "cool" for a period to allow short-lived interfering radioisotopes to decay.
-
Counting: The gamma rays emitted from the decay of the radioactive this compound isotopes (e.g., ¹⁷⁵Hf, ¹⁸¹Hf) are measured using a high-resolution gamma-ray spectrometer.
Quantification:
-
The concentration of this compound in the sample is determined by comparing the intensity of the characteristic gamma-ray peaks from the sample to those of the co-irradiated standard.
Conclusion
This compound, while not abundant in the Earth's crust, is a critical element in modern technology. Its geological occurrence is almost entirely tied to that of zirconium, with zircon-rich heavy mineral sand deposits being the primary commercial source. The concentration of this compound in these deposits is a result of magmatic crystallization followed by sedimentary sorting processes. The accurate quantification of this compound in geological materials relies on sophisticated analytical techniques such as ICP-MS, XRF, and NAA, each requiring specific and detailed experimental protocols to ensure reliable results. A thorough understanding of the natural abundance and geological sources of this compound is essential for its sustainable exploration, extraction, and utilization in various scientific and industrial fields.
References
- 1. Zirconium and this compound determination by energy dispersive X-ray fluorescence with solid phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. actlabs.com [actlabs.com]
- 11. gsj.jp [gsj.jp]
- 12. Methodologies for 176Lu–176Hf Analysis of Zircon Grains from the Moon and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of hafnium including melting and boiling points
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), a lustrous, silvery, ductile transition metal, resides in Group 4 of the periodic table with an atomic number of 72.[1][2] Chemically, it bears a striking resemblance to zirconium, with which it is commonly found in nature.[1][3] This guide provides an in-depth overview of the core physical properties of this compound, offering a valuable resource for professionals in research, science, and development fields where high-performance materials are critical.
Core Physical Properties of this compound
The physical characteristics of this compound make it suitable for a range of demanding applications, from nuclear reactors to microprocessors.[3][4] Its high melting point and corrosion resistance are particularly notable.[1][5] The properties of this compound can be significantly influenced by the presence of impurities, most notably zirconium, from which it is difficult to separate.[1][6]
Data Presentation: A Summary of Quantitative Properties
The following table summarizes the key physical properties of this compound, providing a range of reported values to reflect the variations in experimental measurements and sample purity.
| Property | Value | Units |
| Melting Point | 2227 - 2233[5][7][8] | °C |
| 2500 - 2506[1][6] | K | |
| 4041 - 4051[5][6] | °F | |
| Boiling Point | 4602 - 5400[4][8][9] | °C |
| 4875 - 5673[1][9] | K | |
| 8316 - 9752[1][5] | °F | |
| Density (at 20°C) | 13.2 - 13.31[4][10] | g/cm³ |
| 13200 - 13310[6][11] | kg/m ³ | |
| Crystal Structure | Hexagonal Close-Packed (hcp), α-form[1][12] | - |
| Body-Centered Cubic (bcc), β-form (above 1760°C)[12] | - | |
| Thermal Conductivity (at 300K) | 23.0[1][11] | W/(m·K) |
| Electrical Resistivity (at 20°C) | 3.0 x 10⁻⁷ - 3.31 x 10⁻⁷[1][7] | Ω·m |
| Coefficient of Thermal Expansion (at 25°C) | 5.9 x 10⁻⁶[1][7] | K⁻¹ |
Experimental Protocols for Property Determination
The accurate measurement of the physical properties of refractory metals like this compound requires specialized high-temperature experimental techniques. Below are detailed methodologies for key experiments.
Melting Point Determination: Pulse Heating and Optical Pyrometry
A prevalent method for determining the melting point of refractory metals is the pulse heating technique.
Methodology:
-
Sample Preparation: A small, uniform sample of high-purity this compound, often in the form of a wire or a thin strip, is prepared. The surface is polished to ensure uniform emissivity.
-
Experimental Setup: The sample is placed in a high-vacuum chamber to prevent oxidation at elevated temperatures. It is connected to a high-current power source capable of delivering a rapid electrical pulse. A high-speed pyrometer or a micropyrometer is focused on the sample to measure its temperature.
-
Procedure: A high-current pulse is passed through the sample, causing rapid resistive heating (Joule heating). The temperature of the sample is continuously monitored by the pyrometer. The melting point is identified as the temperature at which a plateau is observed in the temperature-time curve, indicating the phase transition from solid to liquid.[12] The radiance temperature is measured, and corrections are made for the spectral emissivity of the material to obtain the true temperature.
-
Data Analysis: The temperature at the plateau is recorded as the melting point. Multiple measurements are typically performed to ensure accuracy and reproducibility.
Boiling Point Determination: Vapor Pressure Measurement and Extrapolation
Directly measuring the boiling point of this compound is challenging due to the extremely high temperatures involved. Therefore, it is often determined by measuring the vapor pressure at various temperatures and extrapolating to the pressure of one atmosphere.
Methodology:
-
Sample Preparation: A pure this compound sample is placed in a high-vacuum effusion cell made of a refractory material like tungsten or tantalum.
-
Experimental Setup: The effusion cell is heated in a high-vacuum furnace. The rate of effusion of this compound vapor through a small orifice is measured using a mass spectrometer or a quartz crystal microbalance. The temperature of the cell is precisely controlled and measured with a thermocouple or an optical pyrometer.
-
Procedure: The temperature of the effusion cell is incrementally increased, and the corresponding rate of mass loss due to vaporization is measured.
-
Data Analysis: The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation. The relationship between vapor pressure and temperature is then plotted, and the Clausius-Clapeyron equation is used to extrapolate the data to determine the temperature at which the vapor pressure equals one atmosphere, which is the boiling point.[13][14]
Crystal Structure Determination: X-ray Diffraction (XRD)
X-ray diffraction is the standard technique for determining the crystal structure of metals.
Methodology:
-
Sample Preparation: A flat, polished sample of this compound is prepared. For powder diffraction, a fine powder of the metal is used.
-
Experimental Setup: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam of a known wavelength is directed at the sample. A detector is positioned to measure the intensity of the diffracted X-rays at various angles.
-
Procedure: The sample is rotated, or the detector is scanned through a range of angles (2θ) to collect the diffraction pattern. Constructive interference of the X-rays occurs at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes in the crystal, and θ is the diffraction angle.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed to determine the crystal system, lattice parameters, and the specific arrangement of atoms within the unit cell.[1][15]
Thermal and Electrical Property Measurements
-
Thermal Conductivity: The thermal conductivity of this compound can be determined using methods such as the Forbes bar method or the transient hot wire method. These techniques involve establishing a known temperature gradient across a sample and measuring the heat flow.[2][11]
-
Electrical Resistivity: The four-point probe method is a standard technique for measuring the electrical resistivity of conductive materials. It involves passing a current through two outer probes and measuring the voltage across two inner probes, which eliminates the influence of contact resistance.[6][7]
-
Thermal Expansion: Dilatometry is used to measure the change in a material's dimensions as a function of temperature. A sample is heated in a furnace, and its expansion or contraction is measured by a sensitive displacement transducer.[16][17]
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a this compound sample.
Caption: Workflow for this compound Physical Property Characterization.
References
- 1. ck12.org [ck12.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. metalzenith.com [metalzenith.com]
- 4. Dilatometers - TA Instruments [tainstruments.com]
- 5. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. linseis.com [linseis.com]
- 8. preserve.lehigh.edu [preserve.lehigh.edu]
- 9. Four Point Probe Measurement Explained [suragus.com]
- 10. Experimental investigation of refractory metals in the premelting region during fast heating [inis.iaea.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Measurement of Melting Point, Normal Spectral Emittance (at Melting Point) and Electrical Resistivity (Near Melting Point) of Some Refractory Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. quora.com [quora.com]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. Dilatometry | Thermal Expansion | EAG Laboratories [eag.com]
- 17. measurlabs.com [measurlabs.com]
A Comparative Analysis of the Nuclear Properties of Hafnium and Zirconium
An In-depth Technical Guide for Researchers and Scientists
Introduction
Hafnium (Hf) and zirconium (Zr) are transition metals that are chemically very similar and are always found together in nature.[1][2] This chemical similarity makes their separation a complex and costly process.[1][3] However, in the realm of nuclear applications, their properties diverge dramatically. Zirconium is prized for its near-transparency to thermal neutrons, making it an ideal material for fuel rod cladding in nuclear reactors.[3][4] In stark contrast, this compound is an excellent neutron absorber and is, therefore, a critical component in control rods used to regulate or halt nuclear fission reactions.[4][5] This guide provides a detailed examination of the key differences in the nuclear properties of this compound and zirconium, outlines the experimental methods used to determine these properties, and presents the data in a clear, comparative format.
Core Nuclear Property Differences: The Neutron Cross-Section
The most significant difference between this compound and zirconium from a nuclear perspective is their thermal neutron absorption cross-section. The neutron cross-section (σ) quantifies the probability of an interaction between a neutron and a target nucleus.[6] It is measured in barns, where 1 barn = 10⁻²⁴ cm².[6] A larger cross-section indicates a higher likelihood of interaction.
For materials used in nuclear reactors, the key interactions are neutron absorption (capture) and neutron scattering.
-
Zirconium's Low Neutron Absorption Cross-Section: Zirconium has a very low thermal neutron absorption cross-section, approximately 0.18 barns. This property allows most neutrons to pass through it without being absorbed, which is essential for sustaining the chain reaction in a reactor core.[5] For this reason, zirconium alloys (zircaloys) are the standard material for cladding the uranium fuel pellets, ensuring structural integrity without impeding the fission process.[7] To be effective, the this compound that naturally occurs with zirconium must be almost entirely removed.[3][4]
-
This compound's High Neutron Absorption Cross-Section: this compound, conversely, possesses a high thermal neutron absorption cross-section of about 102 barns, which is over 550 times greater than that of zirconium.[8] This strong affinity for absorbing neutrons makes this compound an ideal material for control rods.[5][9] By inserting this compound control rods into the reactor core, the rate of fission can be precisely managed or completely stopped in an emergency shutdown.[9] this compound's effectiveness is further enhanced by the fact that its various isotopes also have significant absorption cross-sections, and the absorption process creates new this compound isotopes that are also good neutron absorbers, giving the control rods a long operational life.[10]
Quantitative Data Summary
The following tables summarize the key nuclear and physical properties of this compound and zirconium for easy comparison.
Table 1: Comparison of Thermal Neutron Cross-Sections
| Element | Thermal Neutron Absorption Cross-Section (barns) | Thermal Neutron Scattering Cross-Section (barns) |
| Zirconium (Zr) | ~0.18 | ~6.4 |
| This compound (Hf) | ~102 | ~8.0 |
Data compiled from various nuclear data sources.
Table 2: Properties of Natural Isotopes
| Element | Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-Section (barns) |
| Zirconium | ⁹⁰Zr | 51.45 | 0.014 |
| ⁹¹Zr | 11.22 | 1.23 | |
| ⁹²Zr | 17.15 | 0.21 | |
| ⁹⁴Zr | 17.38 | 0.05 | |
| ⁹⁶Zr | 2.80 | 0.02 | |
| This compound | ¹⁷⁴Hf | 0.16 | ~400 |
| ¹⁷⁶Hf | 5.26 | ~13 | |
| ¹⁷⁷Hf | 18.60 | ~375 | |
| ¹⁷⁸Hf | 27.28 | ~85 | |
| ¹⁷⁹Hf | 13.62 | ~75 | |
| ¹⁸⁰Hf | 35.08 | ~13 |
Note: Cross-section values for specific isotopes can vary slightly between different evaluated nuclear data libraries.[10][11]
Table 3: General Physical and Mechanical Properties
| Property | Zirconium (Zr) | This compound (Hf) |
| Density | 6.51 g/cm³ | 13.31 g/cm³ |
| Melting Point | 1855 °C | 2233 °C |
| Boiling Point | 4377 °C | 4603 °C |
| Corrosion Resistance | Excellent | Excellent |
Data sourced from various material property databases.[4]
Experimental Protocols for Measuring Nuclear Properties
The determination of neutron cross-sections is a fundamental task in experimental nuclear physics. Two primary methods for measuring total and capture cross-sections are neutron transmission experiments and radiative capture experiments.
Neutron Transmission Experiments (for Total Cross-Section)
This method is used to measure the total neutron cross-section (σ_total), which is the sum of all possible interactions (scattering and absorption).
Methodology:
-
Neutron Production: A beam of neutrons is generated using a research reactor or a particle accelerator (e.g., a spallation source).[12] The beam is often pulsed to allow for energy measurement via the time-of-flight (TOF) technique.[12]
-
Collimation: The neutron beam is passed through a series of collimators to create a narrow, well-defined beam.[13]
-
Time-of-Flight (TOF) Measurement: The time it takes for neutrons to travel from the source to the detector determines their energy. Faster neutrons arrive earlier than slower ones.[12]
-
Sample Placement: A thin, uniform sample of the material being tested (e.g., zirconium or this compound) is placed in the path of the collimated neutron beam.[13][14]
-
Detection: A neutron detector is placed behind the sample to measure the number of neutrons that pass through it without interacting.
-
Data Acquisition: Two measurements are taken: one with the sample in the beam (I) and one without the sample, or "open beam" (I₀).
-
Calculation: The transmission (T) is the ratio of the transmitted neutron intensity to the incident intensity (T = I / I₀). The total cross-section (σ_total) is then calculated using the Beer-Lambert law:
-
σ_total = -ln(T) / (n * x)
-
where 'n' is the number of atoms per unit volume in the sample, and 'x' is the thickness of the sample.
-
-
Radiative Capture (n,γ) Experiments
This method specifically measures the neutron capture cross-section (σ_γ), which is the probability that a nucleus will absorb a neutron and emit gamma rays.
Methodology:
-
Neutron Irradiation: A sample of the target material is irradiated with a well-characterized neutron beam of a specific energy or range of energies.[15][16]
-
Gamma-Ray Detection: Detectors, such as High-Purity Germanium (HPGe) detectors, are placed around the sample to detect the characteristic gamma rays emitted immediately following neutron capture.[16]
-
Activation Analysis (Alternative Method): For some isotopes, neutron capture results in the formation of a radioactive nucleus. After irradiation, the sample is moved to a separate, low-background counting station. The activity of the sample is measured by detecting the radiation (e.g., gamma or beta particles) from the decay of the newly formed radioactive nuclei.[16]
-
Data Analysis: The capture cross-section is determined from the number of detected gamma rays or the measured activity, the neutron flux, the number of atoms in the sample, and the detector efficiency.
Visualizations
Logical Relationship Diagram
Caption: Divergent nuclear applications of Hf and Zr.
Experimental Workflow Diagram
Caption: Workflow for measuring total neutron cross-section.
References
- 1. scrreen.eu [scrreen.eu]
- 2. Zirconium and this compound - Edison Group [edisongroup.com]
- 3. researchgate.net [researchgate.net]
- 4. material-properties.org [material-properties.org]
- 5. aun.edu.eg [aun.edu.eg]
- 6. Neutron cross section - Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. differencebetween.com [differencebetween.com]
- 9. Why this compound Is Preferred in Nuclear Applications – Zirconium Metal [zirconiumworld.com]
- 10. researchgate.net [researchgate.net]
- 11. oecd-nea.org [oecd-nea.org]
- 12. arxiv.org [arxiv.org]
- 13. epj-conferences.org [epj-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. MEASUREMENT OF RADIATIVE-CAPTURE CROSS-SECTIONS FOR FAST NEUTRONS $sup 51$V, $sup 93$Nb, $sup 186$W, AND $sup 205$Tl (Journal Article) | OSTI.GOV [osti.gov]
- 16. Radiative Capture Cross-Section for ${ }^{89} \mathrm{Y}$ at Neutron Energy of $14.96 \pm 0.15 \text{MeV}$ | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
An In-depth Technical Guide to Hafnium Isotopes and Their Neutron Absorption Cross-Sections
For Researchers, Scientists, and Drug Development Professionals
Hafnium, a lustrous, silvery, ductile metal, possesses a unique combination of chemical and physical properties that make it a critical material in various scientific and technological fields. Its exceptional corrosion resistance and, most notably, its large neutron absorption cross-section, have cemented its importance in nuclear applications, particularly as a neutron absorber in control rods for nuclear reactors. This technical guide provides a comprehensive overview of the neutron absorption characteristics of this compound's stable isotopes, details the experimental methodologies used to determine these properties, and presents this information in a clear, accessible format for researchers, scientists, and professionals in drug development who may utilize this compound-based nanoparticles or compounds in neutron capture therapy research.
Neutron Absorption Properties of this compound Isotopes
Natural this compound is composed of six stable isotopes, each exhibiting distinct neutron absorption characteristics. The ability of a nucleus to capture a neutron is quantified by its neutron capture cross-section, typically measured in barns (1 barn = 10⁻²⁴ cm²). This cross-section is highly dependent on the energy of the incident neutron. For nuclear reactor applications, two key parameters are of primary interest: the thermal neutron capture cross-section (for neutrons in thermal equilibrium with their surroundings, typically at an energy of 0.0253 eV) and the resonance integral, which represents the absorption probability for neutrons at higher, or epithermal, energies.
The significant variation in neutron capture cross-sections among the this compound isotopes underscores the importance of isotopic composition when considering this compound for any neutron-absorbing application. The odd-numbered isotopes, particularly this compound-177, exhibit significantly larger thermal neutron capture cross-sections compared to the even-numbered isotopes.
Table 1: Thermal Neutron (0.0253 eV) Absorption Cross-Sections of Stable this compound Isotopes
| Isotope | Natural Abundance (%)[1][2] | Thermal Neutron Capture Cross-Section (barns) |
| ¹⁷⁴Hf | 0.16[1][2] | 400 ± 50[3][4] |
| ¹⁷⁶Hf | 5.26[1][2] | 21.3 - 26[3][5] |
| ¹⁷⁷Hf | 18.60[1][2] | 371.8 - 388[3][5] |
| ¹⁷⁸Hf | 27.28[1][2] | 83.9 - 90[3][5] |
| ¹⁷⁹Hf | 13.62[1][2] | 40.8 - 48[3][6] |
| ¹⁸⁰Hf | 35.08[1][2] | 13.0 - 14[3][5] |
| Natural Hf | 100 | 102 - 110 [3] |
Table 2: Resonance Integrals for Neutron Capture of Stable this compound Isotopes
The resonance integral represents the integral of the capture cross-section over the epithermal neutron energy range, typically from 0.5 eV to 20 MeV.
| Isotope | Resonance Integral (barns) |
| ¹⁷⁴Hf | 320.3 - 375[7] |
| ¹⁷⁶Hf | 400.2 - 892.7[7] |
| ¹⁷⁷Hf | 7196 - 7232[7] |
| ¹⁷⁸Hf | 1871.5 - 1922[5][7] |
| ¹⁷⁹Hf | 506 - 548.6[6][7] |
| ¹⁸⁰Hf | 28.8 - 35.44[7] |
| Natural Hf | 1959 - 1993.9 [7] |
Experimental Protocols for Measuring Neutron Cross-Sections
The determination of neutron absorption cross-sections is a complex process that relies on sophisticated experimental techniques. The following sections detail the primary methodologies employed in the characterization of this compound isotopes.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) method is a powerful technique for measuring energy-dependent neutron cross-sections.[8] This method is particularly well-suited for resolving the resonance structures in the cross-section data.
Methodology:
-
Neutron Production: A pulsed beam of neutrons is generated. For measurements on this compound isotopes, this is often achieved using an electron linear accelerator (LINAC) where electrons strike a heavy metal target, producing bremsstrahlung photons which in turn generate neutrons via photoneutron reactions.[9][10] Another method involves the ⁷Li(p,n)⁷Be reaction using a pulsed proton beam from a Van de Graaff accelerator.[9]
-
Neutron Flight Path: The pulsed neutron beam travels down a well-defined flight path of a known distance (e.g., 15 to 58 meters).[10][11]
-
Sample Interaction: The this compound sample, which can be a thin metallic foil or an isotopically enriched compound, is placed in the neutron beam.[7][10]
-
Detection: Detectors are placed at the end of the flight path to measure the time it takes for neutrons to travel from the source to the detector, both with and without the sample in the beam.
-
Transmission Measurements: These experiments measure the fraction of neutrons that pass through the sample without interaction. ⁶Li glass scintillation detectors are commonly used for this purpose.[10]
-
Capture Measurements: These experiments detect the gamma rays emitted when a neutron is captured by a this compound nucleus. C₆D₆ liquid scintillators or a sixteen-section NaI(Tl) multiplicity detector are often employed for these measurements.[10][11]
-
-
Data Analysis: The time-of-flight of each detected neutron is recorded. Since the flight path distance is known, the neutron's velocity, and therefore its kinetic energy, can be precisely determined. The transmission and capture data are then analyzed as a function of neutron energy to determine the total and capture cross-sections. The R-matrix Bayesian code SAMMY is a widely used tool for analyzing the raw data to extract resonance parameters.[7][10]
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. It can also be employed to measure neutron capture cross-sections.[8]
Methodology:
-
Sample Irradiation: A precisely weighed sample of this compound is irradiated in a well-characterized neutron field, typically within a nuclear research reactor.[8]
-
Activation: Neutron capture by the this compound isotopes produces radioactive isotopes. For example, the capture of a neutron by ¹⁸⁰Hf results in the formation of ¹⁸¹Hf, which is radioactive.
-
Gamma-Ray Spectroscopy: After irradiation, the sample is removed from the neutron field, and the characteristic gamma rays emitted from the decay of the newly formed radioactive isotopes are measured using a high-purity germanium (HPGe) detector.[12]
-
Cross-Section Calculation: The activity of the produced radionuclide is directly proportional to the neutron capture cross-section of the target isotope, the neutron flux, and the number of target atoms. By accurately measuring the activity and knowing the other parameters, the neutron capture cross-section can be calculated.
Visualizations
The following diagrams illustrate the key processes and workflows discussed in this guide.
Caption: Neutron capture process in a this compound isotope.
Caption: Experimental workflow for the Time-of-Flight (TOF) method.
Caption: Experimental workflow for Neutron Activation Analysis (NAA).
References
- 1. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 2. Technical data for the element this compound in the Periodic Table [periodictable.com]
- 3. osti.gov [osti.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. oecd-nea.org [oecd-nea.org]
- 6. ealga.mit.edu [ealga.mit.edu]
- 7. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Measurement and analysis of the resolved resonance cross sections of the natural this compound isotopes | Semantic Scholar [semanticscholar.org]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Preliminary Investigation of Hafnium's Biological Role: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hafnium (Hf), a high-atomic-number transition metal, is not known to have an essential biological role in living organisms. However, its unique physicochemical properties have positioned it as a promising element in the biomedical field, particularly in oncology and dentistry. In the form of this compound oxide nanoparticles (HfO₂-NPs), specifically the NBTXR3 formulation, it acts as a potent radiosensitizer, enhancing the efficacy of radiation therapy in solid tumors. This effect is primarily physical, stemming from the increased absorption and scattering of ionizing radiation, which leads to an amplified localized dose within the tumor. Downstream biological effects include increased generation of reactive oxygen species (ROS), enhanced DNA damage, and activation of the innate immune system via the cGAS-STING pathway. In dentistry, this compound coatings on titanium implants have demonstrated improved osseointegration. This technical guide provides a comprehensive overview of the current understanding of this compound's biological interactions, with a focus on its application as a therapeutic agent. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.
Introduction
This compound is a corrosion-resistant transition metal with chemical similarities to zirconium. While metallic this compound is considered to have low toxicity, its compounds should be handled with care.[1] The primary focus of biomedical research on this compound has been its application in two main areas: as a radiosensitizing agent in cancer therapy and as a biocompatible coating for dental and orthopedic implants.
This compound in Cancer Therapy
The high atomic number (Z=72) of this compound makes it an excellent candidate for enhancing the effects of radiotherapy.[2] When nanoparticles of this compound oxide (such as NBTXR3) are introduced into a tumor and irradiated, they absorb and scatter a significantly greater amount of radiation energy than the surrounding soft tissue.[3] This leads to a localized amplification of the radiation dose, causing greater damage to cancer cells while sparing adjacent healthy tissues.[4]
This compound in Dentistry and Orthopedics
This compound coatings on titanium implants have been investigated for their potential to improve osseointegration, the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant.[5][6] Studies have shown that this compound coatings can enhance bone-implant contact and promote bone formation.[7][8]
Quantitative Data on Biological Effects
The following tables summarize quantitative data from preclinical studies on the biological effects of this compound oxide nanoparticles (NBTXR3) in cancer cells and in vivo models.
| Cell Line | Nanoparticle Concentration (µM) | Number of NBTXR3 Clusters per Cell (Median) | Reference |
| Epithelial | |||
| HCT 116 | 400 | ~5 | [9] |
| HT-29 | 400 | ~8 | [9] |
| PANC-1 | 400 | ~10 | [9] |
| Mesenchymal | |||
| Hs913T | 400 | ~25 | [9] |
| HT-1080 | 400 | ~30 | [9] |
| Glioblastoma | |||
| 42-MG-BA | 400 | ~45 | [9] |
| Cell Line | NBTXR3 Concentration (µM) | Radiation Dose (Gy) | Dose Enhancement Factor (DEF) | Reference |
| HCT 116 | 400 | 2 | ~1.3 | [9] |
| HCT 116 | 800 | 2 | ~1.5 | [9] |
| HT-1080 | 400 | 2 | ~1.4 | [9] |
| HT-1080 | 800 | 2 | ~1.6 | [9] |
| 42-MG-BA | 100 | 2 | ~1.2 | [9] |
| 42-MG-BA | 400 | 2 | ~1.7 | [9] |
| Animal Model | Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Reference |
| Mouse Colorectal Cancer (CT26) | Control (untreated) | ~1200 | [10] |
| Radiotherapy (RT) alone (3x4Gy) | ~800 | [10] | |
| NBTXR3 + RT (3x4Gy) | ~200 | [10] | |
| Mouse Esophageal Cancer (KYSE 150) | Control (untreated) | ~400 | [11] |
| Radiotherapy (RT) alone (8Gy) | ~250 | [11] | |
| NBTXR3 + RT (8Gy) | ~50 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological role.
Assessment of Nanoparticle Uptake by Transmission Electron Microscopy (TEM)
Objective: To visualize and quantify the intracellular localization of this compound oxide nanoparticles.
Protocol:
-
Cell Culture and Treatment:
-
Fixation:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4) for 1 hour at room temperature.[13]
-
-
Post-fixation and Staining:
-
Wash the cells with 0.1 M cacodylate buffer.
-
Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at 4°C to enhance contrast.[12]
-
Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate and embed the cells in an epoxy resin (e.g., Epon).[13]
-
-
Sectioning and Imaging:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to further enhance contrast.
-
Examine the grids using a transmission electron microscope (TEM) to visualize the intracellular distribution of the nanoparticles.[14]
-
Acquire images at various magnifications to identify nanoparticles within cellular compartments.
-
Clonogenic Survival Assay
Objective: To determine the effect of this compound oxide nanoparticles on the reproductive viability of cancer cells following irradiation.
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment. The seeding density will vary depending on the cell line and the expected toxicity of the treatment.
-
-
Treatment:
-
Incubation:
-
After irradiation, remove the medium containing the nanoparticles, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid (3:1).
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies containing 50 or more cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group (no treatment).
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell survival (e.g., 50%) without nanoparticles to the dose required for the same level of survival with nanoparticles.
-
In Vivo Tumor Growth Control Study
Objective: To evaluate the efficacy of this compound oxide nanoparticles as a radiosensitizer in a preclinical animal model.
Protocol:
-
Tumor Implantation:
-
Treatment Administration:
-
Randomize the mice into different treatment groups (e.g., control, NBTXR3 alone, RT alone, NBTXR3 + RT).
-
For the NBTXR3 groups, administer a single intratumoral injection of the nanoparticle suspension. The volume of the injection is typically a percentage of the tumor volume (e.g., 10%).[15]
-
-
Radiotherapy:
-
Tumor Monitoring and Data Collection:
-
Measure the tumor volume (e.g., using calipers) every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study (when tumors reach a predetermined size or at a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Perform statistical analysis to compare the tumor growth between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Radiosensitization and Immune Activation by this compound Oxide Nanoparticles
The primary mechanism of action for this compound oxide nanoparticles as a radiosensitizer is physical. However, the enhanced energy deposition triggers downstream biological signaling pathways, most notably the activation of the cGAS-STING pathway, which bridges the innate and adaptive immune systems.
Caption: Radiosensitization and immune activation pathway of HfO₂-NPs.
Experimental Workflow for In Vivo Evaluation of this compound-Based Radiosensitizers
The following diagram illustrates the typical workflow for preclinical evaluation of this compound oxide nanoparticles in an in vivo cancer model.
Caption: In vivo experimental workflow for this compound-based radiosensitizers.
Conclusion
While this compound does not appear to play an intrinsic biological role, its application in the form of this compound oxide nanoparticles has demonstrated significant potential in the field of oncology. The ability of these nanoparticles to act as potent radiosensitizers, coupled with their capacity to stimulate an antitumor immune response, positions them as a promising new modality in cancer treatment. Furthermore, the biocompatibility of this compound makes it a viable candidate for enhancing the performance of dental and orthopedic implants. Further research is warranted to fully elucidate the long-term biological effects of this compound and its compounds and to optimize their therapeutic and biomedical applications. This guide provides a foundational understanding for researchers and developers working to harness the unique properties of this transition metal for the advancement of human health.
References
- 1. 2.10. Determination of Cell Viability by MTT Assay [bio-protocol.org]
- 2. scilit.com [scilit.com]
- 3. This compound oxide nanoparticles: toward an in vitro predictive biological effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobiotix.com [nanobiotix.com]
- 5. researchgate.net [researchgate.net]
- 6. Osseointegration of this compound when Compared to Titanium - A Structured Review [opendentistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Osteogenic and Biomedical Prospects of this compound and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiotherapy-Activated this compound Oxide Nanoparticles Produce Abscopal Effect in a Mouse Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-Based Metal–Organic Framework Nanoparticles as a Radiosensitizer to Improve Radiotherapy Efficacy in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. case.edu [case.edu]
- 14. Advancing Nanomedicine Through Electron Microscopy: Insights Into Nanoparticle Cellular Interactions and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NBTXR3 Radiotherapy-Activated Functionalized this compound Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
The Superconducting Frontier of Hafnium at Cryogenic Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), a lustrous, silvery, ductile transition metal, is renowned for its exceptional corrosion resistance and its utility in nuclear and aerospace applications. However, at the extreme cold of cryogenic temperatures, this compound unveils a more exotic property: superconductivity. This technical guide provides an in-depth exploration of the superconducting characteristics of this compound at low temperatures, offering a comprehensive resource for researchers and scientists. The guide details the critical parameters of this compound's superconductivity, outlines the experimental protocols for their measurement, and presents the underlying theoretical framework.
This compound's superconducting nature is highly sensitive to its crystalline structure, purity, and the immense pressures it is subjected to. Under ambient conditions, this compound exhibits a hexagonal close-packed (hcp) crystal structure, known as the α-phase.[1][2] As pressure increases, it undergoes phase transitions to ω and β phases, each with distinct superconducting properties.[3] This guide will delve into the superconducting behavior of these different phases and also explore the characteristics of this compound in thin film form, a crucial aspect for the development of advanced superconducting devices.
Quantitative Superconducting Properties of this compound
The superconducting state of this compound is characterized by several key quantitative parameters, which are summarized in the tables below. These values are influenced by factors such as sample purity, crystal structure, and applied pressure.
Superconducting Properties of Bulk this compound
| Property | α-Phase (hcp) | ω-Phase | β-Phase (bcc) | Reference |
| Crystal Structure | Hexagonal Close-Packed | Simple Hexagonal | Body-Centered Cubic | [3][4] |
| Transition Temperature (Tc) | 0.128 K (at ambient pressure) | Tends to decrease at α–ω transition | 8.0 K (at 62 GPa) | [3] |
| Pressure Derivative (dTc/dP) | 0.05 K/GPa | - | 0.16 K/GPa | [3] |
| Critical Magnetic Field | (dH/dT) at Tc = 450 gauss/degree | Data not available | Data not available | [5] |
| Lattice Parameters (ambient) | a = 319.64 pm, c = 505.11 pm, c/a ≈ 1.58 | Data not available | Data not available | [2][6] |
Superconducting Properties of this compound Thin Films
This compound thin films are of significant interest for applications in superconducting electronics. Their properties can be tuned by controlling the deposition process and film thickness.
| Property | Hf Thin Film (60-115 nm) | Hf/Au Thin Film (60/10 nm) | Hf/Ag Thin Film (60/20 nm) | Reference |
| Transition Temperature (Tc) | 56 mK to 302 mK | Higher than pure Hf | Lower than pure Hf | [7][[“]] |
| Critical Current (Ic) | 10.4 µA (for 97 nm film) | 48 µA | Data not available | [3][7] |
| Normal State Resistance (Rn) | 1.1 Ω (for 97 nm film) | 0.98 Ω | Data not available | [3][7] |
| London Penetration Depth (λ) | Estimated at 20 nm | Data not available | Data not available |
Experimental Protocols
The characterization of this compound's superconductivity requires meticulous experimental procedures conducted at ultra-low temperatures. This section details the methodologies for key experiments.
Sample Preparation: Electron Beam Evaporation of this compound Thin Films
Electron beam evaporation is a versatile technique for depositing high-purity thin films of this compound.
Methodology:
-
Substrate Preparation: Silicon (Si) or sapphire (Al₂O₃) substrates are cleaned to remove any surface contaminants.
-
Vacuum Chamber: The substrates are placed in a high-vacuum chamber, which is pumped down to a base pressure of approximately 2 × 10⁻⁷ Torr to minimize impurities in the film.[9]
-
This compound Source: A high-purity this compound source material (e.g., powder or rod) is placed in a crucible within the chamber.[9][10]
-
Electron Beam: A high-energy electron beam is focused on the this compound source, causing it to heat up and evaporate.[11][12]
-
Deposition: The evaporated this compound atoms travel in a straight line and deposit onto the cooler substrates, forming a thin film. The deposition rate is typically controlled at around 0.04 Å/s.[9]
-
Thickness Monitoring: A quartz crystal microbalance or an in-situ optical monitoring system is used to control the film thickness with high precision.[9]
-
Substrate Temperature: The substrate temperature can be controlled during deposition. For instance, deposition at elevated temperatures (e.g., 400 °C) can influence the film's crystalline structure.[9]
Resistivity Measurement: The Four-Point Probe Technique
The four-point probe method is a standard and highly accurate technique for measuring the electrical resistivity of a material, which dramatically drops to zero at the superconducting transition temperature.[12][13]
Methodology:
-
Probe Configuration: Four equally spaced, spring-loaded probes are brought into contact with the this compound sample.[14][15]
-
Current Application: A constant DC is passed through the two outer probes.[16][17]
-
Voltage Measurement: A high-impedance voltmeter is used to measure the voltage difference between the two inner probes.[16][17] This configuration minimizes the influence of contact resistance on the measurement.
-
Low-Temperature Environment: The sample and probe setup are placed in a cryostat, such as a dilution refrigerator, to achieve temperatures in the millikelvin range.
-
Temperature Sweep: The temperature is slowly swept through the expected transition temperature, and the voltage is recorded as a function of temperature.
-
Data Analysis: The resistance is calculated using Ohm's law (R = V/I). The superconducting transition temperature (Tc) is identified as the temperature at which the resistance drops to zero.
Magnetic Susceptibility Measurement
Magnetic susceptibility measurements are crucial for observing the Meissner effect, a hallmark of superconductivity where a material expels a magnetic field from its interior.
Methodology:
-
SQUID Magnetometer: A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for its extreme sensitivity to small magnetic fields.
-
Sample Mounting: The this compound sample is mounted in a sample holder made of a non-magnetic material.
-
Zero-Field Cooling (ZFC): The sample is cooled in the absence of an external magnetic field to a temperature below its Tc. A small magnetic field is then applied, and the magnetic moment is measured as the temperature is slowly increased.
-
Field Cooling (FC): The sample is cooled from above its Tc in the presence of a small external magnetic field. The magnetic moment is measured as the temperature is decreased.
-
Data Analysis: In the ZFC measurement, the onset of a strong diamagnetic signal (negative magnetic susceptibility) indicates the expulsion of the magnetic field and confirms the superconducting transition. The FC measurement reveals the flux pinning properties of the superconductor.
Specific Heat Measurement
Specific heat measurements provide valuable information about the electronic and lattice contributions to the thermal properties of a material and show a characteristic jump at the superconducting transition.[18][19][20]
Methodology:
-
Calorimeter Setup: A small this compound sample is mounted on a sensitive calorimeter, which includes a thermometer and a heater, inside a high-vacuum chamber.
-
Thermal Isolation: The calorimeter is thermally isolated from its surroundings to ensure that the heat supplied by the heater only increases the temperature of the sample and the calorimeter.
-
Heat Pulse Method: A known amount of heat is applied to the sample via the heater, and the resulting temperature increase is precisely measured. The specific heat is then calculated from the heat input and the temperature change.
-
Temperature Dependence: This measurement is repeated at various temperatures, especially around the superconducting transition temperature.
-
Data Analysis: A sharp discontinuity or "jump" in the specific heat capacity at Tc is a thermodynamic signature of the second-order phase transition into the superconducting state.
Theoretical Framework and Visualization
BCS Theory of Superconductivity
The superconductivity in conventional materials like this compound is well-described by the Bardeen-Cooper-Schrieffer (BCS) theory.[21] This theory postulates that at low temperatures, electrons can overcome their mutual electrostatic repulsion and form bound pairs, known as Cooper pairs, through an attractive interaction mediated by lattice vibrations (phonons).[22] These Cooper pairs, being bosons, can condense into a single quantum state, leading to the macroscopic phenomenon of superconductivity.[23]
The following diagram illustrates the fundamental mechanism of electron-phonon coupling leading to the formation of a Cooper pair.
Caption: Electron-phonon interaction leading to Cooper pair formation in BCS theory.
Experimental Workflow for Superconductivity Characterization
The logical flow of experiments to characterize the superconducting properties of a this compound sample is depicted below.
Caption: Workflow for experimental characterization of this compound's superconductivity.
Conclusion
The exploration of this compound's superconductivity at low temperatures reveals a rich and complex landscape of physical phenomena. Its superconducting properties are intricately linked to its crystal structure, which can be manipulated through the application of high pressure, and to its form, whether in bulk or as a thin film. This guide has provided a comprehensive overview of the key superconducting parameters of this compound, detailed experimental protocols for their measurement, and a visualization of the underlying theoretical framework. For researchers and scientists, a thorough understanding of these aspects is fundamental to harnessing the potential of this compound in the development of next-generation superconducting technologies. Further research into the nuanced effects of impurities, strain, and nanoscale geometries will undoubtedly continue to expand our knowledge of this fascinating element's behavior at the quantum frontier.
References
- 1. physics.utoronto.ca [physics.utoronto.ca]
- 2. WebElements Periodic Table » this compound » crystal structures [webelements.com]
- 3. mdpi.com [mdpi.com]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. scilit.com [scilit.com]
- 6. Determining the Lattice Parameters of Hf | Density Functional Theory and Practice Course [sites.psu.edu]
- 7. preprints.org [preprints.org]
- 8. consensus.app [consensus.app]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Recycling this compound by Electron Beam Melting - Quest Metals [questmetals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Superconductors - Four Point Probe [imagesco.com]
- 14. Four Point Probe Measurement Explained [suragus.com]
- 15. umu.se [umu.se]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. nanofab.utah.edu [nanofab.utah.edu]
- 18. Specific heat in superconductors [cpb.iphy.ac.cn]
- 19. fiveable.me [fiveable.me]
- 20. britannica.com [britannica.com]
- 21. BCS theory - Wikipedia [en.wikipedia.org]
- 22. Cooper Pairs and the BCS Theory of Superconductivity [hyperphysics.phy-astr.gsu.edu]
- 23. scribd.com [scribd.com]
Initial Studies on Hafnium Toxicity and Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (Hf), a high-atomic-number transition metal, and its compounds, particularly this compound oxide (HfO₂), are gaining significant attention in various biomedical applications. These range from radiosensitizers in cancer therapy to coatings for orthopedic and dental implants. This technical guide provides an in-depth overview of the initial studies concerning the toxicity and biocompatibility of this compound-based materials. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Data Presentation: Quantitative Analysis of this compound Toxicity and Biocompatibility
The following tables summarize the quantitative data from key studies on the cytotoxic and biocompatible effects of this compound and its compounds.
Table 1: In Vitro Cytotoxicity of this compound Oxide Nanoparticles (HfO₂ NPs)
| Cell Line | Nanoparticle Type | Concentration | Assay | Results | Reference |
| HaCaT (human keratinocytes) | HfO₂ NPs | 2200 mg/L | Live/Dead Assay | 50% reduction in cell viability (IC50) | [1][2] |
| HaCaT (human keratinocytes) | HfO₂ NPs | 300 mg/L | Mitochondrial Toxicity Test | 50% reduction in mitochondrial activity | [1][2] |
| HeLa (human epithelial cells) | HfO₂ NPs (~60-90 nm) | Up to 0.80 mg/mL | Live/Dead Assay | >95% cell viability | |
| THP-1 (human monocytes) | HfO₂ NPs (~60-90 nm) | Up to 0.80 mg/mL | Live/Dead Assay | >95% cell viability | |
| HeLa (human epithelial cells) | HfO₂ NPs (~60-90 nm) | Up to 0.40 mg/mL | MTT Assay | >80% mitochondrial activity | |
| THP-1 (human monocytes) | HfO₂ NPs (~60-90 nm) | Up to 0.40 mg/mL | MTT Assay | >80% mitochondrial activity | |
| 3T3 (mouse fibroblasts) | HfO₂ NPs (6.78 and 7.17 nm) | 2500 µg/mL | Not specified | 86% cell viability | [3] |
| HT-1080 (human fibrosarcoma) | NBTXR3 (HfO₂ NPs) | 300 µM | Clonogenic Assay | IC50 | [4] |
| Hs913T (human fibrosarcoma) | NBTXR3 (HfO₂ NPs) | 800 µM | Clonogenic Assay | IC50 | [4] |
| HUVEC (human umbilical vein endothelial cells) | HfO₂@citrate NPs | Up to 32 mM | Resazurin Assay | No toxicity observed | [5] |
| HUVEC (human umbilical vein endothelial cells) | HfO₂@fucoidan NPs | Up to 32 mM | Resazurin Assay | No toxicity observed | [5] |
Table 2: In Vivo Biocompatibility of this compound Implants
| Animal Model | Implant Type | Implantation Site | Duration | Histological Findings | Reference |
| Rat | This compound wire | Subcutaneous tissue and femoral bone marrow | 2 and 4 weeks | No inflammatory response; encapsulated with thin fibrous connective tissue; good osteoconductivity. | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the this compound-based material for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay provides a two-color visualization of live and dead cells.
-
Principle: The assay utilizes two fluorescent dyes: Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM is a cell-permeant dye that is cleaved by intracellular esterases in live cells to produce green fluorescence. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the this compound material as described for the MTT assay.
-
Staining: Prepare a working solution containing both Calcein AM and EthD-1 in a suitable buffer (e.g., PBS). Remove the culture medium from the cells and incubate them with the staining solution for 30-45 minutes at 37°C, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
-
Data Analysis: The percentage of live and dead cells can be quantified by counting the number of green and red fluorescent cells in multiple fields of view.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, thereby measuring the effectiveness of a cytotoxic agent on cell reproductive integrity.
-
Principle: The assay determines the fraction of cells that retain their reproductive capacity after treatment with an agent like radiation or a cytotoxic compound. A surviving cell is defined as one that can form a colony of at least 50 cells.
-
Procedure:
-
Cell Plating: Seed a known number of cells into multi-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Treatment: After cell attachment, treat the cells with the this compound material, often in combination with another treatment like ionizing radiation.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: After the incubation period, fix the colonies with a solution such as methanol/acetic acid and then stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the untreated control group.
In Vivo Histological Analysis of Implants
This method evaluates the biocompatibility of an implanted material by examining the tissue response at the implant site.
-
Principle: Histological analysis involves the microscopic examination of tissue sections to assess cellular and structural changes in response to an implanted material.
-
Procedure:
-
Implantation: Surgically implant the this compound material into a specific anatomical location (e.g., subcutaneous tissue, bone) of an animal model.
-
Post-operative Period: Allow the animal to recover and house it for a predetermined period (e.g., weeks to months).
-
Tissue Harvesting: At the end of the study period, euthanize the animal and carefully retrieve the implant along with the surrounding tissue.
-
Tissue Processing: Fix the tissue in a solution like 10% neutral buffered formalin, followed by dehydration and embedding in paraffin or a resin.
-
Sectioning and Staining: Cut thin sections of the embedded tissue using a microtome and mount them on microscope slides. Stain the sections with histological stains (e.g., Hematoxylin and Eosin - H&E) to visualize different cellular components and the tissue architecture.
-
-
Data Analysis: A pathologist examines the stained sections under a microscope to evaluate parameters such as inflammation, fibrosis (capsule formation), tissue integration, and the presence of any adverse reactions.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound toxicity and biocompatibility.
Cellular Uptake of this compound Oxide Nanoparticles
Caption: Cellular internalization pathways for this compound oxide nanoparticles.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of nanoparticles.
Signaling Pathway of Inflammatory Response to Metallic Implants
Caption: Inflammatory signaling cascade in response to metallic implant debris.
Radiotherapy-Enhanced cGAS-STING Pathway Activation by HfO₂ Nanoparticles
Caption: this compound oxide nanoparticles enhance radiotherapy-induced cGAS-STING signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound oxide nanoparticles: toward an in vitro predictive biological effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage enhancement by radiotherapy-activated this compound oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Live-dead assay on unlabeled cells using phase imaging with computational specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate Immune Response in Orthopedic Implant Failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Hafnium as a Neutron Absorber in Nuclear Control Rods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of hafnium as a neutron absorber in nuclear control rods. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and analysis of nuclear materials.
Introduction to this compound as a Neutron Absorber
This compound (Hf) is a metallic element with exceptional properties that make it highly suitable for use in nuclear reactor control rods.[1] Control rods are a critical component of a reactor's safety system, designed to absorb neutrons and thereby control the rate of fission.[2] this compound's efficacy stems from its high neutron absorption cross-section, excellent mechanical strength, and superior corrosion resistance in the harsh environment of a nuclear reactor core.[3][4]
One of the key advantages of this compound is its behavior as a "non-burnable" poison.[2] This means that as this compound isotopes absorb neutrons, they transmute into other this compound isotopes that also possess significant neutron absorption capabilities. This chain of absorption reactions allows this compound control rods to have a very long operational lifespan compared to other materials like boron, which depletes more rapidly.
Data Presentation: Comparative Properties of Neutron Absorbers
The selection of a neutron absorber material is a critical design choice in nuclear engineering. The following tables provide a comparative summary of the key nuclear, physical, and mechanical properties of this compound against other commonly used absorber materials.
Table 1: Thermal Neutron Absorption Cross-Section of Key Isotopes
| Isotope | Thermal Neutron Absorption Cross-Section (barns) |
| This compound-177 | 380 ± 20 |
| This compound-178 | 85 ± 5 |
| Natural this compound (Typical) | ~102 |
| Boron-10 | 3840 ± 11 |
| Gadolinium-155 | 61,000 ± 2,000 |
| Gadolinium-157 | 254,000 ± 2,000 |
Note: The cross-section for natural this compound is an effective value that depends on the isotopic composition.
Table 2: Physical and Mechanical Properties of Control Rod Materials
| Property | This compound | Boron Carbide (B₄C) | Silver-Indium-Cadmium (AIC) |
| Density (g/cm³) | 13.31 | 2.52 | ~10.2 |
| Melting Point (°C) | 2233 | 2450 | ~800 |
| Tensile Strength (MPa) | ~485 | ~350 | ~280 |
| Corrosion Resistance | Excellent | Good | Fair (requires cladding) |
Table 3: Estimated Reactivity Worth of Control Rods
| Reactor Type | Control Rod Material | Typical Reactivity Worth per Rod (pcm) |
| PWR | This compound | 500 - 1500 |
| BWR | This compound | 1000 - 2500 |
| PWR | Ag-In-Cd | 600 - 1600 |
| BWR | Boron Carbide | 1200 - 3000 |
Note: Reactivity worth is highly dependent on reactor design, fuel enrichment, and core position. The values presented are illustrative estimates. PCM stands for per cent mille, a unit of reactivity. The total negative reactivity inserted by a scram in a Pressurized Water Reactor (PWR) might be around 6000 pcm.[5]
Experimental Protocols
The following protocols outline standardized procedures for the characterization and testing of this compound and other neutron absorber materials. These are based on established ASTM standards.
Protocol for Corrosion Testing (Based on ASTM G1 and G31)
This protocol describes the procedure for evaluating the corrosion resistance of this compound in simulated reactor coolant environments.
3.1.1. Specimen Preparation (ASTM G1)
-
Obtain Samples: Cut this compound specimens to standard dimensions (e.g., 50 mm x 20 mm x 2 mm).
-
Surface Finishing: Abrade the surfaces of the specimens with 120-grit abrasive paper, followed by degreasing with a suitable solvent (e.g., acetone) in an ultrasonic bath.
-
Cleaning: Thoroughly rinse the specimens with deionized water and dry them in a stream of clean air.
-
Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
3.1.2. Immersion Testing (ASTM G31)
-
Test Solution: Prepare a test solution simulating the primary coolant of the target reactor (e.g., borated and lithiated high-purity water for a PWR).
-
Apparatus: Place the test solution in a high-temperature, high-pressure autoclave.
-
Specimen Mounting: Suspend the prepared this compound specimens in the solution using inert (e.g., zirconia) holders to ensure complete immersion and prevent galvanic coupling.
-
Test Conditions: Heat the autoclave to the desired operating temperature and pressure (e.g., 320°C and 15.5 MPa for a PWR) and maintain these conditions for a specified duration (e.g., 1000 hours).
-
Post-Test Evaluation: After the exposure period, carefully remove the specimens, clean them according to ASTM G1 procedures to remove any corrosion products, and reweigh them to determine mass loss.[2][6]
-
Analysis: Calculate the corrosion rate in units such as milligrams per square decimeter per day (mdd) or micrometers per year (µm/y).
Protocol for Mechanical Testing (Based on ASTM E8 and E21)
This protocol details the procedure for determining the tensile properties of this compound at ambient and elevated temperatures.
3.2.1. Specimen Preparation
-
Machining: Machine this compound into standardized "dog-bone" shaped tensile specimens as specified in ASTM E8.[4][7][8][9][10]
-
Measurement: Precisely measure the dimensions of the gauge section of each specimen.
3.2.2. Tensile Testing (ASTM E8 - Room Temperature)
-
Setup: Mount the specimen in a universal testing machine equipped with an extensometer.
-
Loading: Apply a uniaxial tensile load at a constant strain rate as defined in the standard.
-
Data Acquisition: Record the load and extension data continuously until the specimen fractures.
-
Analysis: From the stress-strain curve, determine the yield strength, ultimate tensile strength, elongation, and reduction of area.[7][9]
3.2.3. Elevated Temperature Tensile Testing (ASTM E21)
-
Setup: Mount the specimen in a universal testing machine equipped with a high-temperature furnace and a high-temperature extensometer.[11][12][13][14]
-
Heating: Heat the specimen to the desired test temperature (e.g., 343°C, a typical reactor operating temperature) and allow it to stabilize.
-
Loading and Analysis: Conduct the tensile test and data analysis as described in the room temperature protocol.
Protocol for Neutron Transmission Analysis
This protocol outlines a method for measuring the neutron absorption characteristics of this compound.
-
Neutron Source: Utilize a well-characterized neutron source, such as a research reactor or a particle accelerator, that can provide a collimated beam of thermal neutrons.
-
Experimental Setup:
-
Position a neutron detector in the path of the neutron beam.
-
Place the this compound sample between the neutron source and the detector. The sample should have a uniform and precisely measured thickness.
-
-
Measurement Procedure:
-
Beam Intensity without Sample (I₀): Measure the neutron count rate at the detector without the this compound sample in the beam path.
-
Beam Intensity with Sample (I): Place the this compound sample in the beam path and measure the attenuated neutron count rate at the detector.
-
-
Data Analysis:
-
Calculate the neutron transmission (T) using the formula: T = I / I₀.
-
Determine the macroscopic cross-section (Σ) of this compound using the Beer-Lambert law: T = e^(-Σx), where x is the sample thickness.
-
From the macroscopic cross-section, the microscopic absorption cross-section (σ) can be calculated if the atomic density of the material is known.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in nuclear control rods.
References
- 1. eurolab.net [eurolab.net]
- 2. store.astm.org [store.astm.org]
- 3. scribd.com [scribd.com]
- 4. faculty.up.edu [faculty.up.edu]
- 5. reddit.com [reddit.com]
- 6. store.astm.org [store.astm.org]
- 7. galvanizeit.com [galvanizeit.com]
- 8. zwickroell.com [zwickroell.com]
- 9. infinitalab.com [infinitalab.com]
- 10. ASTM E8: Standard Test Methods for Tension Testing of Metallic Materials [intertek.com]
- 11. infinitalab.com [infinitalab.com]
- 12. ASTM E21: Comprehensive Guide to High Temperature Tensile Testing of Metals - Cermac srl [cermacsrl.com]
- 13. wmtr.com [wmtr.com]
- 14. matestlabs.com [matestlabs.com]
Application Notes: Hafnium Oxide (HfO₂) as a High-k Dielectric in Microelectronics
1. Introduction: The Scaling Challenge in Semiconductor Devices
For decades, the continuous miniaturization of metal-oxide-semiconductor field-effect transistors (MOSFETs), the fundamental building blocks of modern microchips, has been guided by Moore's Law.[1][2] This trend has been enabled by progressively thinning the silicon dioxide (SiO₂) gate dielectric layer to maintain the necessary gate capacitance for controlling the transistor channel. However, as this SiO₂ layer approaches a thickness of just a few atomic layers (< 1.5-2.0 nm), quantum tunneling effects become significant, leading to a dramatic increase in gate leakage current.[1][2][3][4] This leakage results in excessive power consumption, heat generation, and reduced device reliability, posing a fundamental barrier to further scaling.[2][5]
To overcome this challenge, the semiconductor industry has transitioned to using "high-k" dielectric materials. A high-k dielectric possesses a significantly higher dielectric constant (k) than SiO₂ (k ≈ 3.9). This allows for the deposition of a physically thicker insulating layer that provides the same equivalent oxide thickness (EOT) and capacitance as a much thinner SiO₂ layer, thereby drastically reducing leakage current while maintaining transistor performance.[1][3]
2. Hafnium Oxide (HfO₂): The Material of Choice
Among various high-k candidates, this compound oxide (HfO₂) has emerged as the industry standard and one of the most suitable replacements for SiO₂.[3][6][7] Intel first introduced this compound-based high-k dielectrics in its 45 nm processors in 2007.[2][6][8] The suitability of HfO₂ stems from a combination of advantageous properties:
-
High Dielectric Constant: HfO₂ exhibits a dielectric constant in the range of 20-25, approximately 4-6 times higher than that of SiO₂.[8][9] This allows for a significant increase in physical thickness for the same EOT, effectively suppressing leakage currents.
-
Wide Band Gap: With a band gap of about 5.3-6.0 eV, HfO₂ provides a sufficient energy barrier to electrons and holes, contributing to its excellent insulating properties.[8][9][10][11]
-
Thermal Stability: HfO₂ is thermodynamically stable when in direct contact with silicon, which is crucial for withstanding the high-temperature manufacturing processes of microchips.[3][6][7][12]
-
Process Compatibility: HfO₂ can be deposited using established semiconductor manufacturing techniques like Atomic Layer Deposition (ALD), which offers precise, atomic-level control over film thickness and uniformity.[13][14]
3. Key Applications in Microchips
-
Gate Dielectric in CMOS Transistors: This is the primary application of HfO₂. By replacing SiO₂, it has enabled the continued scaling of logic transistors (e.g., in CPUs and GPUs) to advanced nodes (45nm and beyond), including modern FinFET architectures.[2][6][7]
-
Capacitors in DRAM: HfO₂ is used as the dielectric material in deep trench capacitors for Dynamic Random-Access Memory (DRAM) cells, where its high-k value allows for high-density charge storage in a small footprint.[8]
-
Emerging Memory Technologies: The unique properties of HfO₂, particularly its ferroelectric phases, are being harnessed for next-generation non-volatile memory devices like Ferroelectric FETs (FeFETs) and resistive-switching memories (RRAM).[6][8][11]
Data Presentation
Table 1: Comparison of Gate Dielectric Material Properties
| Property | Silicon Dioxide (SiO₂) | This compound Oxide (HfO₂) | Other High-k Candidates (Typical) |
| Dielectric Constant (k) | ~3.9[8] | 18 - 25[8][9][11][13] | Al₂O₃: ~9, ZrO₂: ~25, TiO₂: ~80[7][9] |
| Band Gap (eV) | ~9 | 5.3 - 6.0[8][9][10][11] | Al₂O₃: ~9, ZrO₂: ~5.8, TiO₂: ~3.5[3][7] |
| Conduction Band Offset with Si (eV) | ~3.2 | 1.4 - 2.0[9] | > 1.0 is required[3] |
| Crystallization Temperature (°C) | Amorphous | ~500 (can be increased by alloying)[8][12] | Varies |
| Thermodynamic Stability with Si | Excellent | Good[3][6] | Some materials are reactive (e.g., TiO₂)[7] |
Table 2: Typical Electrical Properties of HfO₂ Thin Films
| Deposition Method | Dielectric Constant (k) | Leakage Current Density @ 1 MV/cm (A/cm²) | Breakdown Field (MV/cm) |
| Atomic Layer Deposition (ALD) | 12 - 20[13][15] | ~10⁻⁸ - 10⁻⁹ | > 4 |
| Sputtering | ~21[10] | ~10⁻⁷ | ~6.5[12] |
| High-k Sputtering (HiTUS) | ~30[11] | ~10⁻⁹ - 10⁻⁸[11] | > 3[11] |
| Solution Processed | ~10.2[16] | ~10⁻⁹[16] | ~6[16] |
Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of HfO₂ Thin Films
This protocol describes a typical thermal ALD process for depositing HfO₂ on a silicon substrate using a metal-organic precursor and water as the oxidant.
1. Substrate Preparation: a. Start with a p-type Si(100) wafer. b. Perform a standard cleaning procedure (e.g., SC-1 and SC-2 solutions) to remove organic and metallic contaminants. c. To create a hydrogen-terminated surface, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 1% HF) immediately before loading it into the ALD reactor.[15][17] This step removes the native silicon oxide layer.
2. ALD Process Parameters: a. Precursor: Tetrakis(ethylmethylamino)this compound (TEMAH) or Tetrakis(diethylamino)this compound (TDEAH).[17][18] b. Oxidant: Deionized (DI) water (H₂O) vapor.[15][17] c. Substrate Temperature: 250 - 300 °C.[17][18] This temperature is within the "ALD window" where self-limiting surface reactions occur without precursor decomposition or condensation. d. Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar).
3. Deposition Cycle (repeated to achieve desired thickness): a. Step 1 (Precursor Pulse): Pulse the Hf precursor (e.g., TEMAH) into the reactor chamber for 0.5 - 1.0 seconds.[18] The precursor molecules will chemisorb onto the substrate surface. b. Step 2 (Purge): Purge the chamber with the inert carrier gas for 5 - 10 seconds to remove any unreacted precursor molecules and byproducts from the gas phase.[17] c. Step 3 (Oxidant Pulse): Pulse the H₂O vapor into the chamber for 0.5 - 0.8 seconds.[15][17] The water molecules react with the precursor layer on the surface to form a monolayer of HfO₂. d. Step 4 (Purge): Purge the chamber again with the inert carrier gas for 5 - 10 seconds to remove unreacted water and reaction byproducts.
4. Film Growth: a. One complete cycle deposits a single atomic layer of HfO₂. The growth rate is typically ~1.0 - 1.6 Å per cycle.[17][18] b. Repeat the cycle until the target film thickness is achieved. For a 5 nm film, this would require approximately 30-50 cycles.
5. Post-Deposition Annealing (Optional): a. An anneal in a controlled atmosphere (e.g., N₂) at temperatures from 400-800 °C can be performed to densify the film, remove impurities, and control its crystalline phase.[7][12]
Protocol 2: Electrical Characterization of HfO₂ using a MOS Capacitor
This protocol outlines the fabrication and measurement of a Metal-Oxide-Semiconductor (MOS) capacitor to extract key electrical properties of the deposited HfO₂ film.
1. MOS Capacitor Fabrication: a. Deposit the HfO₂ film on a silicon wafer as described in Protocol 1. b. Deposit top metal electrodes (gates) onto the HfO₂ surface. This is typically done by sputtering or evaporation of a metal like Aluminum (Al), Platinum (Pt), or Titanium Nitride (TiN) through a shadow mask to define circular dots of a known area (e.g., 100 µm diameter). c. Create a bottom contact by scratching the backside of the silicon wafer and applying a conductive material like Indium Gallium eutectic or Aluminum to ensure a good ohmic contact.
2. Capacitance-Voltage (C-V) Measurement: a. Objective: To determine the dielectric constant (k), equivalent oxide thickness (EOT), and fixed charge density (Qf). b. Procedure: i. Place the wafer on a probe station. Contact the top electrode and the bottom contact with microprobes connected to an LCR meter. ii. Sweep the DC voltage applied to the gate from a negative value (e.g., -3 V) to a positive value (e.g., +3 V) and back, while superimposing a small AC signal (e.g., 100 kHz, 30 mV). iii. Record the capacitance at each DC voltage step. c. Data Analysis: i. From the resulting C-V plot, identify the accumulation capacitance (C_ox), which is the maximum capacitance value. ii. Calculate the EOT using the formula: EOT = (k_SiO₂ * ε₀ * A) / C_ox, where k_SiO₂ is the dielectric constant of SiO₂ (3.9), ε₀ is the vacuum permittivity, and A is the electrode area. iii. Calculate the dielectric constant of the HfO₂ film using: k_HfO₂ = (C_ox * t_phys) / (ε₀ * A), where t_phys is the physical thickness of the HfO₂ film (measured by ellipsometry or TEM).
3. Current-Voltage (I-V) Measurement: a. Objective: To determine the leakage current density and the dielectric breakdown field. b. Procedure: i. Using a semiconductor parameter analyzer, apply a sweeping DC voltage across the MOS capacitor (from 0 V to a higher voltage, e.g., 10 V) and measure the resulting current. c. Data Analysis: i. Plot the leakage current density (J = I/A) versus the applied electric field (E = V/t_phys). ii. The leakage current density at a specific field (e.g., 1 MV/cm) is a key metric for performance. iii. The breakdown field is the electric field at which a sudden, irreversible increase in current occurs, indicating the failure of the dielectric.
Visualizations
Caption: Logical flow from the SiO₂ scaling problem to the HfO₂ solution.
Caption: Workflow for HfO₂ film deposition and characterization.
Caption: Simplified structure of a MOSFET with a HfO₂ high-k gate dielectric.
References
- 1. Ascensus [ascensusspecialties.com]
- 2. physicstoday.aip.org [physicstoday.aip.org]
- 3. cityu.edu.hk [cityu.edu.hk]
- 4. Looking at High-K Thin Film Depositions With Multiple Surface Analysis Techniques - Advancing Materials [thermofisher.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. Note from the Nanoworld: this compound Oxide Helps Keep Microelectronics on the Moore’s Law Trajectory [afm.oxinst.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. This compound(IV) oxide - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. hofmann-group.eng.cam.ac.uk [hofmann-group.eng.cam.ac.uk]
- 12. Studies of Electrical Parameters and Thermal Stability of HiPIMS this compound Oxynitride (HfOxNy) Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 16. Low-temperature fabrication of solution-processed this compound oxide gate insulator films using a thermally purified solution process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Microstructures of HfOx Films Prepared via Atomic Layer Deposition Using La(NO3)3·6H2O Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Hafnium in High-Temperature Superalloys for Aerospace
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of hafnium (Hf) in the performance and processing of high-temperature superalloys, which are essential materials in the aerospace industry for applications such as turbine blades and engine components.[1][2][3] This document outlines the mechanisms by which this compound enhances material properties, presents quantitative data on its effects, and details relevant experimental protocols for characterization.
Introduction to this compound in Superalloys
This compound is a reactive refractory metal that, when added in small quantities (typically 0.5-2.0 wt.%) to nickel-based superalloys, imparts significant improvements in mechanical properties at elevated temperatures.[4] Its high melting point (2,233°C) and strong affinity for elements like carbon and nitrogen make it a potent alloying addition for strengthening these materials in the extreme environments of jet engines and gas turbines.[4] The primary benefits of this compound addition include enhanced creep resistance, improved ductility, and increased fatigue life.
Mechanisms of this compound-Induced Strengthening
This compound contributes to the superior performance of high-temperature superalloys through several key microstructural modifications:
-
Grain Boundary Strengthening: this compound segregates to grain boundaries, where it strengthens the interface between grains. This inhibits grain boundary sliding, a primary deformation mechanism at high temperatures, thereby increasing creep strength.[4][5]
-
Carbide Formation and Morphology Control: this compound is a strong carbide former, reacting with carbon to form stable this compound carbide (HfC) precipitates.[5] These carbides pin grain boundaries, further restricting their movement. Additionally, this compound influences the morphology of other carbides, such as M23C6, transforming them from continuous films, which can be brittle, to more discrete, blocky particles that are more beneficial for ductility.[6]
-
γ' Phase Modification: this compound can partition to the γ' (Ni3(Al,Ti)) precipitate phase, a primary strengthening phase in nickel-based superalloys. This partitioning can alter the lattice mismatch between the γ' and the surrounding γ matrix, which can influence the precipitate morphology and coherency, thereby affecting the alloy's strength and stability at high temperatures.
-
Scavenging of Impurities: this compound has a high affinity for detrimental tramp elements like sulfur. It can form stable sulfides, effectively "cleaning" the grain boundaries of these impurities that can otherwise lead to embrittlement and reduced creep life.[5][7]
Quantitative Effects of this compound on Superalloy Properties
The addition of this compound has a quantifiable impact on the mechanical properties of superalloys. The optimal amount of this compound is critical, as excessive additions can lead to the formation of undesirable phases and a decrease in the incipient melting temperature.[7][8]
| Property | This compound Content (wt.%) | Test Conditions | Result | Reference |
| Stress Rupture Life | 0 vs 0.11 vs 0.28 | 750°C, 430 MPa | 99.54 h vs 105.73 h vs 170.96 h | |
| Creep Life | 0 - 0.6 | 850-950°C | Prolonged creep life, especially at low stress | [6][9] |
| Tensile Strength (760°C) | 0 vs 0.72 vs 1.5 | 760°C | Yield strength and ultimate tensile strength increased | |
| Ductility (760°C) | 0 vs 0.72 vs 1.5 | 760°C | Plasticity was reduced with increasing Hf content | |
| Creep Rupture Life | 0 - 0.4 | 980°C, 200 MPa | Creep rupture life gradually increases with Hf addition | [10] |
Experimental Protocols
The evaluation of this compound's effects on superalloys involves a suite of standardized high-temperature mechanical tests and microstructural characterization techniques.
High-Temperature Tensile Testing
Objective: To determine the yield strength, ultimate tensile strength, and ductility of the superalloy at elevated temperatures.
Standard: ASTM E21 - "Standard Test Methods for Elevated Temperature Tension Tests of Metallic Materials".[11][12]
Protocol:
-
Specimen Preparation: Machine standardized tensile specimens from the superalloy casting or forging.
-
Heating: Place the specimen in a high-temperature furnace and heat to the desired test temperature (e.g., 760°C, 980°C).
-
Soaking: Hold the specimen at the test temperature for a specified duration to ensure thermal equilibrium.
-
Loading: Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.
-
Data Acquisition: Continuously record load and displacement (or strain) data.
-
Analysis: Calculate yield strength, ultimate tensile strength, and elongation from the stress-strain curve.
Creep and Stress Rupture Testing
Objective: To evaluate the material's resistance to deformation and fracture under a constant load at high temperatures over extended periods.
Standard: ASTM E139 - "Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials".[11]
Protocol:
-
Specimen Preparation: Prepare standardized creep specimens.
-
Heating: Mount the specimen in a creep testing frame equipped with a furnace and heat to the test temperature.
-
Loading: Apply a constant tensile load to the specimen.
-
Data Acquisition: Monitor and record the strain (elongation) of the specimen as a function of time.
-
Termination: The test is terminated upon specimen rupture. The time to rupture is recorded as the stress rupture life.
-
Analysis: Plot the creep strain versus time to determine the creep rate in the steady-state (secondary) creep regime.
Microstructural Characterization
Objective: To observe and analyze the microstructure of the superalloy to understand the influence of this compound on phase morphology, distribution, and composition.
Techniques:
-
Scanning Electron Microscopy (SEM): Used to observe the general microstructure, including the size and distribution of γ' precipitates, carbides, and eutectic phases.
-
Transmission Electron Microscopy (TEM): Provides higher resolution imaging to analyze the morphology of γ' precipitates, dislocations, and the interface between different phases.
-
Electron Probe Microanalysis (EPMA): Allows for quantitative chemical analysis of the elemental composition of different phases, confirming the partitioning of this compound to specific microstructural features.
Protocol (General):
-
Sample Preparation: Section the superalloy specimen and prepare a metallographic sample by grinding and polishing to a mirror finish.
-
Etching: Chemically or electrolytically etch the polished surface to reveal the microstructural features.
-
Imaging and Analysis: Examine the prepared sample using SEM, TEM, or EPMA to acquire images and compositional data.
Visualizations
Signaling Pathway of this compound's Influence
Caption: Mechanisms of this compound Strengthening in Superalloys.
Experimental Workflow for Superalloy Characterization
Caption: Workflow for Superalloy Evaluation.
Conclusion
The judicious addition of this compound is a critical strategy in the design of high-performance superalloys for demanding aerospace applications. By understanding and controlling its effects on the microstructure, researchers and engineers can optimize alloys for enhanced high-temperature strength, ductility, and overall component lifetime. The protocols outlined in this document provide a framework for the systematic evaluation of this compound-containing superalloys.
References
- 1. aemmetal.com [aemmetal.com]
- 2. alkres.com [alkres.com]
- 3. Applications of this compound Metal [specialtitanium.com]
- 4. This compound alloys 2 | Total Materia [totalmateria.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on the Microstructure and Creep Property of a Hot Corrosion Resistant Superalloy | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. tms.org [tms.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elevated Temperature Testing Validates Innovation in Additive-based Superalloy Manufacturing | Tinius Olsen [tiniusolsen.com]
- 12. industrialupdate.in [industrialupdate.in]
Application Notes and Protocols for Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO2) Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. This document provides a detailed protocol for the deposition of hafnium oxide (HfO2), a high-k dielectric material with wide-ranging applications in microelectronics and other advanced fields. The self-limiting nature of the ALD process, involving sequential precursor and reactant exposures, allows for the uniform growth of high-quality HfO2 films.
Experimental Data Summary
The following tables summarize key quantitative data for HfO2 ALD using various precursors and oxidants. These parameters can be used as a starting point for process optimization.
Table 1: ALD Parameters for HfO2 Deposition using Amide-Based this compound Precursors
| Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Refractive Index (n) |
| Tetrakis(ethylmethylamido)this compound (TEMAH) | H2O | 150 - 300 | ~0.9 - 1.0 | ~2.0 - 2.1 |
| Tetrakis(ethylmethylamido)this compound (TEMAH) | O2 Plasma | 300 | Not specified | Not specified |
| Tetrakis(ethylmethylamido)this compound (TEMAH) | O3 | 300 | Not specified | Not specified |
| Tetrakis(dimethylamino)this compound (TDMAH) | H2O | 85 - 350 | ~1.2 - 1.6 | Not specified |
| Tetrakis(diethylamino)this compound (TDEAH) | O3 | 200 - 275 | ~1.1 | Not specified |
Table 2: ALD Parameters for HfO2 Deposition using Other this compound Precursors
| Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |
| This compound tetrachloride (HfCl4) | H2O | 180 - 600 | Not specified |
| HfCp(NMe2)3 | O2 Plasma | 150 - 400 | ~1.1 |
Experimental Protocol: Thermal ALD of HfO2 using TEMAH and H2O
This protocol outlines a typical thermal ALD process for depositing HfO2 thin films using Tetrakis(ethylmethylamido)this compound (TEMAH) as the this compound precursor and deionized water (H2O) as the oxidant.
1. Substrate Preparation:
-
Clean the substrate to remove any organic and inorganic contaminants. A common procedure for silicon substrates involves a standard RCA clean or a piranha etch followed by a deionized water rinse and drying with nitrogen gas.
-
For consistent nucleation and growth, a chemical oxide layer can be intentionally grown on the silicon substrate.[1]
2. ALD System Preparation:
-
Load the prepared substrate into the ALD reactor chamber.
-
Heat the TEMAH precursor to a temperature that provides sufficient vapor pressure for delivery into the chamber (e.g., 75-90°C).
-
Maintain the H2O source at or near room temperature.
-
Heat the reactor chamber walls and precursor delivery lines to a temperature higher than the precursor bubbler to prevent condensation.
-
Set the desired deposition temperature for the substrate, typically within the ALD window of 150-300°C for this chemistry.[2]
3. Deposition Cycle:
The ALD process consists of repeating a sequence of four steps to grow the HfO2 film layer by layer. The duration of each step should be optimized for the specific reactor configuration.
-
Step 1: TEMAH Pulse: Introduce TEMAH vapor into the reactor chamber. The precursor molecules will chemisorb onto the substrate surface until saturation is reached. A typical pulse time is 0.5 to 2.0 seconds.
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., nitrogen or argon) to remove any unreacted TEMAH and gaseous byproducts. A typical purge time is 5 to 20 seconds.
-
Step 3: H2O Pulse: Introduce H2O vapor into the chamber. The water molecules will react with the chemisorbed this compound precursor on the surface, forming this compound oxide and releasing ligands as byproducts. A typical pulse time is 0.1 to 1.0 seconds.
-
Step 4: Purge 2: Purge the chamber again with the inert gas to remove unreacted H2O and gaseous byproducts from the reaction. A typical purge time is 10 to 30 seconds.
4. Film Thickness:
-
The thickness of the HfO2 film is determined by the number of ALD cycles performed. The growth per cycle (GPC) for this process is approximately 0.9-1.0 Å/cycle.[2]
-
Calculate the required number of cycles to achieve the target film thickness. For example, for a 10 nm film, approximately 100-111 cycles would be needed.
5. Post-Deposition:
-
After the desired number of cycles is completed, stop the precursor and reactant flows and allow the substrate to cool down under an inert gas flow.
-
Remove the substrate from the reactor for characterization.
Visualization of the ALD Cycle
The following diagram illustrates the sequential steps of a single ALD cycle for HfO2 deposition.
Caption: A schematic of the four-step atomic layer deposition cycle for this compound oxide.
References
Application Notes and Protocols for Physical Vapor Deposition (PVD) of Hafnium Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of hafnium-based coatings using various Physical Vapor Deposition (PVD) techniques. The information is intended to guide researchers and professionals in selecting and implementing the appropriate method for their specific application, ranging from wear-resistant and high-temperature coatings to biocompatible layers for medical devices.
Introduction to PVD Methods for this compound Coatings
Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition methods used to produce thin films and coatings. In PVD processes, a solid material is vaporized in a vacuum environment and then deposited on a substrate. This document focuses on three primary PVD techniques for depositing this compound (Hf), this compound oxide (HfO₂), and this compound nitride (HfN) coatings: Electron Beam Evaporation, Magnetron Sputtering, and Cathodic Arc Deposition.
This compound-based coatings are of significant interest due to their desirable properties:
-
This compound (Hf): A corrosion-resistant metal with a high melting point, often used as an alloying element.
-
This compound Oxide (HfO₂): A high-k dielectric material with a wide bandgap, excellent thermal stability, and a high refractive index, making it suitable for optical coatings and microelectronics.[1][2][3] It is also investigated for use in thermal barrier coatings.[1]
-
This compound Nitride (HfN): A hard, wear-resistant ceramic material with high thermal and chemical stability, and good electrical conductivity.[4][5][6] It finds applications in cutting tools, decorative coatings, and as a biocompatible coating for medical implants.[4][7][8]
Data Presentation: Comparison of PVD Methods for this compound-Based Coatings
The following tables summarize key quantitative data for different PVD methods used to deposit this compound, this compound oxide, and this compound nitride coatings. These values are indicative and can be adjusted based on the specific deposition system and desired film properties.
Table 1: Electron Beam Evaporation of this compound Oxide (HfO₂) Coatings
| Parameter | Value | Source |
| Evaporation Material | This compound Oxide (HfO₂) pellets or this compound (Hf) metal | [9] |
| Crucible Liner | Copper crucible or Mo-liner; can be run directly from the hearth | [10][11][12] |
| Evaporation Temperature | ~2000 - 2500 °C | [10][11][12] |
| Deposition Rate | 0.2 - 5 Å/s (0.02 - 0.5 nm/s) | [10][11][12] |
| Oxygen Partial Pressure | 2 x 10⁻⁴ to 1 x 10⁻⁴ Torr (for reactive evaporation) | [9][12] |
| Substrate Temperature | Room Temperature to 350 °C | [2][12] |
| Ion Assist Deposition (IAD) | Recommended for improved film density and stability | [2][10][11][12] |
| Resulting Film Density | ~9.68 g/cm³ | [12] |
| Refractive Index | ~2.00 - 2.11 (at 350 nm) with ion assist | [2] |
Table 2: Magnetron Sputtering of this compound Nitride (HfN) and this compound Oxide (HfO₂) Coatings
| Parameter | This compound Nitride (HfN) | This compound Oxide (HfO₂) | Source |
| Target Material | This compound (Hf) (99.99% purity) | This compound (Hf) (99.99% purity) | [13][14] |
| Sputtering Method | Reactive RF or DC Magnetron Sputtering | Reactive DC Magnetron Sputtering | [13][14] |
| Sputtering Power | 100 - 200 W (DC) / 150 W (RF) | 100 - 200 W (DC) | [7][13][14] |
| Working Pressure | 7 x 10⁻³ mbar | 2.5 x 10⁻³ mbar | [13][14] |
| Sputtering Gas | Argon (Ar) and Nitrogen (N₂) | Argon (Ar) and Oxygen (O₂) | [13][14] |
| Gas Flow Rate (Ar/N₂ or Ar/O₂) (sccm) | 80 / 2 - 3 (RF) | 9 / 3 (DC) | [7][14] |
| Substrate Temperature | Room Temperature | Room Temperature | [13][14] |
| Bias Voltage | -80 V | Not specified | [7] |
| Deposition Rate | ~6.6 - 6.9 nm/min | Not specified | [13] |
| Resulting Hardness | ~1650 - 2200 HV | Not specified | [6][15] |
Table 3: Filtered Cathodic Arc Deposition of this compound Oxide (HfO₂) Coatings
| Parameter | Value | Source |
| Cathode Material | This compound (Hf) | [3] |
| Reactive Gas | Oxygen (O₂) and Argon (Ar) mixture | [3][16] |
| Substrate Temperature | Room Temperature to >400 °C | [3] |
| Resulting Film Structure | Amorphous at room temperature, becomes crystalline (monoclinic and tetragonal phases) at higher temperatures. | [3] |
| Key Advantage | High ionization rate and ion energy, can produce dense films. | [3] |
| Key Challenge | Macroparticle generation, which can be mitigated by magnetic filtering. | [3] |
Experimental Protocols
Protocol for Electron Beam Evaporation of this compound Oxide (HfO₂)
This protocol describes the deposition of a this compound oxide thin film using an electron beam evaporator, optionally with ion-assisted deposition.
Materials and Equipment:
-
Electron beam evaporation system with a high vacuum chamber
-
This compound oxide (HfO₂) granules or pellets (99.9% purity)
-
Substrates (e.g., silicon wafers, quartz)
-
Substrate holder and heater
-
Electron beam gun
-
Crucible (e.g., copper or molybdenum)
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Gas inlet for reactive oxygen
-
Ion source for IAD (optional)
Procedure:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., sequential ultrasonic baths in acetone, isopropanol, and deionized water) and dry them with nitrogen gas.
-
Chamber Preparation: Load the cleaned substrates into the substrate holder. Place the HfO₂ source material into the crucible in the e-beam hearth.
-
Pump Down: Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Substrate Heating: If required, heat the substrates to the desired temperature (e.g., 200 °C) and allow the temperature to stabilize.[12]
-
Source Pre-melting: Slowly ramp up the electron beam power and sweep the beam across the HfO₂ material to create a uniform melt pool. This step helps to outgas the source material and ensures a stable deposition rate.
-
Reactive Gas Introduction: Introduce a controlled flow of high-purity oxygen into the chamber to achieve the desired partial pressure (e.g., 5-10 x 10⁻⁵ Torr).[10][11]
-
Deposition:
-
Open the shutter between the source and the substrates.
-
Increase the electron beam power to achieve the desired deposition rate (e.g., 0.5 Å/s), as monitored by the quartz crystal microbalance.
-
If using IAD, turn on the ion source with the desired parameters (e.g., 110-120 V bias, 15-20 sccm O₂).[12]
-
-
Termination: Once the desired film thickness is reached, close the shutter and ramp down the electron beam power.
-
Cool Down: Turn off the substrate heater and allow the substrates to cool down in a vacuum.
-
Venting: Once the chamber has cooled to a safe temperature, vent the chamber with an inert gas (e.g., nitrogen) and remove the coated substrates.
Protocol for Reactive Magnetron Sputtering of this compound Nitride (HfN)
This protocol outlines the deposition of a this compound nitride thin film using reactive RF magnetron sputtering from a metallic this compound target.
Materials and Equipment:
-
Magnetron sputtering system with a high vacuum chamber
-
This compound (Hf) sputtering target (99.99% purity)
-
Substrates (e.g., silicon wafers, stainless steel)
-
Substrate holder with rotational capabilities
-
RF power supply
-
Mass flow controllers for argon and nitrogen gases
-
Pumping system (turbomolecular and roughing pumps)
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly as described in Protocol 3.1.
-
Chamber Preparation: Mount the substrates onto the holder and place them in the chamber at a set distance from the this compound target (e.g., 70 mm).[13]
-
Pump Down: Evacuate the chamber to a base pressure of approximately 4.6 x 10⁻⁶ mbar.[13]
-
Sputter Cleaning (Pre-sputtering): Sputter the this compound target in an argon atmosphere for a few minutes with the shutter closed to remove any surface contaminants from the target.
-
Gas Introduction: Introduce argon and nitrogen gases into the chamber at the desired flow rates (e.g., 30 sccm Ar and 2 sccm N₂).[13] Adjust the throttle valve to achieve the desired working pressure (e.g., 7 x 10⁻³ mbar).[13]
-
Deposition:
-
Termination: After the desired deposition time (to achieve the target thickness), close the shutter and turn off the RF power.
-
Cool Down and Venting: Turn off the gas flows and allow the system to cool before venting the chamber with nitrogen and removing the samples.
Visualizations
The following diagrams illustrate the experimental workflows for the described PVD methods.
Caption: General experimental workflow for PVD processes.
References
- 1. researchgate.net [researchgate.net]
- 2. omegafilters.com [omegafilters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound nitride sputter target HfN ceramic target supplier - Princeton Powder [princetonpowder.com]
- 6. This compound Nitride vs Titanium Nitride: Which Is Better for Hard Coatings? - Princeton Powder [princetonpowder.com]
- 7. Preparation of this compound nitride-coated titanium implants by magnetron sputtering technology and evaluation of their antibacterial properties and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.cureus.com [assets.cureus.com]
- 9. OPG [opg.optica.org]
- 10. Kurt J. Lesker Company | Frequently Asked Questions - How do I evaporate this compound oxide (HfO2)? | Enabling Technology for a Better World [lesker.com]
- 11. Kurt J. Lesker Company | Frequently Asked Questions - How do I e-beam evaporate this compound oxide (HfO2)? | Enabling Technology for a Better World [lesker.com]
- 12. emdgroup.com [emdgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Item - this compound oxide thin films deposited from a filtered cathodic vacuum arc - RMIT University - Figshare [research-repository.rmit.edu.au]
Application Notes and Protocols for the Synthesis of Hafnium-Based Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of hafnium-based metal-organic frameworks (Hf-MOFs), with a particular focus on their use in drug delivery systems.
Introduction to this compound-Based MOFs
This compound-based metal-organic frameworks are a subclass of MOFs known for their exceptional chemical and thermal stability. This stability arises from the strong coordination bond between the high-valent this compound (Hf⁴⁺) metal centers and the carboxylate oxygen atoms of the organic linkers. The most well-studied this compound MOF is Hf-UiO-66, which is isostructural to its zirconium counterpart. The robust nature of Hf-MOFs makes them excellent candidates for applications in catalysis, gas storage, and particularly in biomedical applications such as drug delivery, where stability in physiological environments is crucial. Their porous structure can be tailored to encapsulate a variety of therapeutic agents, from small molecule drugs to larger biologics.
Synthesis Methodologies for this compound-Based MOFs
Several synthetic methods can be employed to produce Hf-MOFs, each with its own advantages in terms of crystallinity, particle size, and reaction time. The most common methods are solvothermal, microwave-assisted, and room temperature synthesis.
Solvothermal Synthesis
Solvothermal synthesis is a widely used method for producing highly crystalline MOFs. The reaction is typically carried out in a sealed vessel at elevated temperatures.
Protocol 1: Solvothermal Synthesis of Hf-UiO-66
This protocol is adapted from established literature procedures.
Materials:
-
This compound tetrachloride (HfCl₄)
-
1,4-Benzenedicarboxylic acid (BDC)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
In a Teflon-lined autoclave, combine HfCl₄ (0.49 mmol) and BDC (0.49 mmol).
-
Add a mixture of DMF and formic acid (18:2 v/v).
-
Stir the mixture at room temperature for 15 minutes.
-
Seal the autoclave and place it in an oven at 123°C for 40 hours.
-
After cooling to room temperature, collect the white solid by filtration.
-
Purify the product by immersing it in fresh methanol for 3 days, refreshing the solvent daily.
-
Repeat the purification step with dichloromethane for 3 days.
-
Activate the final product by drying at 120°C under vacuum for 24 hours.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional solvothermal methods, often leading to the formation of nano-sized MOF crystals.
Protocol 2: Microwave-Assisted Synthesis of Hf-UiO-66
Materials:
-
This compound tetrachloride (HfCl₄)
-
1,4-Benzenedicarboxylic acid (BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve HfCl₄ and BDC in DMF in a microwave-safe reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 120-150°C) and hold for a short duration (e.g., 5-60 minutes).
-
After cooling, collect the product by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a volatile solvent like ethanol or acetone.
-
Dry the product under vacuum.
Room Temperature Synthesis
Room temperature synthesis is an energy-efficient and environmentally friendly approach. For Hf-MOFs, this often involves a two-step process where the this compound oxocluster is pre-formed.
Protocol 3: Two-Step Room Temperature Synthesis of Hf-UiO-66 Derivatives
This protocol is based on a method that pre-forms the this compound oxocluster.
Materials:
-
This compound tetrachloride (HfCl₄)
-
Functionalized terephthalic acid linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂)
-
N,N-Dimethylformamide (DMF) or water
Procedure:
-
Step 1: this compound Oxocluster Formation:
-
Dissolve HfCl₄ in either DMF or water.
-
Heat the solution (e.g., at 80°C in water or 120°C in DMF) for a specific period to pre-form the [Hf₆O₄(OH)₄]¹²⁺ clusters.
-
-
Step 2: MOF Assembly at Room Temperature:
-
Cool the this compound precursor solution to room temperature.
-
Add the organic linker to the solution.
-
Stir the mixture at room temperature until the MOF precipitates.
-
-
Purification and Activation:
-
Collect the product by centrifugation.
-
Wash thoroughly with DMF and/or water, followed by a volatile solvent.
-
Activate the MOF by heating under vacuum.
-
Characterization of this compound-Based MOFs
Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the Hf-MOFs.
| Technique | Purpose | Expected Results for Hf-UiO-66 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. | A diffraction pattern matching the simulated pattern for the expected UiO-66 crystal structure. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Typically shows octahedral or cubic crystals, with sizes ranging from nanometers to micrometers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and confirm the removal of solvent molecules after activation. | A stable framework up to around 450-500°C, followed by decomposition of the organic linker. |
| Nitrogen Adsorption-Desorption | To determine the specific surface area (BET), pore volume, and pore size distribution. | A Type I isotherm characteristic of microporous materials, with a high BET surface area. |
Application in Drug Delivery
The high stability and porous nature of Hf-MOFs make them excellent candidates for drug delivery systems. Therapeutic agents can be loaded into the pores of the MOF and released in a controlled manner.
Drug Loading Protocols
Protocol 4: Doxorubicin (DOX) Loading into Hf-UiO-66-NH₂
Materials:
-
Activated Hf-UiO-66-NH₂
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) or deionized water
Procedure:
-
Disperse a known amount of activated Hf-UiO-66-NH₂ in a solution of DOX in PBS or water.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for encapsulation of the drug.
-
Collect the DOX-loaded MOF by centrifugation.
-
Wash the product with PBS or water to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
Determine the drug loading capacity by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.
Quantitative Data for Drug Loading and Release
The following table summarizes the drug loading and release characteristics of various drugs in this compound-based MOFs.
| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Key Findings |
| DBP-UiO | H₂DBP (Photosensitizer) | 77% | Light irradiation | The MOF structure enhances the generation of reactive oxygen species (ROS) for photodynamic therapy.[1] |
| Hf-TCPP | TCPP (Photosensitizer) | Intrinsic | Light irradiation and X-ray | The this compound acts as a radiosensitizer, while the porphyrin linker acts as a photosensitizer for combined radiotherapy and photodynamic therapy. |
| UiO-66-NH₂-FA@DOX | Doxorubicin (DOX) | 36.25% | pH-dependent (pH 5.4) | Enhanced release in acidic conditions, mimicking the tumor microenvironment. Release of 36.25% of DOX at pH 5.4 over 96 hours.[2] |
| UiO-66 | Doxorubicin (DOX) | 5.6% | Physiological conditions | Core-shell structuring with silica can control the release of the drug.[3][4][5][6] |
| Defect-engineered UiO-66 | Cisplatin prodrug | 25.7% | PBS solution | Defects in the MOF structure can be used to anchor drugs, achieving high loading capacities. A burst release of 71% was observed in 2 hours.[7] |
Visualizing Experimental Workflows
Graphviz diagrams are provided to illustrate the key experimental workflows.
This document provides a foundational guide for the synthesis and application of this compound-based MOFs. Researchers are encouraged to consult the primary literature for more specific details and to optimize these protocols for their particular applications.
References
- 1. Recent Progress of Metal-Organic Framework-Based Photodynamic Therapy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH2-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin-Loaded Core-Shell UiO-66@SiO2 Metal-Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hafnium Electrodes in Plasma Cutting Torches
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hafnium electrodes in plasma cutting torches, detailing their operational principles, performance characteristics, and relevant experimental protocols.
Introduction to this compound Electrodes in Plasma Cutting
Plasma cutting is a thermal cutting process that utilizes a high-velocity jet of ionized gas, or plasma, to cut through electrically conductive materials. The electrode is a critical component of the plasma torch, responsible for initiating and sustaining the plasma arc. This compound electrodes are widely used in modern plasma cutting systems, particularly those that use air or oxygen as the plasma gas.[1][2]
The primary advantage of this compound lies in its high melting point (2,233°C) and its ability to form a durable emissive insert within a copper or copper/silver alloy electrode body.[1][2][3] The copper body provides excellent electrical conductivity and heat dissipation, while the this compound insert sustains the high temperatures of the plasma arc.[2] This combination allows for stable arc ignition and maintenance, leading to cleaner cuts and extended electrode life compared to other materials like tungsten when used in oxidative environments.[4][5]
Principle of Operation and Wear Mechanism
The plasma cutting process begins with an electric arc generated between the this compound electrode (cathode) and the workpiece (anode).[1] A high-velocity flow of gas (e.g., air, oxygen, nitrogen) is directed through a constricting nozzle surrounding the electrode. The intense energy of the electric arc ionizes the gas, creating a plasma jet with temperatures exceeding 20,000°C.[1][2] This plasma jet melts the workpiece material, and the high-velocity gas stream blows away the molten metal to form the cut.
The primary wear mechanism of a this compound electrode is erosion of the this compound insert. This erosion is predominantly caused by the ejection of molten this compound droplets, especially during the initiation and termination of the arc.[4] During operation, a pit forms in the center of the this compound insert.[2] The depth of this pit is a key indicator of electrode wear. As the pit deepens, the arc attachment point can change, leading to instability and reduced cut quality.[1] Eventually, the this compound insert is depleted to a point where it can no longer protect the copper electrode body from the intense heat of the arc, leading to catastrophic failure.
Factors Influencing this compound Electrode Performance and Lifespan
The operational lifespan and performance of this compound electrodes are influenced by a multitude of factors, which can be broadly categorized into operating parameters, gas environment, and material quality.
Key Influencing Factors:
-
Operating Current (Amperage): Higher cutting currents lead to increased arc energy and temperature, resulting in a faster erosion rate of the this compound insert.[2]
-
Plasma Gas Type and Flow Rate: The type of plasma gas used significantly impacts electrode wear. Oxidizing gases like air and oxygen are commonly used with this compound electrodes.[1] Incorrect gas flow rates can lead to rapid electrode wear; too low a flow can cause arc instability and overheating, while too high a flow can accelerate the erosion of the this compound element.
-
Cutting Speed: The speed at which the plasma torch moves across the workpiece affects the duration of the arc's interaction with a specific point, influencing the overall heat input and electrode wear.
-
Arc Initiation and Termination Cycles: The most significant wear on a this compound electrode occurs during the start and stop phases of the cutting process.[4] Frequent arc cycling will therefore lead to a shorter electrode lifespan compared to continuous cutting operations.
-
Material Thickness: Cutting thicker materials generally requires higher amperage and longer cutting times, contributing to increased electrode wear.[2]
-
Quality of Consumables: The purity of the this compound and the manufacturing quality of the electrode and other torch consumables directly impact performance and longevity.[1]
Quantitative Performance Data
The following tables summarize key quantitative data related to the performance of this compound electrodes under various operating conditions.
Table 1: this compound Electrode Erosion Rates at Various Current Levels in Oxygen Plasma
| Operating Current (Amperes) | Erosion Rate (nanograms per Coulomb - ng/C) |
| 135 | 3.4 |
| 220 | 4.5 |
| 300 | 8.0 |
| 525 | 13 |
Note: Data extracted from a study on this compound electrode consumption in oxygen plasma arc cutting.
Table 2: Typical Operating Parameters and Lifespan of this compound Electrodes
| Parameter | Typical Value/Range | Impact on Electrode Life |
| Operating Current | 30 - 200 A | Higher current significantly reduces lifespan. |
| Plasma Gas | Air, Oxygen | Oxygen can lead to slightly higher wear rates than air. |
| Gas Pressure | 5.5 - 8.0 bar | Varies with torch design; incorrect pressure accelerates wear. |
| Typical Lifespan | 1 - 2 hours of continuous cutting | Can be significantly shorter with frequent arc starts. |
| Wear Limit | ~1.0 - 1.6 mm pit depth | Exceeding this limit risks catastrophic failure. |
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the performance of this compound electrodes in plasma cutting torches.
Protocol for Measuring this compound Electrode Erosion Rate
Objective: To quantify the erosion rate of a this compound electrode under specific operating conditions.
Materials and Equipment:
-
Plasma cutting torch system (e.g., Cebora Plasma Prof 264 HQC with CP251G torch)
-
CNC cutting table
-
New this compound electrodes
-
High-precision analytical balance (readability of ±0.01 mg)
-
Digital caliper
-
Contact profilometer or laser scanner
-
Workpiece material (e.g., mild steel plates of a specified thickness)
-
Compressed air or oxygen supply with regulators
-
Stopwatch or timer integrated with the CNC system
Procedure:
-
Initial Electrode Measurement:
-
Carefully handle a new electrode with gloves to avoid contamination.
-
Measure and record the initial mass of the electrode using the analytical balance.
-
Optionally, perform an initial surface profile scan of the this compound insert using the profilometer.
-
-
Experimental Setup:
-
Install the new, weighed electrode into the plasma cutting torch according to the manufacturer's instructions.
-
Secure the workpiece material onto the CNC cutting table.
-
Set the desired operating parameters on the plasma cutting system:
-
Cutting current (e.g., 100 A)
-
Plasma gas type (e.g., Oxygen)
-
Gas pressure and flow rate (e.g., 6 bar)
-
Cutting speed (e.g., 1500 mm/min)
-
Torch height
-
-
-
Cutting Operation:
-
Program the CNC table to perform a series of cuts for a predetermined duration (e.g., 30 minutes of continuous cutting or a specific number of pierces and cuts).
-
Start the cutting process and the timer simultaneously.
-
Ensure all safety protocols are followed during the operation.
-
-
Final Electrode Measurement:
-
After the cutting duration is complete, carefully remove the electrode from the torch.
-
Allow the electrode to cool to room temperature in a desiccator to prevent oxidation and moisture absorption.
-
Measure and record the final mass of the electrode using the analytical balance.
-
Perform a final surface profile scan of the this compound insert to measure the volume of the eroded pit.
-
-
Data Analysis:
-
Calculate the mass loss of the electrode: Mass Loss = Initial Mass - Final Mass.
-
Calculate the total charge transferred during the cutting operation: Total Charge (Coulombs) = Current (Amperes) x Time (seconds).
-
Calculate the erosion rate in grams per Coulomb (g/C): Erosion Rate = Mass Loss (g) / Total Charge (C).
-
Analyze the profilometer data to determine the pit depth and volume, providing a geometric measure of wear.
-
Protocol for Evaluating Plasma Cut Quality
Objective: To assess the quality of cuts produced using a this compound electrode under specific operating conditions.
Materials and Equipment:
-
Plasma cutting system with a this compound electrode
-
CNC cutting table
-
Workpiece material of a specified thickness
-
Digital caliper
-
Protractor or bevel gauge
-
Surface roughness tester (profilometer)
-
Microscope for visual inspection
Procedure:
-
Cutting of Test Coupons:
-
Using a defined set of cutting parameters (current, gas, speed, etc.), program the CNC table to cut several small, representative coupons from the workpiece material. Include straight lines, curves, and corners in the cut path.
-
-
Visual Inspection:
-
Visually inspect the cut edges for the presence and amount of dross (resolidified molten metal) on the bottom edge of the cut.
-
Examine the cut surface for smoothness and the presence of any significant striations or "lag lines."
-
-
Kerf Width Measurement:
-
Using a digital caliper, measure the width of the cut (kerf) at several points along the straight sections of the coupons.
-
Calculate the average kerf width and its standard deviation.
-
-
Bevel Angle Measurement:
-
Using a protractor or a dedicated bevel gauge, measure the angle of the cut edge relative to a perpendicular line to the material surface.
-
Measure the bevel angle on both sides of the cut. A positive bevel indicates the bottom of the cut is wider than the top, while a negative bevel indicates the top is wider.
-
-
Surface Roughness Measurement:
-
Use a surface roughness tester to measure the average roughness (Ra) of the cut surface at different locations.
-
-
Data Recording and Analysis:
-
Record all measurements in a structured table.
-
Compare the results against industry standards (e.g., ISO 9013) or internal quality control specifications.
-
Correlate the cut quality metrics with the operating parameters used.
-
Visualizations
The following diagrams illustrate key aspects of the application of this compound electrodes in plasma cutting.
Caption: Workflow of the plasma cutting process using a this compound electrode.
Caption: Experimental workflow for evaluating this compound electrode performance.
Caption: Logical relationships of key parameters affecting electrode life.
References
Application Notes and Protocols for Measuring the Superconducting Properties of Hafnium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for characterizing the superconducting properties of hafnium (Hf). This compound, a transition metal, exhibits superconductivity at very low temperatures. Accurate measurement of its superconducting parameters is crucial for fundamental research and for its potential applications in specialized electronic devices.
Superconducting Properties of this compound
This compound is a Type I superconductor, characterized by a sharp transition from the normal to the superconducting state. The key properties that define its superconductivity are the critical temperature (Tc), the critical magnetic field (Hc), and the critical current density (Jc).
Quantitative Data Summary
The following table summarizes the key superconducting properties of pure this compound at ambient pressure.
| Property | Symbol | Value | Units | Notes |
| Superconducting Transition Temperature | Tc | ~0.128 | K | [1] |
| Critical Magnetic Field at 0 K (estimated) | Hc(0) | ~11.3 | Oe | Estimated from (dHc/dT) at Tc. |
| Temperature Derivative of Critical Field at Tc | (dHc/dT) at Tc | 450 | gauss/degree | [2] |
| Critical Current Density | Jc | Not typically measured for pure Hf | A/cm² | As a Type I superconductor, pure Hf has a low critical current density. |
Experimental Setups and Protocols
The characterization of this compound's superconducting properties requires specialized cryogenic equipment and sensitive measurement techniques. The three primary experimental methods are:
-
Four-Point Probe Electrical Resistivity Measurement: To determine the superconducting transition temperature (Tc).
-
SQUID Magnetometry: To measure the magnetic susceptibility and confirm the Meissner effect, another hallmark of superconductivity.
-
Relaxation Calorimetry: To measure the specific heat capacity, which shows a characteristic jump at the superconducting transition.
Application Protocol 1: Four-Point Probe Electrical Resistivity Measurement
This protocol details the procedure for measuring the electrical resistance of a this compound sample as a function of temperature to determine its superconducting transition temperature (Tc). The four-point probe method is employed to eliminate the influence of contact and lead resistances.[3]
Methodology
-
Sample Preparation:
-
Obtain a high-purity this compound sample, typically in the form of a thin wire or a small bar.
-
Attach four electrical leads to the sample using a suitable method such as spot welding or silver epoxy. The two outer leads serve as current-carrying electrodes, and the two inner leads are for voltage measurement.[3] Ensure the voltage probes are placed within the current path.[4]
-
-
Cryogenic Setup:
-
Mount the prepared sample onto a sample holder equipped with a calibrated low-temperature thermometer (e.g., a germanium or ruthenium oxide resistor).
-
Place the sample holder in a cryostat capable of reaching temperatures below the expected Tc of this compound (~0.128 K), such as a dilution refrigerator.
-
-
Measurement Procedure:
-
Connect the outer leads to a precision current source and the inner leads to a sensitive voltmeter.[3]
-
Apply a small, constant DC or low-frequency AC current through the sample. The current should be low enough to avoid inducing a magnetic field that could affect the transition temperature.
-
Slowly cool the sample down, continuously monitoring its resistance and temperature.
-
Record the resistance as a function of temperature. A sharp drop in resistance to a value indistinguishable from zero indicates the superconducting transition.[5]
-
The superconducting transition temperature (Tc) is defined as the temperature at which the resistance drops to 50% of its value in the normal state just above the transition.
-
Diagram: Experimental Workflow for Resistivity Measurement
Caption: Workflow for determining Tc via four-point probe resistivity.
Application Protocol 2: Magnetic Susceptibility Measurement using SQUID Magnetometry
This protocol describes the use of a Superconducting Quantum Interference Device (SQUID) magnetometer to measure the magnetic susceptibility of this compound and confirm its diamagnetic properties below Tc (the Meissner effect).
Methodology
-
Sample Preparation:
-
Use a small, well-defined this compound sample. The sample's mass and geometry should be accurately known.
-
Mount the sample in a sample holder suitable for the SQUID magnetometer, ensuring it is securely fixed.
-
-
SQUID Magnetometer Setup:
-
Place the sample holder into the SQUID magnetometer.
-
The system is cooled down using liquid helium.
-
-
Measurement Procedure:
-
Zero-Field Cooling (ZFC):
-
Cool the sample in the absence of an external magnetic field to a temperature well below its Tc.
-
Apply a small, constant magnetic field (e.g., 10 Oe).
-
Slowly warm the sample and measure the magnetic moment as a function of temperature. A sharp transition from a strong diamagnetic signal (negative magnetization) to a near-zero signal indicates the superconducting transition.[6]
-
-
Field Cooling (FC):
-
Apply a small, constant magnetic field above the Tc.
-
Cool the sample through its Tc in the presence of the magnetic field.
-
Measure the magnetic moment as a function of temperature during cooling. In the superconducting state, the magnetic field will be expelled from the material, resulting in a diamagnetic signal.[6]
-
-
-
Data Analysis:
-
Plot the magnetic moment (or susceptibility) versus temperature for both ZFC and FC measurements.
-
The onset of the diamagnetic signal in the ZFC curve provides a precise determination of Tc.
-
The difference between the ZFC and FC curves below Tc provides information about flux pinning within the sample.
-
Diagram: SQUID Measurement Logical Relationships
References
Application Notes and Protocols: Hafnium Compounds in Biomedical and Dental Fields
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of hafnium (Hf) and its compounds, particularly this compound oxide (HfO₂), in various biomedical and dental applications. The unique physicochemical properties of this compound, such as its high atomic number (Z=72), biocompatibility, and corrosion resistance, make it a promising material for cancer therapy, medical imaging, and implantology.[1][2][3][4]
Application Note 1: this compound Oxide (HfO₂) Nanoparticles as Radiosensitizers in Cancer Therapy
This compound oxide nanoparticles have emerged as a novel class of radiosensitizers designed to amplify the effects of radiotherapy (RT).[5][6] The high electron density of this compound allows for a greater absorption of ionizing radiation compared to soft tissue, leading to an increased localized dose of energy within the tumor.[7][8] The most clinically advanced formulation, NBTXR3 (Hensify®), is composed of functionalized HfO₂ nanoparticles and has shown efficacy in clinical trials for locally advanced soft tissue sarcomas.[5][9]
Mechanism of Action
Upon intratumoral injection, HfO₂ nanoparticles like NBTXR3 accumulate within cancer cells.[10] When exposed to ionizing radiation, these nanoparticles absorb the energy and emit a large number of electrons.[10] This process significantly increases the generation of reactive oxygen species (ROS), such as free radicals, which in turn induce lethal damage to cancer cells, primarily through DNA double-strand breaks.[10][11] This physically induced cell death enhances the efficacy of the radiotherapy without increasing the dose delivered to surrounding healthy tissues.
Quantitative Data Summary: Cytotoxicity and Radiosensitization
The following table summarizes key quantitative data related to the efficacy and toxicity of this compound compounds in cancer therapy contexts.
| Compound/Formulation | Cell Line | Assay | Endpoint | Value | Reference |
| HfO₂ Nanoparticles | HaCaT (human skin) | Live/Dead Assay | 50% Response | 2200 mg/L | [12] |
| HfO₂ Nanoparticles | HaCaT (human skin) | Mitochondrial Toxicity | 50% Response | 300 mg/L | [12] |
| DOX-loaded HfO₂ NPs | Not specified | Cytotoxicity | IC50 | Lower than pure Doxorubicin (DOX) | [11] |
| NBTXR3 | Various human cancer lines | Cellular Uptake | Concentration | 50 µM to 1600 µM | [7] |
| NBTXR3 | HT1080 (fibrosarcoma) | Monte Carlo Simulation | Dose Enhancement | ~9-fold vs. water | [8] |
| Hf-CDTA Complex | In vivo (mice) | Acute Toxicity | LD50 | 408 ± 64 mg Hf/kg | [13] |
| Hf-NTA Complex | In vivo (mice) | Acute Toxicity | LD50 | < 120 mg Hf/kg | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxide (HfO₂) Nanoparticles (Sol-Gel Method)
This protocol describes a common method for synthesizing HfO₂ nanoparticles for research purposes.[9]
Materials:
-
This compound(IV) chloride (HfCl₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Magnetic stirrer, centrifuge, beaker, oven, calcination furnace
Procedure:
-
Prepare a 0.1 M solution of HfCl₄ in deionized water.
-
Prepare a 0.4 M solution of NaOH in deionized water.
-
While vigorously stirring the HfCl₄ solution, slowly add the NaOH solution dropwise until a voluminous white precipitate (this compound hydroxide) is formed. A volume ratio of 1:4 (HfCl₄:NaOH) is typically used.[14]
-
Continue stirring the mixture for a minimum of 8 hours at room temperature.[14]
-
Collect the precipitate by centrifugation at 4000 rpm.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove residual ions.
-
Dry the resulting white powder in an oven at 100°C for 3 hours.[14]
-
Calcine the dried powder in a furnace at 500°C for 2 hours to obtain crystalline HfO₂ nanoparticles.[14]
-
Characterize the nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology and Dynamic Light Scattering (DLS) for hydrodynamic diameter and surface charge.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol evaluates the intrinsic toxicity of this compound compounds on a cell line.
Materials:
-
HfO₂ nanoparticle suspension, sterilized
-
Human cancer cell line (e.g., SCC154 gingival carcinoma)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the HfO₂ nanoparticle suspension in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24-72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for measuring the effectiveness of a radiosensitizing agent by assessing the ability of single cells to proliferate and form colonies after treatment.[7][16]
Materials:
-
HfO₂ nanoparticle suspension, sterilized
-
Human cancer cell line
-
6-well cell culture plates
-
X-ray irradiator
-
Crystal violet staining solution
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on radiation dose) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a specific concentration of HfO₂ nanoparticles (e.g., 400 µM NBTXR3) for 24 hours.[7] Include a control group without nanoparticles.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.
-
Count the colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction for each dose. Plot the data to generate survival curves and determine the Dose Enhancement Factor (DEF).
Application Note 2: this compound in Dental and Orthopedic Implants
This compound is being explored as a biomaterial for dental and orthopedic implants, both as an alloying element and as a surface coating, due to its excellent corrosion resistance, biocompatibility, and potential to enhance osseointegration.[1][2][17] It belongs to the same group in the periodic table as titanium and zirconium, the current gold standards in implantology.[2]
Key Properties and Applications:
-
Biocompatibility: Studies show that this compound elicits a favorable tissue response and is non-toxic.[1][2] Hf-implanted magnesium alloys have demonstrated good cell attachment and negligible cytotoxicity.[18]
-
Osseointegration: this compound coatings on titanium implants have shown promising results in promoting bone-to-implant contact.[1][17] HfO₂ layers can enhance osteogenesis (bone formation) while reducing osteoclastogenesis (bone resorption).[1]
-
Corrosion Resistance: this compound is a passive metal, making it highly resistant to corrosion in biological fluids.[2][17] This property is critical for the long-term stability and safety of an implant.
-
Mechanical Properties: this compound possesses high strength and ductility, which are advantageous for load-bearing applications.[2][17]
Quantitative Data Summary: Dental and Orthopedic Applications
| Material/Compound | Application | Property Measured | Finding | Reference |
| Hf/APDC-MOF | Dental Coating | Antimicrobial Activity (MIC) | 1 µg/mL vs. S. mutans | [15] |
| Hf/APDC-MOF | Dental Coating | Anti-inflammatory Activity | 74% reduction in nitric oxide | [15] |
| Hf/APDC-MOF | Dental Coating | Antioxidant Capacity | 79% DPPH radical scavenging | [15] |
| Hf/APDC-MOF | Dental Coating | Anticancer Effect (IC50) | 78 µg/mL vs. SCC154 cells | [15] |
| HfO₂ layer | Implant Surface | Osteogenesis/Osteoclastogenesis | Enhanced osteogenesis, reduced osteoclastogenesis | [1] |
| HfN-coated Ti screw | Dental Implant | Corrosion Resistance | Higher impedance than uncoated Ti | [19] |
Experimental Protocols
Protocol 4: Surface Coating of Titanium Implants with this compound
This protocol describes a method for applying a this compound-based coating to a standard titanium implant for research.
Materials:
-
Titanium implant screws
-
This compound target (for sputtering) or Hf(IV) oxide precursor (for ALD)
-
Physical Vapor Deposition (PVD) sputtering system or Atomic Layer Deposition (ALD) reactor
-
Argon gas
-
Cleaning solvents (acetone, ethanol, deionized water)
-
Ultrasonic bath
Procedure (PVD Sputtering Example):
-
Thoroughly clean the titanium implant screws by sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the implants in a sterile environment.
-
Mount the cleaned implants in the PVD chamber.
-
Evacuate the chamber to a base pressure of <10⁻⁶ Torr.
-
Introduce high-purity argon gas to create a working pressure suitable for sputtering.
-
Apply a negative bias to the this compound target and initiate the plasma.
-
Perform a pre-sputtering step with the shutter closed to clean the target surface.
-
Open the shutter to begin depositing a thin film of this compound onto the rotating implant surfaces.
-
Continue deposition until the desired coating thickness is achieved, monitored in-situ (e.g., with a quartz crystal microbalance) or controlled by deposition time.
-
Cool the chamber before venting and removing the coated implants.
-
Characterize the surface using Scanning Electron Microscopy (SEM) for morphology and X-ray Photoelectron Spectroscopy (XPS) for composition.
Protocol 5: In Vitro Assessment of Osseointegration Potential
This protocol uses pre-osteoblast cells to evaluate the biocompatibility and bone-forming potential of a this compound-coated surface.
Materials:
-
This compound-coated discs and control (uncoated titanium) discs, sterilized
-
Pre-osteoblast cell line (e.g., MC3T3-E1)
-
Alpha-MEM medium with 10% FBS, ascorbic acid, and β-glycerophosphate
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
Fluorescence microscope and reagents for live/dead staining (e.g., Calcein-AM/EthD-1)
Procedure:
-
Cell Seeding: Place sterile sample discs in a 24-well plate. Seed MC3T3-E1 cells onto the surface of each disc and incubate.
-
Cell Viability (Day 1-3): At desired time points, assess cell viability using a live/dead stain. Image the surfaces with a fluorescence microscope to visualize live (green) and dead (red) cells, indicating material biocompatibility.
-
Osteogenic Differentiation - ALP Activity (Day 7-10): Culture the cells in an osteogenic induction medium. At day 7 or 10, lyse the cells on the discs and measure ALP activity using a colorimetric assay kit. Higher ALP activity indicates enhanced early osteogenic differentiation.
-
Mineralization - Alizarin Red Staining (Day 21): After 21 days in osteogenic medium, fix the cells. Stain the mineralized matrix with Alizarin Red S solution, which binds to calcium deposits.
-
Quantification: Elute the stain and measure its absorbance to quantify the extent of mineralization. A darker red stain on the this compound-coated surface compared to the control indicates superior late-stage osteogenic potential.
References
- 1. Osteogenic and Biomedical Prospects of this compound and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. Synthesis and Bioapplication of Emerging Nanomaterials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Advances of this compound based nanomaterials for cancer theranostics [frontiersin.org]
- 7. This compound oxide nanoparticles: toward an in vitro predictive biological effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoscale radiotherapy with this compound oxide nanoparticles - ProQuest [proquest.com]
- 9. Synthesis of this compound oxide nanomaterials_Chemicalbook [chemicalbook.com]
- 10. Facebook [cancer.gov]
- 11. Advances of this compound based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and physicochemical properties of this compound oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Innovative this compound composite: efficient fabrication and advanced biomedical potential in dentistry and oral health - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. This compound oxide nanoparticles: toward an in vitro predictive biological effect? (Journal Article) | ETDEWEB [osti.gov]
- 17. Osseointegration of this compound when Compared to Titanium - A Structured Review [opendentistryjournal.com]
- 18. cityu.edu.hk [cityu.edu.hk]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Hafnium-Based Nanomaterials in Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium-based nanomaterials are emerging as a promising class of theranostic agents in oncology. Their high atomic number (Z=72) makes them potent radiosensitizers, enhancing the efficacy of radiotherapy by increasing the localized dose of radiation within tumor tissues.[1][2][3] Furthermore, their unique physicochemical properties allow for their functionalization as carriers for chemotherapeutic drugs and contrast agents for various imaging modalities, embodying the principles of theranostics.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and evaluation of this compound-based nanomaterials for cancer theranostics.
Data Presentation: Physicochemical and In Vivo Efficacy of this compound-Based Nanomaterials
To facilitate comparison and selection of appropriate nanomaterial systems, the following tables summarize key quantitative data from various studies on this compound-based nanoparticles.
Table 1: Physicochemical Properties of this compound-Based Nanomaterials
| Nanomaterial Type | Synthesis Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loaded | Drug Loading Efficiency (%) | Reference |
| HfO₂ NPs | Sol-Gel | ~7-31 | N/A | N/A | None | N/A | [3] |
| PVP-HfO₂ NPs | Sol-Gel | 133 ± 74 (hydrodynamic) | ~0.1 | ~-50 | None | N/A | [3] |
| HfO₂ NAs | Microwave-Hydrothermal | ~50 | N/A | N/A | None | N/A | [3] |
| NBTXR3 (HfO₂) | Proprietary | 50 | ~0.1 | -50 | None | N/A | [3] |
| UiO-66-NH₂(Hf) MOF | Solvothermal | 95 ± 18 | N/A | N/A | None | N/A | [6] |
| DOX@UiO-66-NH₂ | Microwave | ~200 | N/A | N/A | Doxorubicin | 53.5 | [7] |
| HfO₂@fucoidan NPs | Hydrothermal | 58 (hydrodynamic) | 0.2 | -27 | None | N/A | [8] |
Table 2: In Vivo Efficacy and Biodistribution of this compound-Based Nanomaterials
| Nanomaterial | Cancer Model | Administration Route | Tumor Accumulation (%ID/g) | Therapeutic Outcome | Reference |
| NBTXR3 (HfO₂) | Human Colorectal Cancer | Intratumoral | High intratumoral retention | Enhanced tumor growth control with radiotherapy | [6] |
| UiO-66-NH₂(Hf) MOF | Esophageal Cancer Xenograft | Intratumoral | Increased CT value from 96 to 151 HU | Significant tumor growth inhibition with radiotherapy | [2] |
| HfO₂ NAs | 4T1 Breast Cancer | Intravenous | Efficient tumor homing | Significant inhibition of tumor growth and stem cells with radiotherapy | [6] |
| HfO₂@MnO₂@GOx | 4T1 Breast Cancer | N/A | Favorable contrast enhancement | Significant inhibition of primary and distant tumors with radiotherapy | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxide Nanoparticles (HfO₂ NPs) via Hydrothermal Method
This protocol describes the synthesis of crystalline HfO₂ nanoparticles with tunable size.
Materials:
-
This compound(IV) chloride (HfCl₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a 0.1 M solution of HfCl₄ in deionized water.
-
While stirring vigorously, slowly add a 0.5 M NaOH solution dropwise to the HfCl₄ solution until the desired pH is reached (adjusting pH can influence particle size). A white precipitate of this compound hydroxide will form.
-
Continue stirring for 30 minutes at room temperature.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 160-180°C for 3-12 hours. The temperature and time can be varied to control the crystallinity and size of the nanoparticles.[9]
-
Allow the autoclave to cool down to room temperature.
-
Collect the white precipitate by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting HfO₂ nanoparticles in a vacuum oven at 60°C overnight.
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Crystallinity: X-ray Diffraction (XRD).
-
Surface Charge: Zeta Potential measurements.
Protocol 2: Synthesis of this compound-Based Metal-Organic Frameworks (UiO-66-NH₂(Hf))
This protocol details a one-step synthesis of UiO-66-NH₂(Hf) MOFs, known for their high porosity and stability.[2]
Materials:
-
This compound(IV) chloride (HfCl₄)
-
2-aminoterephthalic acid
-
Acetic acid
-
Deionized water
-
Ethanol
Procedure:
-
In a flask, dissolve 3.36 g of HfCl₄ and 1.81 g of 2-aminoterephthalic acid in a mixture of 80 mL of acetic acid and 120 mL of deionized water.
-
Heat the solution to 100°C and stir for 24 hours. A milky white suspension will form.
-
Cool the suspension to room temperature.
-
Collect the product by centrifugation at 13,300 rpm for 10 minutes.
-
Wash the product three times with deionized water and three times with ethanol.
-
Dry the final white powder at 70°C for 12 hours.[2]
Characterization:
-
Porosity and Surface Area: Brunauer-Emmett-Teller (BET) analysis.
-
Structure and Crystallinity: X-ray Diffraction (XRD).
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Protocol 3: Doxorubicin (DOX) Loading into UiO-66-NH₂(Hf) MOFs
This protocol describes a method for loading the chemotherapeutic drug doxorubicin into the pores of UiO-66-NH₂(Hf) MOFs.[7]
Materials:
-
UiO-66-NH₂(Hf) nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Procedure:
-
Disperse 10 mg of UiO-66-NH₂(Hf) nanoparticles in 10 mL of a 1 mg/mL DOX solution in PBS (pH 7.4).
-
Stir the suspension at room temperature in the dark for 24 hours to allow for drug loading.
-
Collect the DOX-loaded MOFs (DOX@UiO-66-NH₂) by centrifugation (e.g., 12,000 rpm for 20 minutes).
-
Wash the particles three times with deionized water to remove any unbound DOX.
-
Lyophilize the final product for storage.
Quantification of Drug Loading and Release:
-
Loading Efficiency: Measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer (at ~480 nm). The loading efficiency is calculated as: ((Initial DOX amount - DOX in supernatant) / Initial DOX amount) x 100%
-
Release Kinetics: a. Disperse a known amount of DOX@UiO-66-NH₂ in PBS at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment). b. At predetermined time intervals, take aliquots of the release medium, centrifuge to remove the nanoparticles, and measure the DOX concentration in the supernatant using a UV-Vis spectrophotometer. c. Plot the cumulative drug release as a function of time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound-based nanomaterials on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound-based nanoparticles suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the this compound-based nanomaterials. Include a control group with no nanoparticles.
-
Incubate the cells for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 5: In Vivo Tumor Model Study
This protocol outlines a general procedure for evaluating the in vivo therapeutic efficacy of this compound-based nanomaterials in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor induction
-
This compound-based nanoparticle formulation
-
Calipers for tumor measurement
-
Imaging system (e.g., IVIS for fluorescence imaging, micro-CT for X-ray imaging)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, nanoparticles alone, radiation alone, nanoparticles + radiation).
-
Administer the this compound-based nanoparticle formulation (e.g., via intravenous or intratumoral injection).
-
After a predetermined time for nanoparticle accumulation in the tumor, irradiate the tumor-bearing region with a specific dose of X-rays.
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated as (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors and major organs for biodistribution analysis (e.g., by measuring this compound content using ICP-MS) and histological examination.
Mandatory Visualizations
Signaling Pathway: this compound Nanoparticle-Mediated Radiosensitization
Caption: Radiosensitization mechanism of this compound nanoparticles.
Experimental Workflow: Preclinical Evaluation of Theranostic this compound Nanomaterials
Caption: Preclinical evaluation workflow for this compound-based theranostics.
References
- 1. Frontiers | Advances of this compound based nanomaterials for cancer theranostics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances of this compound based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances of this compound based nanomaterials for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing this compound-Based Nanomaterials for Cancer Diagnosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiotherapy-Activated this compound Oxide Nanoparticles Produce Abscopal Effect in a Mouse Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.sadrn.com [docs.sadrn.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Radiotherapy-sensitized cancer immunotherapy via cGAS-STING immune pathway by activatable nanocascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hafnium in Transition-Edge Sensor (TES) Microcalorimeters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transition-Edge Sensors (TES) are highly sensitive thermometers operated at the sharp superconducting-to-normal transition of a metallic film. When used as the sensing element in a microcalorimeter, they enable the detection of minute energy depositions, such as those from single photons or individual particles. The choice of superconducting material is critical to the performance of a TES, as its transition temperature (Tc) dictates the operating temperature and ultimately the energy resolution of the detector. Hafnium (Hf) has emerged as a promising material for high-resolution microcalorimeters due to its intrinsically low Tc, which is slightly above 100 mK.[1][2][3] This property makes it particularly suitable for applications requiring extremely low energy thresholds, such as dark matter searches and neutrino physics experiments.[1]
This document provides a detailed overview of the application of this compound in TES microcalorimeters, including its material properties, fabrication protocols, and performance characteristics.
Advantages of this compound for TES Applications
This compound offers several advantages over other commonly used TES materials:
-
Optimal Transition Temperature: Pure this compound has a natural Tc around 128 mK, which is in the desirable range for high-sensitivity applications.[4][5] This Tc can be further suppressed to below 100 mK through the proximity effect by depositing a thin layer of a normal metal like gold or silver.[1][6]
-
Material Stability: Unlike tungsten, which can suffer from multiple crystal modifications that are unstable under thermal cycling, this compound possesses a hexagonal, close-packed crystallographic structure that is more robust against temperature loads.[1]
-
Cost and Technology: Compared to iridium (Tc ≈ 112 mK), this compound is less expensive.[1][4] Furthermore, the deposition technology for this compound, such as e-beam evaporation, is less complex than that for iridium, which often requires high-temperature magnetron sputtering.[1]
-
Low Heat Capacity: this compound has a lower heat capacity than other TES materials like titanium.[4][5] Since the change in temperature is inversely proportional to the heat capacity, a lower heat capacity results in a larger signal for the same energy input, enhancing detector sensitivity.[4][5]
Key Performance Parameters and Quantitative Data
The performance of a this compound-based TES is determined by several key parameters. The following tables summarize quantitative data from recent studies on this compound and this compound-based bilayer thin films.
Table 1: Superconducting Properties of Pure this compound Films
| Film Thickness (nm) | Substrate | Deposition Method | Transition Temperature (Tc) (mK) | Transition Width (ΔTc) (mK) | Normal Resistance (Rn) (Ω) | Critical Current (Ic) (µA) | Reference |
| 115 | Si | E-beam Evaporation | - | Narrow | - | - | [7] |
| 97 | Si | E-beam Evaporation | 140 - 148 | 8 | 1.1 | 10.4 | [1][2] |
| 60 | Si | E-beam Evaporation | 87 - 99 | 12 (stepwise) | 1.8 | 8 | [1] |
| < 60 | Si | E-beam Evaporation | Not superconducting down to 15 mK | - | - | - | [1][7] |
Table 2: Superconducting Properties of this compound Bilayer Films (Proximity Effect)
| Film Composition (nm) | Substrate | Deposition Method | Transition Temperature (Tc) (mK) | Transition Width (ΔTc) (mK) | Normal Resistance (Rn) (Ω) | Critical Current (Ic) (µA) | Reference |
| Hf (60) / Ag (20) | Si | E-beam Evaporation | 56 | - | - | - | [1] |
| Hf (60) / Au (10) | Si | E-beam Evaporation | - | - | 0.98 | 48 | [1][7] |
| Hf (85) / Ti (5) | Si | E-beam Evaporation | 115 - 120 | 2.5 | - | - | [1] |
| Hf (85) / Ti (5) Bridge | Si | E-beam Evaporation | - | < 1.2 | - | - | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for fabricating reproducible and high-performance this compound-based TES devices. The primary methods involve thin film deposition and photolithographic patterning.
Protocol 1: this compound/Titanium Bilayer Deposition
This protocol describes the deposition of a this compound film with a titanium stabilization layer using electron beam evaporation. The titanium layer is critical for preventing aging effects, where the critical temperature of this compound films can drift over time.[1][3]
-
Substrate Preparation: Begin with clean silicon (Si) or aluminum oxide (Al2O3) substrates.
-
Vacuum Chamber: Place the substrates in an electron beam evaporator and evacuate the chamber to a base pressure of at least 5 × 10⁻⁸ Torr.[4]
-
This compound Deposition:
-
Titanium Capping Layer Deposition:
-
Wafer Removal: After the deposition is complete, allow the substrates to cool before venting the chamber and removing the wafers.
Protocol 2: TES Device Patterning via Photolithographic Lift-Off
This protocol outlines the steps to pattern the deposited Hf/Ti bilayer into a specific geometry, such as a microbridge, which will form the active area of the TES.
-
Photoresist Coating: Apply AZ5214E photoresist to the substrate.
-
Photolithography: Use a mask aligner (e.g., Karl Suss MJB3) to expose the photoresist with UV light through a photomask containing the desired TES geometry.[4]
-
Development: Develop the exposed photoresist using a developer such as MIF726.[4] This will create a patterned stencil of the photoresist on the substrate.
-
Film Deposition: Perform the Hf/Ti bilayer deposition as described in Protocol 1. The metal films will be deposited onto the substrate in the areas where the photoresist was removed and on top of the remaining photoresist.
-
Lift-Off: Immerse the substrate in a suitable solvent (e.g., acetone) to dissolve the remaining photoresist. This will lift off the metal film that was deposited on top of the resist, leaving only the desired metal pattern on the substrate.
-
Final Device: The resulting structure is a patterned Hf/Ti bilayer bridge ready for integration into a microcalorimeter.[4][8]
Device Characterization
Characterization of the fabricated TES devices is performed at cryogenic temperatures in a dilution refrigerator.
-
Mounting and Cooling: The device is mounted on a sample holder and cooled to a base temperature well below the expected Tc (e.g., 15-20 mK).[1]
-
Resistance vs. Temperature (R-T) Measurement: The resistance of the TES is measured as the temperature is slowly swept through the superconducting transition. This measurement yields the critical temperature (Tc) and the transition width (ΔTc).[1]
-
Current-Voltage (I-V) Measurement: At a stable base temperature, the voltage across the TES is measured as the bias current is swept. This characteristic curve is used to determine the critical current (Ic) and the normal resistance (Rn).[1]
Visualizations
Caption: Operational principle of a this compound TES microcalorimeter.
Caption: Lift-off fabrication workflow for a Hf/Ti TES device.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Investigation of this compound Thin Films for Design of TES Microcalorimeters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Hf/Ti bilayers for the development of transition-edge sensor microcalorimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Hf/Ti bilayers for the development of transition-edge sensor microcalorimeters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Hafnium-Based Thin Films
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Vapor Deposition (CVD) is a highly versatile technique for synthesizing high-purity, high-performance solid materials and thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. This document provides detailed application notes and experimental protocols for the CVD of various hafnium-based thin films, including this compound oxide (HfO₂), this compound nitride (HfN), and this compound diboride (HfB₂).
This compound-based materials are of significant interest due to their unique properties. HfO₂ is a leading high-k dielectric material for advanced transistors.[1] HfN and HfB₂ are ultra-high-temperature ceramics with excellent hardness, wear resistance, and thermal stability.[2][3] For professionals in drug development and biomedical research, this compound-based coatings and nanoparticles are gaining attention for their biocompatibility, potential for enhancing osseointegration on implants, and use in cancer theranostics.[4][5][6] this compound's high density and resistance to corrosion make it an attractive material for medical devices and coatings.[4][7]
Application Notes
Precursor Selection
The choice of precursor is critical for a successful CVD process. An ideal precursor should have adequate volatility, thermal stability to prevent premature decomposition in the gas phase, and high reactivity on the substrate surface. The most common classes of this compound precursors are halides, amides, alkoxides, and borohydrides.[1][2]
| Precursor Class | Example Precursors | Chemical Formula | Physical State | Key Characteristics |
| Halides | This compound tetrachloride | HfCl₄ | White Powder | High sublimation point (~320°C); can lead to corrosive byproducts (e.g., HCl) and halogen contamination.[1] |
| Amides | Tetrakis(dimethylamido)this compound (TDMAH) | Hf(NMe₂)₄ | Solid/Liquid | Very sensitive to oxygen and moisture; heat-labile, which can be challenging for high-temperature processes.[1][8] |
| Tetrakis(ethylmethylamido)this compound (TEMAH) | Hf(NEtMe)₄ | Liquid | More stable than TDMAH but still sensitive; widely used in ALD and CVD.[1][8] | |
| (N,N'-diisopropylacetamidinato)tris(dimethylamido)this compound [Ts-Hf3] | C₁₃H₃₃HfN₅ | Liquid | Good thermal stability and a wider process window compared to TEMAH.[8] | |
| Alkoxides | This compound tert-butoxide (HTB) | Hf(OᵗBu)₄ | Liquid | Can serve as a single-source precursor for HfO₂; stable in the gas phase up to ~150°C.[1][9][10] |
| This compound 3-methyl-3-pentoxide | Hf[OC(CH₃)(C₂H₅)₂]₄ | Liquid | Thermally stable single-source precursor for HfO₂; decomposes cleanly via β-hydrogen elimination.[9][11] | |
| Borohydrides | This compound borohydride | Hf(BH₄)₄ | Solid | Highly volatile (~15 Torr at 25°C); enables low-temperature deposition of HfB₂.[3][12] |
Key Deposition Parameters
The properties of the deposited thin film are highly dependent on the CVD process parameters:
-
Substrate Temperature: This is one of the most critical parameters, influencing the reaction kinetics, film growth rate, crystallinity, and composition. Deposition can occur in a reaction-rate-limited regime at lower temperatures or a flux-limited regime at higher temperatures.[12][13]
-
Pressure: The reactor pressure affects the mean free path of gas molecules and the precursor concentration on the substrate surface. Lower pressures (1-10 Torr) generally lead to more uniform films.[14]
-
Precursor and Carrier Gas Flow Rates: These rates determine the amount of precursor delivered to the reaction chamber and the residence time of the molecules, impacting the growth rate and film uniformity.
-
Reactant Gases: In some processes, co-reactants are used. For example, ammonia (NH₃) is used with Hf(BH₄)₄ to deposit HfNₓ-BN films, and oxygen (O₂) or ozone (O₃) can be used with amide precursors to grow HfO₂.[8][13]
Biomedical and Drug Development Applications
While not a direct drug manufacturing technique, CVD of this compound-based films is highly relevant to the biomedical and pharmaceutical fields:
-
Biocompatible Coatings: HfO₂ thin films exhibit good cytocompatibility and can be deposited on medical implants (e.g., stainless steel or titanium) to improve corrosion resistance and encourage bone tissue integration (osseointegration).[4][5]
-
Antibacterial Surfaces: Nanostructured HfO₂ surfaces have demonstrated significant antibacterial activity against pathogens like E. coli and S. aureus.[4]
-
Cancer Theranostics: this compound's high atomic number makes it an excellent X-ray absorber. Functionalized this compound oxide nanoparticles (e.g., NBTXR3) are being investigated as radiosensitizers to enhance the efficacy of cancer radiotherapy.[5][6][15] These nanoparticles can also be designed for use in photodynamic therapy (PDT).[6]
Experimental Protocols
Protocol 1: CVD of this compound Dioxide (HfO₂) Thin Films
This protocol is based on the use of a single-source liquid alkoxide precursor, this compound 3-methyl-3-pentoxide (Hf(mp)₄), for depositing HfO₂ on silicon substrates.[9]
1. Substrate Preparation:
- Use p-type Si(001) wafers as substrates.
- Etch-clean the substrates in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
- Rinse the substrates thoroughly with deionized water and dry with nitrogen gas.
2. CVD System Setup:
- Place the cleaned substrate into the CVD reactor.
- Load the Hf(mp)₄ precursor into a stainless steel vessel.
- Heat the precursor vessel to 120°C in an oil bath to achieve sufficient vapor pressure.
- Maintain the temperature of all gas delivery lines at approximately 125°C to prevent precursor condensation.
3. Deposition Process:
- Evacuate the deposition chamber to a base pressure of approximately 3 x 10⁻² Torr.
- Heat the substrate to the desired deposition temperature (range: 300-600°C). A temperature of 400°C typically yields a deposition rate of ~2.7 nm/min.[11]
- Introduce the Hf(mp)₄ vapor into the chamber without any carrier or additional reactant gas. The pressure will rise to around 2 x 10⁻¹ Torr during deposition.[9]
- Continue the deposition for the time required to achieve the desired film thickness.
- After deposition, cool the substrate down to room temperature under vacuum.
4. Post-Deposition Characterization:
- Analyze film thickness, morphology, crystallinity, and composition using techniques outlined in Section 5.0.
Table 1: Process Parameters for HfO₂ CVD
| Parameter | Value/Range | Source(s) |
| Precursor | This compound 3-methyl-3-pentoxide (Hf(mp)₄) | [9][11] |
| Substrate | p-type Si(001) | [9] |
| Substrate Temperature | 300 - 600 °C | [9] |
| Precursor Temperature | 120 °C | [9] |
| Deposition Pressure | ~2 x 10⁻¹ Torr | [9] |
| Deposition Rate | ~27 Å/min at 400 °C | [11] |
| Activation Energy | 68.1 kJ/mol | [9][11] |
Protocol 2: Low-Temperature CVD of this compound Diboride (HfB₂) Thin Films
This protocol describes the deposition of HfB₂ using the single-source precursor this compound Borohydride (Hf(BH₄)₄).[12]
1. Substrate Preparation:
- Prepare substrates (e.g., silicon) by performing a standard cleaning procedure to remove organic and native oxide contaminants.
2. CVD System Setup:
- Use a high or ultra-high vacuum (UHV) chamber with a base pressure of < 5 x 10⁻⁹ Torr.
- Place the Hf(BH₄)₄ precursor in a stainless steel container and cool it to -5°C in a liquid bath to regulate its vapor pressure.
- Use a needle valve to control the flow of the precursor vapor into the chamber.
3. Deposition Process:
- Heat the substrate to the target deposition temperature. This process works at temperatures as low as 200°C.
- Introduce the Hf(BH₄)₄ vapor into the chamber, directing it towards the substrate.
- The deposition is self-limiting at higher temperatures. A temperature of 400°C is often sufficient to reach the flux-limited regime.[12]
- Films grown below 500°C are typically amorphous, while those grown at higher temperatures are crystalline.[12]
- Cease precursor flow and cool the substrate under vacuum after reaching the desired thickness.
4. Post-Deposition Characterization:
- Characterize the film for stoichiometry, crystallinity, and electrical resistivity.
Table 2: Process Parameters for HfB₂ CVD
| Parameter | Value/Range | Source(s) |
| Precursor | This compound Borohydride (Hf(BH₄)₄) | [3][12] |
| Substrate | Silicon | [12] |
| Substrate Temperature | 200 - 500 °C (for amorphous films) | [12] |
| Precursor Temperature | -5 °C | [12] |
| Base Pressure | ~5 x 10⁻⁹ Torr | [12] |
| Activation Energy | 0.43 eV (~41 kJ/mol) | [12] |
Protocol 3: CVD of this compound Nitride (HfN) Containing Films
This protocol is for depositing this compound nitride-boron nitride (HfNₓ-BN) nanocomposite films using Hf(BH₄)₄ and ammonia (NH₃).[13]
1. Substrate Preparation:
- Clean substrates (e.g., silicon) using a standard solvent and/or acid cleaning procedure.
2. CVD System Setup:
- Place the substrate in a CVD reactor.
- Use Hf(BH₄)₄ as the this compound/boron source and high-purity ammonia (NH₃) as the nitrogen source.
3. Deposition Process:
- Heat the substrate to the desired temperature (range: 350-800°C). Note: Below 350°C, the product is metallic HfB₂ with minimal nitrogen incorporation.[13]
- Introduce both Hf(BH₄)₄ vapor and NH₃ gas into the reactor. The presence of NH₃ suppresses HfB₂ growth and promotes the formation of Hf-N and B-N bonds.[13]
- The growth rate is reaction-rate-limited at lower temperatures (350-500°C) and flux-limited at higher temperatures.
- Terminate the gas flows and cool the system under an inert atmosphere or vacuum.
4. Post-Deposition Characterization:
- Use XPS to confirm the presence of Hf-N and B-N bonds and the absence of Hf-B bonds.[13]
- Analyze film morphology and structure. The resulting films are typically X-ray amorphous.[13]
Table 3: Process Parameters for HfNₓ-BN CVD
| Parameter | Value/Range | Source(s) |
| Precursors | Hf(BH₄)₄, Ammonia (NH₃) | [13] |
| Substrate | Silicon | [13] |
| Substrate Temperature | 350 - 800 °C | [13] |
| Resulting Film | HfNₓ-BN Nanocomposite (x > 1) | [13] |
| Activation Energy | ~0.72 eV (~70 kJ/mol) | [13] |
Visualizations
Caption: General experimental workflow for a CVD process.
Caption: Logical relationship between CVD inputs and outputs.
Film Characterization Techniques
Post-deposition characterization is essential to verify the quality and properties of the this compound-based thin films.
| Technique | Abbreviation | Information Provided |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition, chemical states, and bonding information (e.g., confirming Hf-N bonds).[13] |
| X-ray Diffraction | XRD | Crystalline structure, phase identification (e.g., monoclinic HfO₂), and grain size.[16] |
| Scanning Electron Microscopy | SEM | Surface morphology, topography, and film thickness (from cross-section).[11] |
| Atomic Force Microscopy | AFM | Surface roughness and topography at the nanoscale.[11] |
| Rutherford Backscattering Spectrometry | RBS | Film composition and areal density of elements.[17] |
| Transmission Electron Microscopy | TEM | High-resolution imaging of film microstructure, crystallinity, and interface quality.[17] |
| Four-Point Probe | Sheet resistance and electrical resistivity.[14] |
References
- 1. balazs.com [balazs.com]
- 2. Stability Evaluation of Candidate Precursors for Chemical Vapor Deposition of this compound Diboride (HfB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Osteogenic and Biomedical Prospects of this compound and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of this compound based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of this compound Particles Used in Evaporation Coatings | Sputtering Targets Supplier | Stanford Advanced Materials [sputtertargets.net]
- 8. tosoh.co.jp [tosoh.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 14. benchchem.com [benchchem.com]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
- 17. physics.uwo.ca [physics.uwo.ca]
Troubleshooting & Optimization
challenges in separating hafnium from zirconium minerals
Welcome to the technical support center for challenges in the separation of hafnium from zirconium minerals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental separation of these chemically similar elements.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate this compound from zirconium?
The primary challenge lies in the remarkable chemical similarity between zirconium (Zr) and this compound (Hf). Due to the lanthanide contraction, they possess nearly identical atomic and ionic radii (1.45 Å and 1.44 Å, respectively) and similar valence electron configurations.[1] This results in very similar chemical properties, making their separation a complex and often costly process.[2][3] For nuclear applications, zirconium must be virtually free of this compound (<100 ppm) due to this compound's high thermal neutron absorption cross-section, which is 600 times larger than that of zirconium.[2][4]
Q2: What are the most common industrial methods for Zr-Hf separation?
The most established and widely used methods for industrial-scale separation of zirconium and this compound include:
-
Solvent Extraction (Liquid-Liquid Extraction): This is the most dominant commercial method.[1][5] It involves the use of an organic solvent to selectively extract one element from an aqueous solution containing both. Common systems include the Methyl Isobutyl Ketone (MIBK) - thiocyanate process and the Tributyl Phosphate (TBP) - nitric acid process.[2][6]
-
Ion Exchange Chromatography: This method utilizes resins to which zirconium and this compound ions have different affinities, allowing for their separation as they are passed through a column.[3][7][8]
-
Fractional Crystallization: This was one of the earlier methods used and relies on the slight differences in the solubility of zirconium and this compound salts, such as potassium hexafluorozirconate (K₂ZrF₆) and potassium hexafluorohafnate (K₂HfF₆).[3][9][10]
-
Extractive Distillation: This pyrometallurgical process involves the fractional distillation of molten salts containing zirconium and this compound chlorides.[1]
Troubleshooting Guides
Liquid-Liquid Extraction
Issue: Low Separation Factor (SF) between Zirconium and this compound.
-
Possible Cause 1: Incorrect Acid Concentration.
-
Troubleshooting: The acidity of the aqueous phase significantly influences the extraction and separation. For instance, in the TBP-nitric acid system, a high acidity is crucial for achieving a good separation factor.[11] In a study using Aliquat 336 and Alamine 336, higher HCl concentrations led to increased extraction of both Zr and Hf.[2] Verify and optimize the acid concentration of your feed solution.
-
-
Possible Cause 2: Suboptimal Extractant Concentration.
-
Troubleshooting: The concentration of the extractant in the organic phase is a critical parameter. Increasing the extractant concentration generally increases the extraction of both metals, but the effect on selectivity can vary.[2] Perform experiments with varying extractant concentrations to find the optimal balance for your system.
-
-
Possible Cause 3: Inefficient Phase Contact.
-
Troubleshooting: Ensure vigorous and sufficient mixing of the aqueous and organic phases to maximize the interfacial area for mass transfer. The contact time is also important; for example, a study using 2-octanol found an optimal contact time of 15 minutes.[12]
-
-
Possible Cause 4: Presence of Impurities.
-
Troubleshooting: Impurities in the feed solution can interfere with the extraction process. Analyze the feed for contaminants and consider a purification step if necessary.
-
Issue: Third Phase Formation.
-
Possible Cause: High Metal and Acid Concentrations in the TBP Process.
-
Troubleshooting: The formation of a third phase, a heavy organic layer, can occur at high metal and nitric acid concentrations in the TBP system, which limits the metal concentration in both phases.[2] To mitigate this, you can dilute the feed solution or adjust the extractant concentration. The addition of a modifier like MIBK to the TBP-dodecane system has been shown to prevent third phase formation.[4]
-
Ion Exchange Chromatography
Issue: Poor Resolution of Zirconium and this compound Peaks.
-
Possible Cause 1: Inappropriate Eluent Concentration.
-
Troubleshooting: The concentration of the eluent is critical for effective separation. In one method using a strong anion exchange resin, this compound is eluted with 3.5% sulfuric acid, while zirconium is eluted with a 10% sulfuric acid solution.[7] A slight deviation in the eluent concentration can lead to overlapping peaks.
-
-
Possible Cause 2: Column Overloading.
-
Troubleshooting: Exceeding the loading capacity of the resin will result in poor separation. It is recommended to use appropriate sample sizes; for example, 0.5 g samples for columns of a specific size to ensure a reasonable volume of separation.[7]
-
-
Possible Cause 3: Incorrect Flow Rate.
-
Troubleshooting: A high flow rate can reduce the interaction time between the ions and the resin, leading to decreased resolution. Optimize the flow rate to allow for proper equilibrium to be established.
-
Issue: Co-elution of Zirconium in the this compound Fraction.
-
Possible Cause: High Zirconium Concentration in the Feed.
-
Troubleshooting: For samples with a high zirconium content (e.g., >20%), some zirconium may elute with the this compound fraction. A second pass through the ion exchange column for the this compound fraction is often necessary to achieve complete separation.[7]
-
Quantitative Data Summary
| Separation Method | System/Reagents | Key Parameters | Separation Factor (αZr/Hf or αHf/Zr) | Reference |
| Liquid-Liquid Extraction | TBP-Dodecane in Nitric Acid | Organic/Aqueous Ratio: 1:5, Contact Time: 75 min, HNO₃: 7 M | 14.49 | [4][13] |
| Liquid-Liquid Extraction | TBP in Nitric Acid | TBP: 2.5 mol L⁻¹, Aqueous/Organic Ratio: 1/1 | 13.8 | [11] |
| Liquid-Liquid Extraction | 2-octanol with HCl and KF | HCl: 10 wt%, KF: 1.5 M, Contact Time: 15 min | 9.2 | [12] |
| Liquid-Liquid Extraction | Alamine 308 in Sulfuric Acid | H₂SO₄: 0.5 M | 12.4 | [4] |
| Liquid-Liquid Extraction | MIBK-Thiocyanate | - | Up to 7 | [2] |
| Ion Exchange | Diphonix® Resin in Sulfuric Acid | H₂SO₄: 0.5 M | - | [14] |
| Ion Exchange | Dowex-1 in Sulfuric Acid | Elution of Hf with 3.5% H₂SO₄, Zr with 10% H₂SO₄ | - | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction using TBP-Dodecane
-
Feed Preparation: Dissolve zirconium oxychloride (containing this compound) in 7 M nitric acid.
-
Organic Phase Preparation: Prepare a solution of Tributyl Phosphate (TBP) in dodecane. A typical concentration is 60% TBP in 40% dodecane.[12]
-
Extraction:
-
Separation: Carefully separate the aqueous phase (raffinate) from the organic phase (loaded solvent).
-
Analysis: Analyze the concentration of zirconium and this compound in both the raffinate and the loaded organic phase using a suitable analytical technique such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2][13]
-
Stripping (Optional): To recover the extracted metals from the organic phase, contact the loaded solvent with deionized water.[2]
Protocol 2: Ion Exchange Separation using Anion Exchange Resin
-
Sample Preparation: Dissolve the zirconium/hafnium sample in a mixture of sulfuric and hydrofluoric acids. Remove the hydrofluoric acid by fuming. Dilute the solution with water to a final sulfuric acid concentration of 3.5% by volume.[7]
-
Column Preparation: Use a column packed with a strong quaternary amine anion-exchange resin (e.g., Dowex-1). Equilibrate the column by passing a 3.5% sulfuric acid solution through it.[7]
-
Loading: Transfer the prepared sample solution to the top of the ion-exchange column in small increments.
-
Elution of this compound: Elute the this compound from the column using a 3.5% (by volume) sulfuric acid solution. Collect the eluate.[7]
-
Elution of Zirconium: After the this compound has been eluted, switch the eluent to a 10% (by volume) sulfuric acid solution to elute the zirconium. Collect this eluate separately.[7]
-
Analysis: Precipitate the this compound and zirconium from their respective eluates using cupferron. Ignite the precipitates to form HfO₂ and ZrO₂ and determine their weights.[7] For samples with high zirconium content, a second separation of the this compound fraction may be necessary.[7]
Visualizations
Caption: Workflow for Zr/Hf separation via Liquid-Liquid Extraction.
Caption: Troubleshooting low separation factor in Liquid-Liquid Extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation of Zirconium and this compound from Zirconium Oxychloride (ZOC) Synthesis of Kalimantan Zircon Sand Concentrate Using Extraction Method with tributyl phosphate (TBP)-Dodecane in Nitric Acid Medium [journal.mrs-k.or.kr]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Separation of this compound from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.apub.kr [cdn.apub.kr]
- 14. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Hafnium for Semiconductor Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of hafnium, a critical material in the semiconductor industry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound purity crucial for semiconductor applications?
A1: this compound, particularly in the form of this compound oxide (HfO₂), is used as a high-k dielectric material in the fabrication of modern transistors.[1] Impurities within the this compound can introduce defects into the semiconductor device, leading to increased leakage currents, reduced device reliability, and overall performance degradation.[2] For advanced applications, maintaining the highest purity is essential to ensure the integrity and performance of the semiconductor components.
Q2: What are the most common impurities found in this compound?
A2: The most common and challenging impurity to remove from this compound is zirconium (Zr) due to their remarkably similar chemical properties.[3][4] Other significant impurities can include oxygen, nitrogen, carbon, silicon, and various metals such as iron, chromium, and nickel.[5][6]
Q3: What purity level is required for this compound in the semiconductor industry?
A3: For use in nuclear reactors, zirconium, a sister element to this compound, must have a this compound content of less than 0.01%.[7] While specific standards for semiconductor-grade this compound can vary by application, the industry trend is towards increasingly stringent purity levels, often requiring metallic impurities to be in the parts-per-million (ppm) range or lower. For use in nuclear reactors, the zirconium must be essentially this compound-free (<50ppm).[8]
Q4: What are the primary methods for purifying this compound?
A4: Several methods are employed to purify this compound, often in combination, to achieve the desired purity. These include:
-
Molten Salt Extractive Distillation: This is a common industrial method for the initial separation of this compound and zirconium tetrachlorides.[9][10][11]
-
Solvent Extraction: This technique uses liquid-liquid extraction to separate this compound from zirconium and other impurities.[7][12][13]
-
Ion Exchange Chromatography: This method provides a high degree of separation between this compound and zirconium in an aqueous solution.[14][15]
-
Iodide Process (van Arkel-de Boer process): This is a chemical transport reaction method used to produce ultra-pure this compound metal.[16][17][18]
-
Electron Beam Melting (EBM): This technique is used to refine this compound metal by melting it in a high vacuum, which helps to remove volatile impurities.[5][19][20]
Troubleshooting Guides
Solvent Extraction Issues
Q: Why is my this compound recovery rate low after solvent extraction?
A: Low recovery of this compound can be attributed to several factors:
-
Incorrect Acid Concentration: The efficiency of extraction is highly dependent on the acidity of the aqueous phase. An incorrect acid concentration can lead to poor partitioning of this compound into the organic phase.
-
Inadequate Phase Mixing: Insufficient mixing of the aqueous and organic phases will result in incomplete extraction. Ensure vigorous and sustained agitation during the extraction process.
-
Emulsion Formation: The formation of a stable emulsion at the aqueous-organic interface can trap this compound, preventing its transfer to the organic phase.[12][13]
-
Low Extractant Concentration: The concentration of the extractant in the organic phase must be sufficient to complex with the this compound ions.
Q: What causes the formation of a stable emulsion during extraction, and how can I resolve it?
A: Emulsion formation is a common issue in solvent extraction and can be caused by:
-
High concentration of certain additives: For example, the addition of more than 1.8% v/v H₂O₂ can lead to emulsion formation.[12]
-
Presence of fine solid particles: These can stabilize emulsions.
-
Inappropriate solvent choice or modifier concentration: The addition of a modifier like 1-octanol can help prevent emulsification.[8]
To resolve emulsion issues:
-
Allow for a longer settling time: This may allow the emulsion to break on its own.
-
Centrifugation: Applying a centrifugal force can effectively separate the phases.
-
Adjust the pH or ionic strength of the aqueous phase: This can sometimes destabilize the emulsion.
-
Add a small amount of a different solvent or a demulsifier: This should be done cautiously as it can affect the extraction equilibrium.
Ion Exchange Chromatography Problems
Q: My this compound and zirconium peaks are not well-separated. What could be the issue?
A: Poor separation in ion exchange chromatography can result from:
-
Incorrect Eluent Concentration: The concentration of the eluting acid is critical for differential elution of this compound and zirconium. A slight deviation can lead to overlapping peaks.[14]
-
Flow Rate is Too High: A high flow rate reduces the interaction time between the metal ions and the resin, leading to poor separation.
-
Column Overloading: Exceeding the binding capacity of the resin will result in co-elution of the metals.
-
Improper Column Packing: Voids or channels in the resin bed can lead to band broadening and poor resolution.
Q: The backpressure in my ion exchange column is too high. What should I do?
A: High backpressure is typically caused by:
-
Clogged Frit or Tubing: Fine particles from the sample or resin degradation can block the flow path.
-
Compacted Resin Bed: Over time, the resin bed can compress, increasing resistance to flow.
-
Precipitation of Salts: Changes in solvent composition or temperature can cause salts to precipitate within the column.
To address high backpressure:
-
Reverse the column flow: This can sometimes dislodge particulates from the inlet frit.
-
Clean the inlet frit: If possible, remove and sonicate the frit in an appropriate solvent.
-
Repack the column: If the resin bed is compacted or contaminated, it may need to be repacked or replaced.
Electron Beam Melting (EBM) Challenges
Q: Why are some metallic impurities not effectively removed during EBM?
A: The effectiveness of EBM for impurity removal depends on the vapor pressure of the impurities relative to that of this compound at the melting temperature.
-
Low Vapor Pressure Impurities: Elements with vapor pressures similar to or lower than this compound, such as zirconium, are difficult to remove via EBM.[20]
-
Insufficient Melting Time or Temperature: The removal of impurities is a kinetic process. Inadequate time at a sufficiently high temperature will result in incomplete purification.[20]
-
High Vacuum Not Achieved: A high vacuum is necessary to facilitate the evaporation of impurities. A poor vacuum will hinder the purification process.
Q: I am observing significant loss of this compound during the EBM process. How can I minimize this?
A: While some evaporation of the base metal is expected, excessive loss can be mitigated by:
-
Optimizing Beam Power and Dwell Time: Use the minimum power and time necessary to achieve the desired level of purity. Prolonged exposure to high temperatures will increase this compound evaporation.
-
Improving Vacuum Conditions: A better vacuum will lower the boiling point of the impurities more significantly than that of this compound, enhancing selective removal.
Data Presentation
Table 1: Purity Enhancement of this compound via Electron Beam Melting (EBM)
| Impurity | Initial Concentration (wt%) | Concentration after Single EBM (wt%) | Concentration after Double EBM (wt%) | Removal Efficiency (Double EBM, %) |
| Zirconium (Zr) | 1.868 | Not specified | Not specified | 46.8 |
| Iron (Fe) | 0.147 | Not specified | Not specified | ~100 |
| Chromium (Cr) | Not specified | Not specified | Not specified | ~100 |
| Zinc (Zn) | Not specified | Not specified | Not specified | ~100 |
| Oxygen (O) | Not specified | Not specified | Not specified | ~100 |
| Carbon (C) | Not specified | Not specified | Not specified | ~100 |
| Total Impurities | 2.13 | Not specified | Not specified | 53 |
| This compound Purity | ~97.87 | Not specified | 99.004 | - |
Data sourced from a study on recycling technogenic this compound.[5]
Table 2: Typical Purity Levels of this compound and Zirconium for Nuclear Applications
| Element | Specification |
| This compound in Zirconium | < 100 ppm |
| Zirconium in this compound | < 1% |
Data sourced from a study on continuous ion exchange separation.[21]
Experimental Protocols
Protocol 1: Anion Exchange Separation of this compound and Zirconium
This protocol is based on the method described for the separation of this compound from zirconium using a strong quaternary amine anion-exchange resin.[14]
1. Sample Preparation: a. Dissolve the this compound-zirconium sample in a mixture of sulfuric acid and hydrofluoric acid. b. Heat the solution to fumes of sulfuric acid to completely remove the hydrofluoric acid. c. Cool the solution and dilute it with deionized water to achieve a final sulfuric acid concentration of 3.5% by volume.
2. Ion Exchange Column Preparation: a. Prepare a column with a strong quaternary amine anion-exchange resin (e.g., Dowex-1). b. Condition the resin by passing a 3.5% sulfuric acid solution through the column until the eluate is free of chloride ions (tested with silver nitrate solution).[15]
3. Separation Process: a. Load the prepared sample solution onto the conditioned ion exchange column. b. Elute the this compound from the column using a 3.5% (by volume) sulfuric acid solution. Collect the eluate containing the purified this compound. c. After the this compound has been completely eluted, switch the eluent to a 10% (by volume) sulfuric acid solution to elute the zirconium.
4. Post-Separation Analysis: a. Precipitate the this compound and zirconium from their respective fractions using cupferron. b. Ignite the precipitates to form the corresponding oxides (HfO₂ and ZrO₂). c. Determine the purity by weighing the oxides. For samples with a high initial zirconium content (>20%), a second pass through the ion exchange column may be necessary for the this compound fraction to achieve complete separation.[14]
Protocol 2: Iodide Process (van Arkel-de Boer) for this compound Purification
This protocol outlines the general steps for the van Arkel-de Boer process for producing high-purity this compound.[16][17]
1. Apparatus Setup: a. Place impure this compound metal (sponge or powder) in an evacuated vessel. b. Position a tungsten filament within the vessel, ensuring it can be resistively heated.
2. Formation of this compound Iodide: a. Introduce a small amount of iodine into the sealed and evacuated vessel. b. Heat the vessel to a temperature of 50-250°C. The impure this compound will react with the iodine gas to form volatile this compound tetraiodide (HfI₄), leaving non-volatile impurities behind.
3. Decomposition and Deposition: a. Heat the tungsten filament to a high temperature (approximately 1400°C). b. The gaseous this compound tetraiodide will come into contact with the hot filament and decompose back into pure this compound metal and iodine gas. c. The pure this compound will deposit on the filament, forming a crystal bar. The liberated iodine gas is then free to react with more of the impure hafenium, continuing the cycle.
4. Recovery of Pure this compound: a. Once the process is complete, cool the vessel and carefully remove the tungsten filament with the deposited high-purity this compound crystal bar.
Visualizations
Caption: Generalized workflow for the purification of this compound.
Caption: Troubleshooting low recovery in solvent extraction.
References
- 1. alkres.com [alkres.com]
- 2. cityu.edu.hk [cityu.edu.hk]
- 3. This compound FAQs: Properties, Uses, Production, and Where to Buy [strategicmetalsinvest.com]
- 4. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. Study of the Possibility of Recycling of Technogenic this compound during Electron Beam Refining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Zirconium and this compound by Solvent Extraction – Zirconium Metal [zirconiumworld.com]
- 8. journals.co.za [journals.co.za]
- 9. CN1993295A - Method for separating and purifying this compound and zirconium - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent extraction and separation of this compound from zirconium using Ionquest 801 [scielo.org.za]
- 13. researchgate.net [researchgate.net]
- 14. Separation of this compound from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. Van Arkel–de Boer process - Wikipedia [en.wikipedia.org]
- 17. Van Arkel De Boer Verfahren: Metal Processing Method [interestinzfacts.com]
- 18. shivajicollege.ac.in [shivajicollege.ac.in]
- 19. journal.uctm.edu [journal.uctm.edu]
- 20. Recycling this compound by Electron Beam Melting - Quest Metals [questmetals.com]
- 21. neobits.com [neobits.com]
Technical Support Center: Troubleshooting Oxygen Vacancy Defects in Hafnium Oxide Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, characterizing, and mitigating oxygen vacancy defects in hanfnium oxide (HfO₂) thin films. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My HfO₂-based device is exhibiting high leakage current and a threshold voltage shift. Could this be related to oxygen vacancies?
Answer:
Yes, it is highly probable that oxygen vacancies are contributing to the observed device performance issues. Oxygen vacancies in HfO₂ create defect states within the band gap, which can act as trapping centers for charge carriers.[1] This can lead to several detrimental effects:
-
Increased Leakage Current: Trapped electrons can "hop" between nearby vacancy sites, creating a leakage current pathway through the dielectric.
-
Threshold Voltage Instability: The trapping and de-trapping of charge carriers at these defect sites can cause shifts in the threshold voltage of transistors, leading to unreliable device operation.
-
Reduced Carrier Mobility: Oxygen vacancies can act as scattering centers, reducing the mobility of charge carriers in the channel of a field-effect transistor (FET).
To confirm the presence and quantify the concentration of oxygen vacancies, several characterization techniques can be employed.
Issue 2: How can I confirm the presence and quantify the concentration of oxygen vacancies in my HfO₂ films?
Answer:
Several analytical techniques can be used to identify and quantify oxygen vacancies. The most common and effective methods are X-ray Photoelectron Spectroscopy (XPS), Deep Level Transient Spectroscopy (DLTS), and Photoluminescence (PL) Spectroscopy.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. By analyzing the O 1s and Hf 4f core level spectra, the presence of oxygen vacancies can be inferred. A common, though debated, approach is the deconvolution of the O 1s peak, where a component at a binding energy of ~531-532 eV is often attributed to oxygen-deficient regions.[2] A more reliable set of methods involves analyzing the valence state of the Hf cations (reduction of Hf⁴⁺ to Hf³⁺), assessing the oxygen-to-hafnium stoichiometry, and tracking shifts in the Fermi level.[2][3][4]
-
Deep Level Transient Spectroscopy (DLTS): DLTS is a powerful technique for characterizing electrically active defects in semiconductors and insulators.[5] By measuring the transient capacitance of a Schottky diode or MOS capacitor structure as a function of temperature, DLTS can determine the energy levels, capture cross-sections, and concentrations of defect states within the band gap, including those associated with oxygen vacancies.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy involves exciting the material with a light source and analyzing the emitted light. Oxygen vacancies in HfO₂ can create luminescent centers that emit light at specific wavelengths when excited. Emission peaks in the visible range, particularly around 2.7 eV and 2.9 eV, have been attributed to doubly and singly charged oxygen vacancies, respectively.[6][7][8][9]
The choice of technique will depend on the specific experimental setup and the nature of the information required. A combination of these techniques often provides the most comprehensive understanding of the defect landscape.
Issue 3: What are the primary causes of oxygen vacancy formation in HfO₂ films during deposition?
Answer:
The formation of oxygen vacancies in HfO₂ films is highly dependent on the deposition technique and the specific process parameters used.
-
Deposition Technique:
-
Atomic Layer Deposition (ALD): Thermal ALD (TALD) can lead to a higher density of positive oxygen vacancies compared to plasma-enhanced ALD (PEALD).[10][11][12]
-
Plasma-Enhanced ALD (PEALD): PEALD tends to produce films with a lower concentration of charged vacancies, although it may induce the formation of neutral vacancies.[10][11][12]
-
Sputtering and Evaporation: These physical vapor deposition (PVD) techniques can also introduce oxygen vacancies, with the concentration being sensitive to the oxygen partial pressure in the deposition chamber.
-
-
Deposition Parameters:
-
Precursors: The choice of hafnium precursor and oxidant (e.g., water, ozone, oxygen plasma) in ALD can influence the efficiency of the surface reactions and the resulting film stoichiometry.
-
Deposition Temperature: Higher deposition temperatures can sometimes lead to an increase in oxygen vacancy concentration.
-
Oxygen Partial Pressure: In sputtering, a lower oxygen partial pressure during deposition will result in more oxygen-deficient films.
-
The following diagram illustrates the influence of deposition choices on the formation of oxygen vacancies.
Issue 4: Can post-deposition annealing help in reducing oxygen vacancies? If so, what are the recommended conditions?
Answer:
Yes, post-deposition annealing is a very effective method for modulating the concentration of oxygen vacancies. The annealing atmosphere and temperature are critical parameters.
-
Annealing Atmosphere:
-
Oxygen (O₂) or Ozone (O₃) Atmosphere: Annealing in an oxygen-rich environment is the most direct way to reduce oxygen vacancies. The oxygen atoms from the atmosphere can diffuse into the HfO₂ film and fill the existing vacancies, leading to a more stoichiometric film.
-
Inert Atmosphere (N₂, Ar): Annealing in an inert atmosphere can sometimes increase the concentration of oxygen vacancies, particularly at higher temperatures. This is because the inert gas does not provide an oxygen source to compensate for any oxygen that might out-diffuse from the film.
-
Forming Gas (H₂/N₂): Forming gas annealing is often used to passivate interface defects, but it can also influence oxygen vacancies.
-
-
Annealing Temperature: The optimal annealing temperature depends on the desired outcome.
-
Moderate Temperatures (e.g., 400-600 °C): In an oxygen atmosphere, these temperatures can be sufficient to promote the filling of oxygen vacancies without causing significant changes to the film's crystal structure.
-
Higher Temperatures (e.g., >700 °C): Higher temperatures can lead to crystallization of the HfO₂ film. While this can improve some properties, it can also lead to the formation of grain boundaries which may act as diffusion paths for oxygen, either into or out of the film, depending on the atmosphere.
-
The following workflow provides a general guide for using annealing to mitigate oxygen vacancies.
Quantitative Data Summary
The following tables summarize quantitative data on the influence of deposition and annealing conditions on oxygen vacancy-related properties in HfO₂ films.
Table 1: Comparison of ALD and PEALD Deposition Techniques
| Deposition Method | Oxygen Vacancy Concentration (cm⁻²) | O/Hf Ratio | Flat Band Voltage Shift (V) | Dielectric Breakdown Strength (MV/cm) | Reference |
| Thermal ALD (TALD) | 1.2 x 10¹³ (positive) | 1.84 | -1.51 | 4.37 | [10][11][12] |
| Direct Plasma ALD (DPALD) | Lower (neutral vacancies) | 1.80 | 1.01 | ~5.37 | [10][11][12] |
| Remote Plasma ALD (RPALD) | Lower (neutral vacancies) | - | -0.25 | ~5.37 | [10][11][12] |
Table 2: Effect of Post-Deposition Annealing on HfO₂ Film Properties
| Annealing Temperature (°C) | Atmosphere | Fixed Charge Density (Qf) (cm⁻²) | Interface Trap Density (Dit) (cm⁻²eV⁻¹) | Notes | Reference |
| As-deposited | - | High | 5.1 x 10¹³ | Amorphous SiOx interfacial layer with pores and defects. | |
| 400 | O₂ | 9 x 10¹² | - | Reduction in oxygen vacancies near the interface. | |
| 500 | O₂ | - | 6.1 x 10¹² (minimum) | Optimal temperature for reducing interface defects. | |
| 550 and above | O₂ | ~0.5 x 10¹¹ | Increased | Complete crystallization of HfO₂; disappearance of SiOx interfacial layer leads to increased Dit. | |
| 650 | O₂ | 6.9 x 10¹¹ | 1.4 x 10¹³ | Further reduction in Qf due to crystallization and vacancy reduction. |
Experimental Protocols
Protocol 1: X-ray Photoelectron Spectroscopy (XPS) for Oxygen Vacancy Analysis
Objective: To qualitatively and quantitatively assess the oxygen vacancy concentration in HfO₂ thin films.
Methodology:
-
Sample Preparation:
-
Ensure the HfO₂ film is clean and free of adventitious carbon contamination. If necessary, a gentle in-situ sputter cleaning with low-energy Ar⁺ ions can be performed, but be aware that this can preferentially remove oxygen and artificially create vacancies. A non-destructive approach is preferred.[13]
-
Mount the sample on a standard XPS sample holder using conductive tape to minimize charging effects.
-
-
Instrumentation and Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is typically used.
-
Analyzer: Operate in constant pass energy mode. A higher pass energy (e.g., 160 eV) is used for survey scans, while a lower pass energy (e.g., 20-40 eV) is used for high-resolution scans to improve energy resolution.
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating HfO₂ films.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Hf 4f and O 1s regions.
-
If possible, also acquire spectra for a redox-inactive element in the substrate or film for binding energy referencing.
-
-
Data Analysis and Interpretation:
-
Binding Energy Calibration: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or 285.0 eV.
-
Hf 4f Spectrum Analysis:
-
Fit the Hf 4f spectrum with doublets (4f₇/₂ and 4f₅/₂) corresponding to Hf⁴⁺ (in stoichiometric HfO₂) and potentially lower oxidation states like Hf³⁺, which would indicate the presence of oxygen vacancies. The presence of a shoulder or a distinct peak at a lower binding energy than the main Hf⁴⁺ peak is indicative of reduced this compound.
-
-
O 1s Spectrum Deconvolution:
-
The O 1s spectrum is typically complex. Deconvolute the peak into multiple components. A common, though debated, approach is to assign:
-
A low binding energy component (~530.0-530.5 eV) to Hf-O bonds in the HfO₂ lattice.
-
A higher binding energy component (~531.0-532.0 eV) to oxygen-deficient regions or non-lattice oxygen (e.g., in Hf-O-Si or hydroxyl groups).
-
Even higher binding energy components can be attributed to surface adsorbates like water or carbonates.
-
-
Caution: The interpretation of the O 1s peak is not straightforward, and the ~531-532 eV feature is not a direct "vacancy peak".[2]
-
-
Stoichiometry Quantification:
-
Calculate the O/Hf atomic ratio from the integrated intensities of the O 1s and Hf 4f peaks, corrected by their respective relative sensitivity factors (RSFs). A ratio significantly less than 2.0 suggests an oxygen-deficient film. For more accurate quantification, normalize the O 1s signal to a redox-inert cation signal.[3]
-
-
Protocol 2: Deep Level Transient Spectroscopy (DLTS) for Defect Characterization
Objective: To determine the energy levels, capture cross-sections, and concentrations of electrically active defects, including oxygen vacancies, in HfO₂ films.
Methodology:
-
Sample Preparation (MOS Capacitor Fabrication):
-
Grow or deposit the HfO₂ thin film on a semiconductor substrate (e.g., Si).
-
Deposit a top metal contact (e.g., Al, Pt, TiN) through a shadow mask to define the capacitor area.
-
Deposit a back-side ohmic contact to the substrate.
-
-
Instrumentation and Measurement Setup:
-
A DLTS system typically consists of a capacitance meter, a pulse generator, a temperature controller, and a cryostat.
-
Mount the MOS capacitor in the cryostat.
-
-
Measurement Procedure:
-
Temperature Scan: The measurement is performed over a wide temperature range (e.g., 77 K to 400 K).
-
Capacitance Transient Measurement: At each temperature step:
-
Apply a reverse bias voltage (Vᵣ) to the MOS capacitor to deplete the interface.
-
Apply a filling pulse (Vₚ) to drive the capacitor into accumulation or weak inversion, which fills the defect traps with majority carriers.
-
Return the bias to Vᵣ and record the capacitance transient as the trapped carriers are thermally emitted.
-
-
Rate Window: The capacitance transient is analyzed at different time intervals (rate windows) to generate the DLTS spectrum.
-
-
Data Analysis:
-
DLTS Spectrum: A plot of the DLTS signal (C(t₁) - C(t₂)) versus temperature will show peaks corresponding to different defect levels.
-
Arrhenius Plot: From the peak temperature and the corresponding rate window, an Arrhenius plot of ln(T²τ) versus 1/kT can be constructed, where τ is the time constant of the emission rate.
-
Defect Parameters:
-
Activation Energy (Eₐ): The slope of the Arrhenius plot gives the activation energy of the defect level relative to the band edge.
-
Capture Cross-Section (σ): The intercept of the Arrhenius plot provides the capture cross-section of the defect.
-
Defect Concentration (Nₜ): The amplitude of the DLTS peak is proportional to the concentration of the defect.
-
-
Protocol 3: Photoluminescence (PL) Spectroscopy for Oxygen Vacancy Detection
Objective: To identify the presence of oxygen vacancies through their characteristic luminescence signatures.
Methodology:
-
Sample Preparation:
-
The HfO₂ film on its substrate can typically be used directly. Ensure the surface is clean.
-
-
Instrumentation and Parameters:
-
Excitation Source: A laser or a lamp with a wavelength shorter than the bandgap of HfO₂ (typically in the UV range, e.g., a He-Cd laser at 325 nm or a pulsed laser at ~200-350 nm). The choice of excitation energy can influence which defect states are excited.
-
Spectrometer: A high-resolution spectrometer to disperse the emitted light.
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera.
-
Temperature Control: Measurements can be performed at room temperature or at cryogenic temperatures to reduce thermal broadening of the emission peaks.
-
-
Data Acquisition:
-
Mount the sample in the measurement chamber.
-
Excite the sample with the chosen light source.
-
Collect the emitted light and record the PL spectrum (intensity versus wavelength or energy).
-
-
Data Analysis and Interpretation:
-
Peak Identification: Analyze the PL spectrum for emission peaks. In HfO₂, broad emission bands in the visible range are often associated with oxygen vacancies:
-
Intensity Correlation: The intensity of these PL peaks can be correlated with the relative concentration of oxygen vacancies. Changes in PL intensity after different processing steps (e.g., annealing in different atmospheres) can provide strong evidence for the role of oxygen vacancies. For example, annealing in an oxygen atmosphere is expected to quench the PL signal associated with oxygen vacancies.[6][7]
-
References
- 1. journals.ioffe.ru [journals.ioffe.ru]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. Recommended strategies for quantifying oxygen vacancies with X-ray photoelectron spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. OPG [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.utwente.nl [research.utwente.nl]
- 11. plasma-ald.com [plasma-ald.com]
- 12. researchgate.net [researchgate.net]
- 13. Recommended strategies for quantifying oxygen vacancies with X-ray photoelectron spectroscopy [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Deposition Parameters for Hafnium Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hafnium thin film deposition. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for depositing this compound-based thin films?
A1: The most common deposition techniques for this compound (Hf) and this compound oxide (HfO₂) thin films include:
-
Sputtering: A physical vapor deposition (PVD) method where atoms are ejected from a this compound target and deposited onto a substrate.[1][2] Reactive sputtering in an oxygen environment is used for HfO₂.[1]
-
Atomic Layer Deposition (ALD): A chemical vapor deposition (CVD) technique that builds films one atomic layer at a time, offering excellent thickness control and conformality.[3][4][5][6]
-
Pulsed Laser Deposition (PLD): A PVD method where a high-power laser ablates a this compound target, creating a plasma plume that deposits a thin film on a substrate.[7][8][9]
-
Electron Beam Evaporation: A PVD technique where an electron beam heats and evaporates a this compound source material, which then condenses on the substrate.[10][11]
-
Sol-Gel Method: A wet chemical technique used to produce oxide films from a chemical solution.[12]
Q2: How does the deposition temperature affect the properties of this compound oxide (HfO₂) thin films?
A2: Substrate temperature is a critical parameter that significantly influences the crystallinity, density, and surface morphology of HfO₂ thin films.
-
Crystallinity: Higher substrate temperatures generally promote the growth of crystalline films. For instance, in sputtering, high temperatures are crucial for achieving a high (111) orientation.[1] In PLD, increasing the deposition temperature leads to more crystallized films, with a transition from amorphous to crystalline phases observed.[13] Post-deposition annealing at elevated temperatures can also induce crystallization.[10][14]
-
Surface Morphology: Temperature affects surface roughness. In PLD, as the growth temperature increases, surfaces can transition from smooth to very rough with large craters.[8]
-
Electrical Properties: For ALD, the deposition temperature influences the fixed charge density (Qf) and interface trap density (Dit). Higher temperatures can lead to higher Qf values.[15] The optimal ALD process window for HfO₂ is often found in the range of 250-300°C.[15]
Q3: What is the "ALD window" and why is it important for this compound oxide deposition?
A3: The "ALD window" refers to the range of deposition temperatures where the ALD process is self-limiting, resulting in a constant growth per cycle (GPC).[4][15] Operating within this window is crucial for achieving uniform and conformal films with precise thickness control. For the TEMAH/water ALD process for this compound oxide, the ALD window has been identified to be in the temperature range of 300–375 °C.[4] Outside of this window, at lower temperatures, precursor condensation can occur, while at higher temperatures, thermal decomposition of the precursor can lead to a CVD-like growth, both of which compromise the self-limiting nature of ALD.[15]
Q4: How can I control the stoichiometry of my this compound oxide (HfO₂) or this compound nitride (HfN) films?
A4: Controlling stoichiometry is essential for achieving desired film properties.
-
For this compound Oxide (HfO₂): In reactive sputtering, the ratio of argon (Ar) to oxygen (O₂) gas flow is a key parameter.[1] A sufficient oxygen partial pressure is necessary to fully oxidize the this compound. Annealing in an oxygen atmosphere can also help to improve stoichiometry and reduce oxygen vacancies.[1][16]
-
For this compound Nitride (HfN): In reactive sputtering, the nitrogen (N₂) partial pressure is critical. The reactive gas-timing (RGT) technique, which involves alternating the supply of argon and nitrogen, allows for precise control over the nitrogen-to-hafnium atomic ratio.[17] Using a this compound nitride target directly can also help in forming stoichiometric films.[18]
Troubleshooting Guides
Issue 1: Poor Film Adhesion
Symptoms: The this compound thin film peels or delaminates from the substrate.
Possible Causes & Solutions:
-
Cause: Substrate contamination.
-
Solution: Ensure thorough substrate cleaning prior to deposition. This may involve ultrasonic cleaning in solvents, followed by a final rinse and drying with an inert gas.
-
-
Cause: Insufficient substrate temperature.
-
Solution: Increasing the substrate temperature can enhance adatom mobility and promote better bonding between the film and the substrate.
-
-
Cause: High internal stress in the film.
-
Solution: Optimize deposition parameters such as working pressure and sputtering power. Higher pressure can lead to more porous films with lower stress.
-
-
Cause: Mismatch in the coefficient of thermal expansion between the film and the substrate.
-
Solution: Consider a post-deposition annealing step. Annealing in an oxygen atmosphere has been shown to improve adhesion for HfO₂ films.[1]
-
Troubleshooting Workflow: Poor Film Adhesion
Issue 2: High Surface Roughness
Symptoms: AFM or SEM analysis reveals a rough and non-uniform film surface.
Possible Causes & Solutions:
-
Cause: Inappropriate substrate temperature.
-
Solution: The effect of temperature is method-dependent. For PLD, increasing the substrate temperature can lead to rougher surfaces with craters.[8] For other methods, an optimal temperature range exists that balances adatom mobility and island formation.
-
-
Cause: Deposition rate is too high.
-
Solution: A lower deposition rate can give atoms more time to diffuse on the surface and find energetically favorable sites, leading to a smoother film. In sputtering, this can be achieved by reducing the RF power.[1]
-
-
Cause: Crystallization during deposition.
-
Cause: Particulate formation in the plasma (sputtering) or plume (PLD).
-
Solution: Optimize the working pressure and target-to-substrate distance to minimize gas-phase nucleation of particles.
-
Troubleshooting Workflow: High Surface Roughness
Issue 3: Low Film Density or Poor Stoichiometry
Symptoms: The refractive index is lower than expected, or electrical properties are poor. EDS/XPS analysis shows an incorrect atomic ratio.
Possible Causes & Solutions:
-
Cause: Insufficient reactive gas (O₂ or N₂).
-
Cause: Deposition parameters are not optimized.
-
Solution: In sputtering, higher deposition power can lead to denser films, but an excess can cause issues.[2] Working pressure also plays a role; lower pressures can result in denser films due to reduced gas scattering.
-
-
Cause: Oxygen vacancies or contamination.
-
Cause: Film porosity.
-
Solution: Higher oxygen content can sometimes be related to a porous film structure.[2] Optimizing deposition parameters to increase film density can reduce porosity.
-
Data Presentation: Deposition Parameter Summaries
Table 1: Typical Parameters for RF Magnetron Sputtering of HfO₂
| Parameter | Typical Value/Range | Effect on Film Properties | Reference |
| RF Power | 100 - 200 W | Affects deposition rate and crystallinity.[2] | [1][2] |
| Substrate Temperature | Ambient - 500°C | Higher temperatures promote crystallinity.[1][11] | [1][11] |
| Ar/O₂ Gas Flow Ratio | Varies (e.g., 9/3 sccm) | Critical for stoichiometry and crystal structure.[1][2] | [1][2] |
| Working Pressure | 2.5 x 10⁻³ - 7 x 10⁻³ mbar | Influences film stress and density. | [2][17] |
| Post-Deposition Annealing | 300 - 1000°C | Improves crystallinity, adhesion, and can reduce defects.[1][10][12] | [1][10][12] |
Table 2: Typical Parameters for Atomic Layer Deposition (ALD) of HfO₂
| Parameter | Typical Value/Range | Effect on Film Properties | Reference |
| Precursors | TEMAH & H₂O, HfCl₄ & H₂O | Choice of precursor affects deposition temperature and film purity. | [3][4] |
| Deposition Temperature | 200 - 375°C | Defines the ALD window for self-limiting growth.[4][15] | [4][15] |
| Pulse/Purge Times | 0.6 s / 0.6 s (typical) | Adequate purge times are crucial to prevent CVD-like growth.[5] | [4][5] |
| Growth Per Cycle (GPC) | ~0.09 - 0.15 nm/cycle | Dependent on temperature and precursors.[4][15] | [4][15] |
Experimental Protocols
Protocol 1: Characterization of this compound Thin Film Properties
A comprehensive characterization of this compound thin films typically involves multiple techniques to assess their structural, morphological, optical, and electrical properties.
-
Structural Analysis (Crystallinity and Phase):
-
Technique: X-Ray Diffraction (XRD).
-
Methodology: Perform XRD scans (e.g., Grazing Incidence XRD for thin films) to identify the crystalline phases present (e.g., monoclinic, tetragonal for HfO₂).[1][10][12][19] The peak positions and intensities provide information about the crystal structure and preferred orientation.
-
-
Morphological Analysis (Surface Topography and Microstructure):
-
Techniques: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
Methodology: Use AFM to quantify surface roughness (e.g., RMS roughness) and visualize surface topography.[2][8][19] Use SEM to observe the surface morphology, grain size, and to detect defects like cracks or blisters.[1][2] Cross-sectional SEM can be used to measure film thickness.
-
-
Compositional Analysis (Stoichiometry and Impurities):
-
Techniques: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS).
-
Methodology: XPS provides detailed information on the chemical states and elemental composition of the film surface.[4][8] EDS, often coupled with SEM, gives the elemental composition of the film.[3][19]
-
-
Optical Properties Analysis (Refractive Index and Thickness):
-
Electrical Characterization (for Dielectric Films):
-
Techniques: Capacitance-Voltage (C-V) and Conductance-Voltage (G-V) measurements.
-
Methodology: Fabricate Metal-Oxide-Semiconductor (MOS) capacitor structures. Perform C-V and G-V measurements to extract key electrical parameters such as the dielectric constant (k), fixed charge density (Qf), and interface trap density (Dit).[3][4]
-
Experimental Workflow: Film Characterization
References
- 1. Deposition and characterization of HfO₂ thin films [vtechworks.lib.vt.edu]
- 2. Surface Morphology and Optical Properties of this compound Oxide Thin Films Produced by Magnetron Sputtering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Fatigue mechanism of yttrium-doped this compound oxide ferroelectric thin films fabricated by pulsed laser deposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physical Characterization of this compound Oxide Thin Films Annealed in Vacuum | Scientific.Net [scientific.net]
- 11. Defect formation in this compound dioxide thin films [opg.optica.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Pulse Laser Deposition of HfO2 Nanoporous-Like Structure, Physical Properties for Device Fabrication [techscience.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Formation and control of stoichiometric this compound nitride thin films by direct sputtering of this compound nitride target (Journal Article) | ETDEWEB [osti.gov]
- 19. par.nsf.gov [par.nsf.gov]
preventing oxidation and contamination of hafnium surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hafnium surfaces. Our goal is to help you prevent, identify, and resolve issues related to oxidation and contamination to ensure the integrity of your experiments.
Troubleshooting Guides
Issue: Persistent Carbon Contamination Detected by XPS
Symptoms: Your X-ray Photoelectron Spectroscopy (XPS) data consistently shows a significant carbon (C 1s) peak, even after cleaning. This peak is often identified as "adventitious carbon," which consists of hydrocarbons and other carbon-containing molecules.
Possible Causes:
-
Atmospheric Exposure: Even brief exposure to air can lead to the adsorption of airborne organic molecules onto the this compound surface.[1][2]
-
Contaminated Solvents or Gases: Impurities in solvents used for cleaning or gases used in processing can redeposit carbon onto the surface.
-
Vacuum Chamber Contamination: Outgassing of hydrocarbons from vacuum chamber walls, seals (e.g., Viton O-rings), or pump oils can be a major source of contamination.[3]
Solutions:
-
UV/Ozone Cleaning: This is a highly effective method for removing organic and hydrocarbon contamination by photo-oxidation.[4][5][6][7]
-
Argon (Ar+) Plasma/Sputter Cleaning: In a vacuum environment, energetic argon ions can physically remove the top layers of the surface, including carbon contaminants.[8][9] This method is very effective but can potentially damage the underlying this compound surface if not carefully controlled.
-
Baking the Vacuum Chamber: For issues related to vacuum chamber outgassing, baking the chamber at an elevated temperature for an extended period can help desorb and pump away trapped hydrocarbons.[3]
Issue: Uncontrolled or Rapid Oxidation of the this compound Surface
Symptoms: You observe a thick or rapidly forming this compound oxide (HfO₂) layer, which may interfere with subsequent processing or measurements.
Possible Causes:
-
Improper Storage: Storing this compound samples in a non-inert environment (e.g., open to the air) will naturally lead to oxidation.
-
Residual Water or Oxygen in Processing Environment: Trace amounts of water or oxygen in your vacuum chamber or processing gases can react with the this compound surface, especially at elevated temperatures.
-
Post-Cleaning Exposure to Air: Transferring a freshly cleaned, reactive this compound surface through the air to another instrument will result in immediate re-oxidation.
Solutions:
-
In-Situ Processing: Whenever possible, clean and process your this compound surfaces within the same vacuum system to avoid exposure to atmosphere.
-
Inert Gas Annealing: After cleaning, annealing the this compound surface in a high-purity inert gas atmosphere, such as nitrogen (N₂), can help to passivate the surface and form a controlled, thin oxide or nitride layer.[10][11]
-
Wet Chemical Etching: To remove an existing oxide layer, a dilute hydrofluoric acid (HF) solution can be used.[12][13][14][15][16] This should be followed immediately by a thorough rinse with deionized water and drying in an inert gas stream.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination on this compound surfaces?
A1: The most common contaminants are adventitious carbon from exposure to the atmosphere and hydrocarbons from outgassing within vacuum systems.[1][2][3] Other potential sources include residues from cleaning solvents, cross-contamination from other materials in shared processing equipment, and particles from handling and the surrounding environment.
Q2: How can I verify the cleanliness of my this compound surface?
A2: X-ray Photoelectron Spectroscopy (XPS) is the most common and effective technique for assessing the elemental composition and chemical state of the top few nanometers of a surface.[17][18][19][20][21][22] By analyzing the XPS spectra, you can quantify the amount of carbon, oxygen, and other contaminants present.
Q3: Is it possible to completely remove the native oxide layer from this compound?
A3: Yes, the native this compound oxide layer can be removed using methods like argon ion sputtering or wet etching with dilute hydrofluoric acid.[9][12][13][14][15][16] However, a freshly cleaned this compound surface is highly reactive and will quickly re-oxidize upon exposure to even trace amounts of oxygen or water. Therefore, subsequent processing should ideally be done in-situ under high vacuum or in an inert atmosphere.
Q4: What is the purpose of annealing a this compound surface after cleaning?
A4: Annealing in a controlled atmosphere (e.g., nitrogen) serves several purposes. It can help to densify and crystallize thin films, which can improve their properties.[23][24] It can also be used to intentionally grow a thin, uniform passivation layer (an oxide or nitride) that is more stable and less reactive than a freshly cleaned surface. This can protect the underlying this compound from further uncontrolled oxidation.[10][11]
Q5: Which cleaning method is best for my application?
A5: The choice of cleaning method depends on the type of contamination and the requirements of your experiment. For removing organic contamination, UV/Ozone cleaning is a good non-destructive option. For removing both organic and native oxide layers, argon ion sputtering is very effective but more aggressive. Wet chemical etching is suitable for removing oxide layers but requires careful handling of hazardous chemicals. The decision tree below can help guide your selection.
Data Presentation
The following table summarizes the effectiveness of different cleaning methods on this compound oxide surfaces based on XPS analysis. The data shows the atomic concentration of carbon, a key indicator of surface contamination.
| Cleaning Method | Initial Carbon (at. %) | Final Carbon (at. %) | Data Source |
| UV/Ozone Cleaning (5 minutes) | 18.6 | 2.4 | [17] |
| Ar+ Sputtering (2 kV, 180 seconds) | 18.6 | ~1 | [17] |
Experimental Protocols
Protocol 1: UV/Ozone Cleaning for Organic Contamination Removal
Objective: To remove adventitious carbon and other organic contaminants from a this compound surface.
Materials:
-
This compound sample
-
UV/Ozone cleaner with a low-pressure mercury grid lamp emitting at 185 nm and 254 nm.
-
Clean, inert gas (e.g., nitrogen or argon) for purging (optional).
Procedure:
-
Pre-cleaning (if necessary): If the surface has gross contamination (e.g., visible residues), perform a solvent clean by sonicating the sample in a sequence of high-purity acetone, then isopropanol, for 5-10 minutes each. Dry the sample with a stream of clean, inert gas.
-
Sample Placement: Place the this compound sample in the UV/Ozone cleaner chamber, typically within 5-10 mm of the UV lamp for maximum efficiency.
-
UV/Ozone Exposure: Turn on the UV lamp. The 185 nm UV light will generate ozone from atmospheric oxygen, and the 254 nm light will excite organic molecules and dissociate the ozone into highly reactive atomic oxygen.
-
Cleaning Duration: Expose the sample for 5-15 minutes. The optimal time may vary depending on the level of contamination and the intensity of the UV source.
-
Post-Cleaning: Turn off the UV lamp. If the cleaner has a purge capability, purge the chamber with an inert gas to remove residual ozone.
-
Analysis/Use: Immediately transfer the cleaned sample to your analysis instrument (e.g., XPS) or processing chamber to minimize re-contamination from the atmosphere.
Protocol 2: Argon (Ar+) Ion Sputter Cleaning
Objective: To remove surface contaminants (including carbon and the native oxide layer) from a this compound surface in a vacuum environment.
Materials:
-
This compound sample mounted on a compatible sample holder.
-
Ultra-high vacuum (UHV) system equipped with an argon ion sputtering gun.
-
High-purity argon gas.
Procedure:
-
Sample Introduction: Load the this compound sample into the UHV system and pump down to the base pressure (typically < 1 x 10⁻⁸ Torr).
-
Initial Analysis (Optional but Recommended): Perform an initial XPS scan to determine the initial level of contamination and oxidation.
-
Sputtering Parameters:
-
Ion Energy: Set the argon ion beam energy. A lower energy (e.g., 0.5-2 keV) is generally preferred to minimize damage to the underlying this compound.[17][18]
-
Ion Beam Current/Dose: Adjust the ion beam current to control the sputtering rate. The total dose will determine the amount of material removed.
-
Rastering: To ensure uniform cleaning, raster the ion beam over an area larger than the analysis area.
-
-
Sputtering Process: Backfill the chamber with high-purity argon to a pressure of approximately 5 x 10⁻⁵ Torr. Turn on the ion gun and sputter the surface for a predetermined time (e.g., 2-10 minutes).
-
Post-Sputtering: Turn off the ion gun and the argon gas supply. Allow the chamber to return to its base pressure.
-
Final Analysis: Perform a post-sputtering XPS scan to confirm the removal of contaminants and the oxide layer. A peak corresponding to metallic this compound should be visible in the Hf 4f spectrum.
Protocol 3: Wet Chemical Etching of this compound Oxide
Objective: To remove the native this compound oxide layer from a this compound surface.
Materials:
-
This compound sample.
-
Dilute hydrofluoric acid (HF) solution (e.g., 1% HF in deionized water). Caution: HF is extremely hazardous and requires appropriate personal protective equipment and handling procedures.
-
High-purity deionized water.
-
Clean, inert gas (e.g., nitrogen or argon) for drying.
-
Acid-resistant beakers and tweezers.
Procedure:
-
Pre-cleaning: Perform a solvent clean as described in Protocol 1 to remove any organic contaminants.
-
Etching: In a properly ventilated fume hood and wearing appropriate personal protective equipment, immerse the this compound sample in the dilute HF solution. The etch time will depend on the thickness of the oxide layer and the HF concentration. For a thin native oxide, 30-60 seconds is often sufficient.[14]
-
Rinsing: Immediately after etching, transfer the sample to a beaker of deionized water and rinse thoroughly. A multi-step rinse in fresh beakers of deionized water is recommended.
-
Drying: Dry the sample with a gentle stream of clean, inert gas.
-
Immediate Use: The freshly etched this compound surface is highly reactive. Transfer it immediately to a vacuum chamber or inert environment for subsequent processing or analysis.
Protocol 4: Thermal Annealing in a Nitrogen Atmosphere
Objective: To passivate a this compound surface and/or crystallize a this compound-containing thin film.
Materials:
-
This compound sample.
-
Tube furnace with a quartz or ceramic process tube.
-
High-purity nitrogen (N₂) gas supply with an oxygen and moisture trap.
-
Sample boat (e.g., quartz).
Procedure:
-
Sample Placement: Place the this compound sample in the sample boat and position it in the center of the tube furnace.
-
Purging: Seal the process tube and purge with high-purity nitrogen for at least 30 minutes to displace any residual air and moisture. Maintain a low, positive flow of nitrogen throughout the process.
-
Ramping to Temperature: Ramp the furnace to the desired annealing temperature. Typical annealing temperatures for this compound-based films range from 400°C to 800°C.[11][23][24]
-
Annealing: Hold the sample at the setpoint temperature for the desired duration, which can range from a few minutes to an hour or more, depending on the specific process goals.[23]
-
Cooling: After the annealing period, turn off the furnace and allow the sample to cool to room temperature under the continuous flow of nitrogen.
-
Sample Removal: Once the furnace has cooled, stop the nitrogen flow and remove the sample.
Visualizations
Caption: General workflow for this compound surface cleaning and preparation.
Caption: Decision tree for troubleshooting this compound surface contamination.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Temporal Evolution of Surface Contamination under Ultra-high Vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. piescientific.com [piescientific.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Ultraviolet-Ozone Cleaning of Semiconductor Surfaces | Semantic Scholar [semanticscholar.org]
- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Etching of Zirconium Oxide, this compound Oxide, and this compound Silicates in Dilute Hydrofluoric Acid Solutions | Journal of Materials Research | Cambridge Core [cambridge.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. electrochem.org [electrochem.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: this compound [xpsfitting.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Effects of Substrate and Annealing Conditions on the Ferroelectric Properties of Non-Doped HfO2 Deposited by RF Plasma Sputter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental Investigation of Thermal Annealing and Ferroelectric Capacitor Area Effects for this compound-Zirconium Oxide Devices [mdpi.com]
Technical Support Center: Addressing Cross-Contamination in Hafnium High-k Fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues during hafnium high-k fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-contamination in this compound high-k fabrication?
A1: Cross-contamination can originate from several sources throughout the fabrication process. Key sources include:
-
Process Solutions: Neutral and caustic solutions, such as ammonium hydroxide peroxide mixtures, can introduce this compound and zirconium contamination onto wafer surfaces.[1][2]
-
Shared Equipment: Wafer-to-wafer cross-contamination is common in plasma etch tools and thermal reactors used for high-temperature annealing of high-k dielectric layers.[1][2]
-
Precursor Impurities: The chemical precursors used for atomic layer deposition (ALD) can contain impurities like chlorine, iodine, or carbon, which may be incorporated into the thin film.[3][4]
-
Cleanroom Environment: Airborne molecular contaminants (AMCs), particles from personnel, and outgassing from materials can deposit on wafer surfaces.
-
Wet Benches: Using the same wet bench for etching both SiO2 and HfO2 can lead to residual this compound species contaminating subsequent wafers.[5]
Q2: What are the primary types of contaminants that affect this compound high-k films?
A2: Contaminants are broadly categorized as metallic, organic, and inorganic non-metallic.
-
Metallic Contaminants: These include iron (Fe), copper (Cu), aluminum (Al), and residual this compound (Hf) or zirconium (Zr) from previous process steps. Even trace amounts of these metals can significantly degrade device performance.
-
Organic Contaminants: Hydrocarbons and other organic molecules can adsorb onto the wafer surface, interfering with film growth and electrical properties.[6]
-
Precursor-Related Impurities: Halogens like chlorine (Cl) and iodine (I) from halide precursors, as well as carbon (C) and nitrogen (N) from metal-organic precursors, can be incorporated into the film, creating defects.[3][4]
Q3: How do these contaminants impact the performance and reliability of my devices?
A3: Cross-contamination can lead to a range of device failures and reliability issues:
-
Increased Leakage Current: Metallic and organic contaminants can create trap states within the dielectric, leading to higher gate leakage current. For instance, carbon contamination in HfO₂ has been shown to significantly increase leakage current.
-
Threshold Voltage Instability: Trapped charges and defects caused by contaminants can lead to shifts in the threshold voltage, affecting the switching characteristics of the transistor.
-
Reduced Dielectric Breakdown Strength: Contaminants can create weak spots in the dielectric film, reducing its ability to withstand high electric fields and leading to premature breakdown. This compound surface concentrations exceeding certain levels can significantly reduce the breakdown strength of the gate oxide.[5]
-
Degraded Gate Oxide Integrity: Metallic contamination, particularly iron, can precipitate at the gate/oxide interface, leading to early failure of the gate oxide.[7][8] Time-dependent dielectric breakdown (TDDB) is also negatively affected by this compound contamination.[2]
-
Reduced Carrier Mobility: Contaminants can introduce scattering centers that impede the flow of charge carriers in the transistor channel, thereby reducing device performance.
Troubleshooting Guides
Problem: High Gate Leakage Current
Possible Cause: Metallic or organic contamination in the this compound high-k film.
Troubleshooting Steps:
-
Verify Process Integrity:
-
Review your recent process logs. Have there been any changes in precursor batches, cleaning procedures, or equipment maintenance schedules?
-
Check for any potential breaches in cleanroom protocol that could have introduced contaminants.
-
-
Surface and Film Analysis:
-
Action: Perform surface-sensitive analysis on a witness wafer from the same batch.
-
Recommended Techniques:
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): To identify the elemental and molecular composition of the surface and detect trace metallic and organic contaminants.
-
Total Reflection X-ray Fluorescence (TXRF): To quantify metallic surface contamination.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of contaminants within the top few nanometers of the film.
-
-
-
Implement Corrective Actions:
-
If Metallic Contamination is Detected:
-
Action: Implement or enhance a pre-deposition wet chemical clean.
-
Recommendation: Use a dilute acid solution (e.g., HF-based) to remove metallic impurities from the silicon surface before high-k deposition. Existing acid cleans have been shown to be effective at removing Hf and Zr contamination.[1][2]
-
-
If Organic Contamination is Detected:
-
Action: Review and optimize your wafer handling and storage procedures.
-
Recommendation: Use UV/ozone cleaning or a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) prior to deposition to remove organic residues.
-
-
If Precursor-Related Impurities are Suspected:
-
Action: Optimize ALD process parameters.
-
Recommendation: Increase purge times to ensure complete removal of precursor byproducts. Adjust deposition temperature to minimize precursor decomposition.
-
-
Problem: Inconsistent Threshold Voltage (Vt) or Poor C-V Characteristics
Possible Cause: Mobile ions or interface traps due to contamination.
Troubleshooting Steps:
-
Electrical Characterization:
-
Action: Perform detailed capacitance-voltage (C-V) and current-voltage (I-V) measurements at various temperatures.
-
Analysis: Hysteresis in the C-V curve can indicate mobile ionic charges, while a stretched-out C-V curve suggests a high density of interface traps.
-
-
Identify the Contaminant:
-
Action: Use analytical techniques to identify the source of the electrical instability.
-
Recommended Techniques:
-
ToF-SIMS Depth Profiling: To identify the distribution of contaminants throughout the high-k stack and at the interface with the silicon substrate.
-
XPS: To analyze the chemical nature of the interface and identify unwanted interfacial oxide growth or silicate formation caused by contaminants.
-
-
-
Mitigation Strategies:
-
For Mobile Ions (e.g., Na, K):
-
Action: Review all chemical handling and cleanroom protocols.
-
Recommendation: Ensure high-purity chemicals and proper glove and tweezer usage. Implement a final DI water rinse with stringent resistivity monitoring.
-
-
For Interface Traps:
-
Action: Optimize the pre-deposition surface preparation and post-deposition annealing.
-
Recommendation: A well-controlled interfacial oxide layer grown before HfO₂ deposition can help passivate the silicon surface and reduce interface traps. A post-deposition anneal in a nitrogen or forming gas ambient can also help to passivate defects.
-
-
Quantitative Data on Contamination Impact
| Contaminant | Concentration | Impact on Device Performance | Citation |
| Carbon (C) | High vs. Low | Increased leakage current from 1.3x10⁻⁷ A/cm² (low C) to higher values (high C) at 1V. Degraded barrier heights. | [9] |
| This compound (Hf) | > 10¹² atoms/cm² | Significant reduction in the breakdown strength of gate oxide. | [5] |
| Iron (Fe) | Intentional Contamination | Early failure of PMOS devices due to β-FeSi₂ precipitates at the gate/oxide interface. | [7][8] |
| Copper (Cu) | Variable | Increased pretunneling leakage current that is dependent on the contamination concentration. | [10] |
| Organic Contaminants | > 5.3x10¹³ C atoms/cm² | Target level for 130nm technologies to avoid performance degradation. | [11] |
Experimental Protocols
1. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Trace Contaminant Analysis
-
Objective: To identify the elemental and molecular composition of the wafer surface and to perform depth profiling to understand the distribution of contaminants within the this compound high-k film.
-
Methodology:
-
Sample Preparation: No special preparation is typically required for blanket wafers. Ensure the sample is handled with clean, non-contaminating tweezers and stored in a clean environment prior to analysis.
-
Instrument Setup:
-
Use a pulsed primary ion beam (e.g., Bi₃⁺) for high mass resolution surface analysis.
-
For depth profiling, a dual-beam setup with a sputter ion beam (e.g., O₂⁺ or Cs⁺) is used to etch a crater, while the analysis beam probes the crater bottom.
-
-
Surface Spectroscopy: Acquire a high-resolution mass spectrum from the top surface of the film to identify all present elements and molecular fragments. This is crucial for detecting organic surface contamination.
-
Depth Profiling:
-
Raster the sputter beam over a defined area (e.g., 300x300 µm) to create a crater.
-
The analysis beam is rastered in the center of this crater to avoid edge effects.
-
Monitor the secondary ion signals of interest (e.g., Hf⁺, Si⁺, O⁻, and suspected metallic contaminants like Fe⁺, Cu⁺, Al⁺) as a function of sputter time.
-
-
Data Analysis:
-
Convert sputter time to depth using a calibrated etch rate for HfO₂ on Si.
-
Generate depth profiles for each contaminant to visualize its location within the film and at the interfaces.
-
-
2. X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
-
Objective: To determine the elemental composition and chemical bonding states of the this compound high-k film and any contaminants present.
-
Methodology:
-
Sample Preparation: Mount the sample on a clean sample holder using compatible clips or tape. Avoid any adhesives that could outgas in the vacuum chamber.
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV or the Si 2p peak from the substrate at 99.3 eV.
-
-
Survey Scan: Acquire a wide energy range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Hf 4f, O 1s, Si 2p, and any identified contaminants).
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For example, the O 1s spectrum can distinguish between Hf-O bonds and Si-O bonds.
-
Quantify the atomic concentrations of the elements from the peak areas and their respective relative sensitivity factors.
-
-
Visualizations
Caption: Workflow for identifying the root cause of electrical anomalies.
Caption: A decision-making flowchart for troubleshooting high leakage current.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. setra.com [setra.com]
- 3. 13 Cleanroom Questions Answered [complianceonline.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Essential Strategies for Contamination Control in Cleanrooms [14644.dk]
- 7. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 8. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 9. pubs.aip.org [pubs.aip.org]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Hafnium Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the refinement of hafnium. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and zirconium so challenging?
A1: this compound and zirconium are chemically very similar due to their nearly identical atomic and ionic radii and similar valence electron configurations.[1][2][3][4] They are often found together in the same ores, making their separation a complex and costly process that requires specialized chemical or physical techniques.[2][5] For most applications outside of the nuclear industry, the two elements can remain unseparated; however, for nuclear applications, the this compound content in zirconium must be significantly reduced (less than 100 ppm) due to their vastly different thermal neutron absorption characteristics.[3][6]
Q2: What are the most common industrial methods for this compound-zirconium separation?
A2: The most prevalent industrial method for separating this compound from zirconium is solvent extraction, also known as liquid-liquid extraction.[5][6] This hydrometallurgical technique offers high treatment capacity, low operating temperatures, and operational simplicity.[6] Other methods that have been employed include fractional crystallization, fractional distillation of their chlorides, and ion exchange.[7][8]
Q3: What purity levels can be expected from modern this compound refining processes?
A3: Modern refining processes can produce high-purity this compound. For instance, sputtering targets made from refined crystal bars can achieve a purity of 4N (99.99%), excluding zirconium content, with zirconium levels below 0.5 wt%.[1] For nuclear-grade zirconium, the this compound content must be reduced to less than 100 ppm.[3][6]
Troubleshooting Guides
Solvent Extraction
Problem: Emulsion formation during the extraction process.
-
Possible Cause: Inefficient phase separation can be caused by the presence of silicic acid, which is a critical impurity.
-
Solution: Ensure the purity of the nitric acid solution to prevent the formation of non-extractable forms of zirconium and this compound.[9] The use of centrifugal extractors instead of pulsating columns can also mitigate this issue by reducing the volume of the extractant and its hydrolysis, thereby increasing the separation efficiency.[9]
Problem: Low separation factor between this compound and zirconium.
-
Possible Cause: Suboptimal acid concentration or extractant choice.
-
Solution: The separation factor is highly dependent on the extraction system. For example, a process using a high-molecular alkyl amine to selectively extract zirconium oxysulfate can achieve a separation factor as high as 10 to 20 within a suitable acid concentration range.[10] When using tributyl phosphate (TBP) in a kerosene diluent, optimal separation is achieved at approximately 6.0 M HNO₃.[11]
Problem: Inefficient stripping of metals from the organic phase.
-
Possible Cause: Strong complexation between the metal and the extractant.
-
Solution: For some acidic extractants, stripping with acid solutions can be challenging.[8] A mixture of oxalic acid and nitric acid has been shown to be an effective stripping agent for this compound.[12] In some systems, deionized water can be used to recover a high percentage of the metal species from the loaded organic phase.[13]
Ion Exchange Chromatography
Problem: Co-elution of this compound and zirconium.
-
Possible Cause: Presence of interfering ions or improper eluent composition.
-
Solution: The presence of fluoride ions can cause complete overlap of the this compound and zirconium elution peaks, as they form stable, non-extractable complexes.[14] Ensure the absence of hydrofluoric acid in the sample solution when using chloride-based elution.[14]
Problem: Low recovery of this compound or zirconium.
-
Possible Cause: Irreversible binding to the resin or precipitation on the column.
-
Solution: Ensure the sample is fully dissolved and free of precipitates before loading onto the column. The choice of eluent is critical; for example, a method using a strong quaternary amine anion-exchange resin elutes this compound with a 3.5% sulfuric acid solution, followed by the elution of zirconium with a 10% sulfuric acid solution.[15][16]
Problem: High cost of the ion exchange process for industrial applications.
-
Possible Cause: The high cost of ion exchange resins is a known obstacle for large-scale industrial use.[6]
-
Solution: While challenging to mitigate completely, optimizing the regeneration and reuse of the resin can help to reduce overall costs. Additionally, for industrial-scale separation, solvent extraction is often the more economically viable method.[6]
Quantitative Data
Table 1: Comparison of this compound-Zirconium Separation Factors in Different Solvent Extraction Systems
| Extractant System | Aqueous Phase | Separation Factor (Zr/Hf) | Reference |
| High-molecular alkyl amine | Sulfuric acid | 10 - 20 | [10] |
| 20% TBP in kerosene | 6.0 M HNO₃ | 37 | [11] |
| 2-octanol | 10% HCl, 1.5 M KF | 9.2 | [17] |
| 1-octanol | 10% HCl, 1.5 M KF | 8.7 | [17] |
Experimental Protocols
Protocol 1: Anion-Exchange Separation of this compound and Zirconium
This protocol is based on a method using a strong quaternary amine anion-exchange resin.[15][16]
1. Sample Preparation:
- Dissolve the sample containing this compound and zirconium in a mixture of sulfuric and hydrofluoric acids.
- Fume off the hydrofluoric acid.
- Dilute the solution with water to a final concentration of 3.5% (by volume) sulfuric acid.
2. Column Chromatography:
- Transfer the prepared sample solution to a column containing a strong quaternary amine anion-exchange resin (e.g., Dowex-1) that has been equilibrated with 3.5% sulfuric acid.
- Elute the this compound from the column using a 3.5% (by volume) sulfuric acid solution.
- After the this compound has been eluted, remove the zirconium from the column by eluting with a 10% (by volume) sulfuric acid solution.
3. Precipitation and Quantification:
- Precipitate the this compound and zirconium from their respective eluted fractions using cupferron.
- Ignite the precipitates to form the oxides (HfO₂ and ZrO₂).
- Weigh the oxides for quantification.
Note: For samples containing more than 20% zirconium, a second pass through the ion-exchange column for the this compound fraction may be necessary to ensure complete separation.[15][16]
Visualizations
Caption: Workflow for this compound-Zirconium Separation by Anion-Exchange.
Caption: Troubleshooting Logic for this compound Solvent Extraction.
References
- 1. admatinc.com [admatinc.com]
- 2. This compound FAQs: Properties, Uses, Production, and Where to Buy [strategicmetalsinvest.com]
- 3. Separation Of Zirconium And this compound [samaterials.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound: The High-Tech Critical Minerals to Watch in 2025 [seasia-consulting.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Study of Zirconium and this compound Separation by Solvent Extraction Technique from Nitric and Hydrochloric Solutions with Acid, Basic and Neutral Extractants [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. dl.astm.org [dl.astm.org]
- 11. On the this compound-zirconium separation by continuous counter current extraction using tri-butyl phosphate-nitric acid system (Journal Article) | ETDEWEB [osti.gov]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. journals.co.za [journals.co.za]
- 14. academic.oup.com [academic.oup.com]
- 15. Separation of this compound from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. aidic.it [aidic.it]
Technical Support Center: Managing Thermal Stability in Hafnium-Based Alloys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and materials engineers in managing the thermal stability of hafnium-based alloys during experiments.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability in the context of this compound-based alloys, and why is it critical?
A1: Thermal stability refers to an alloy's ability to resist changes in its microstructure, mechanical properties, and chemical composition when subjected to elevated temperatures over time. For this compound-based alloys, which are often used in extreme environments like jet engines, nuclear reactors, and plasma cutting tips, thermal stability is paramount.[1][2][3] It ensures that components maintain their structural integrity, strength, and corrosion resistance during operation, preventing premature failure.[4][5]
Q2: What are the primary factors that influence the thermal stability of this compound alloys?
A2: The main factors include:
-
Phase Transformations: this compound and its alloys undergo phase changes at high temperatures, which can alter mechanical properties.[6] For instance, pure this compound transforms from a hexagonal alpha phase to a body-centered-cubic beta phase at 1749°C.[6]
-
Oxidation and Corrosion: At high temperatures, this compound reacts with oxygen, forming oxide layers that can be protective or detrimental depending on their structure and adherence.[7][8][9]
-
Microstructural Changes: At elevated temperatures, phenomena like grain growth, coarsening of strengthening precipitates, and recrystallization can occur, generally leading to a decrease in mechanical strength.[10][11]
-
Alloying Elements: The type and concentration of alloying elements (e.g., Ni, Ti, Al, W, Zr) significantly impact phase stability, oxidation resistance, and mechanical properties at high temperatures.[12][13][14]
Q3: How does adding this compound to other alloys, such as nickel-based superalloys, improve their thermal stability?
A3: this compound is a key addition to many high-temperature superalloys, typically in concentrations of 1-2%.[3] It enhances thermal stability primarily by strengthening the grain boundaries.[3][15] This improves high-temperature creep strength and ductility.[13][15] this compound also has a high affinity for carbon, nitrogen, and oxygen, forming stable carbides and other secondary-phase particles that help to pin grain boundaries and dislocations, further increasing strength at high temperatures.[3]
Q4: What is the significance of the alpha-to-beta phase transformation in this compound alloys?
A4: The transformation from the hexagonal close-packed (alpha) phase to the body-centered cubic (beta) phase is critical. Alloying can substantially lower this transformation temperature from 1749°C to a more accessible range of 1100-1300°C.[6] Controlling this transformation is of interest for developing materials that exhibit flow softening, which is desirable for deformation at high strain rates.[6] The resulting microstructure after quenching from the beta phase can lead to significantly higher hardness compared to the alpha-beta structure.[6]
Troubleshooting Guides
Issue 1: Poor Oxidation Resistance and Scale Formation
Q: My Hf-alloy is exhibiting rapid oxidation and spalling of the oxide scale at high temperatures. What is the likely cause?
A: This issue often stems from the formation of a non-protective oxide scale. Key causes include:
-
Porous Oxide Layer: In materials like this compound carbide, the oxidation process can form a porous network after the removal of carbon, allowing oxidative gases to penetrate the material, which becomes the rate-limiting step.[8]
-
Mismatched Thermal Expansion: A significant difference in the thermal expansion coefficients between the base alloy and the this compound dioxide (HfO₂) scale can cause stress during thermal cycling, leading to cracks and spalling.[7]
-
Void Formation: At very high temperatures (e.g., 1900°C for this compound diboride), large voids can form at the interface between the oxide and the remaining alloy, weakening the adhesion of the protective scale.[7]
Q: How can I identify the cause of the poor oxidation performance?
A: A logical approach to troubleshooting oxidation is necessary. This involves characterizing both the as-received alloy and the post-exposure oxide scale to understand the failure mechanism.
Caption: Workflow for troubleshooting poor oxidation resistance.
Issue 2: Unexpected Phase Transformations
Q: My alloy, which was designed to be stable at a specific temperature, is showing evidence of a phase transformation. Why would this happen?
A: Unintended phase transformations are typically due to two factors:
-
Alloying Element Effects: Elements like titanium, tantalum, and zirconium are known to lower the beta solvus temperature in this compound alloys.[6] Even small variations in composition can significantly alter transformation temperatures.
-
Non-Equilibrium Cooling: Rapid cooling or quenching can suppress equilibrium phase transformations and lead to the formation of metastable or martensitic phases.[6] For example, a shear transformation upon water quenching has been observed in some Hf-Ta-Ti-Zr alloys.[6]
Q: How can I confirm which phases are present and at what temperatures they form?
A: You can use thermal analysis techniques like Differential Scanning Calorimetry (DSC) to detect the heat flow associated with phase transitions and determine their onset temperatures.[16][17] To identify the crystal structures of the phases present at room temperature after heat treatment, X-Ray Diffraction (XRD) is the standard method.[6]
Issue 3: Loss of Mechanical Strength at High Temperature
Q: The microhardness and strength of my Al-Hf alloy are decreasing rapidly during high-temperature annealing. What is the mechanism?
A: The primary strengthening mechanism in many heat-resistant aluminum alloys is the presence of fine, dispersed precipitates, such as Al₃(Er,Zr,Hf).[11] At elevated temperatures, these precipitates can coarsen over time (Ostwald ripening), which reduces their effectiveness at impeding dislocation motion. This coarsening is the main reason for the decline in mechanical properties.[11] The rate of coarsening is dependent on the annealing temperature and the diffusivity of the solute atoms in the aluminum matrix.[11]
Q: How can I improve the thermal stability and resistance to softening in my alloy?
A:
-
Alloying Additions: Adding elements with low diffusivity in the base metal can enhance the coarsening resistance of precipitates. For example, adding Hf to Al-Er-Zr alloys improves their thermal stability.[11] Similarly, adding Hf to tungsten alloys forms stable HfO₂ particles that inhibit grain growth and increase the recrystallization temperature by over 200°C compared to pure tungsten.[10]
-
Control of Microstructure: Severe plastic deformation can create an ultrafine grain structure, which increases strength. Alloying with this compound has been shown to refine the grain size and elevate the temperature at which softening begins.[18]
Data Presentation: Properties and Transformations
Table 1: Phase Transformation Temperatures of this compound and this compound Dioxide (HfO₂) at Ambient Pressure
| Material | Phase Transformation | Temperature (°C) | Source(s) |
| Pure this compound (Hf) | α (hcp) → β (bcc) | 1749 | [6] |
| This compound Dioxide (HfO₂) | Monoclinic → Tetragonal | ~1700 | [19] |
| This compound Dioxide (HfO₂) | Tetragonal → Cubic | ~2600 | [19] |
Table 2: Influence of this compound on the Mechanical Properties and Thermal Stability of Various Alloys
| Alloy System | Hf Content | Effect | Observation | Source(s) |
| Hf-Ta-Ti-Zr | 7.5% Ta, 7.5% Ti, 1% Zr | Increased Hardness | Quenched alloys show Vickers microhardness >350 HV, compared to <300 HV for α+β structures. | [6] |
| Ni-Based Superalloys | 1-2% | Improved Creep Strength | Strengthens grain boundaries, improving high-temperature creep and tensile strength. | [3] |
| TiPt-based SMAs | 12.5 - 18.25 at.% | Increased Transformation Temp. | Increases the martensitic transformation temperatures above the binary TiPt alloy. | [20] |
| W-Hf Alloys | 0.1 - 0.5 wt.% | Increased Recrystallization Temp. | Recrystallization temperature increases to 1400°C, about 200°C higher than pure tungsten. | [10] |
| Al-Er-Zr-Hf | Not specified | Enhanced Thermal Stability | Hf addition enhances the coarsening resistance of precipitates, improving thermal stability at 450-500°C. | [11] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Oxidation Kinetics
Objective: To determine the mass change of a this compound-based alloy as a function of temperature and time in an oxidative atmosphere, providing data on oxidation rates.
Methodology:
-
Sample Preparation: Prepare a small, accurately weighed sample (typically 5-15 mg) of the alloy with a known surface area.
-
Instrument Setup: Place the sample in an inert crucible (e.g., alumina) within the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., Nitrogen, Argon) while heating to the desired initial temperature.
-
Isothermal Analysis: Once at the target temperature, switch the gas flow to an oxidative atmosphere (e.g., synthetic air, pure O₂).
-
Data Acquisition: Continuously record the sample's mass as a function of time at the constant temperature. The resulting curve of mass gain versus time can be used to determine the oxidation kinetics (e.g., parabolic, linear).
-
Temperature Ramp (Optional): Alternatively, heat the sample at a constant rate (e.g., 10 °C/min) in the oxidative atmosphere to identify the onset temperature of oxidation.[16]
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transformation Analysis
Objective: To measure the heat flow associated with phase transformations in a this compound alloy as a function of temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-20 mg) into a DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled, constant rate (e.g., 10-20 °C/min) under an inert atmosphere to prevent oxidation.[16]
-
Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. Endothermic (melting, solid-state transformations) or exothermic (crystallization) peaks on the resulting thermogram indicate phase transitions.
-
Analysis: The onset temperature of a peak corresponds to the start of a transformation. The area under the peak is proportional to the enthalpy change of the transformation.[20]
Caption: Experimental workflows for TGA and DSC thermal analysis.
References
- 1. 8 Common Uses of this compound – Zirconium Metal [zirconiumworld.com]
- 2. Application of this compound Metal [specialtitanium.com]
- 3. This compound alloys 2 | Total Materia [totalmateria.com]
- 4. noahchemicals.com [noahchemicals.com]
- 5. aemmetal.com [aemmetal.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
- 7. secjhuapl.edu [secjhuapl.edu]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. researchgate.net [researchgate.net]
- 14. This compound in Aluminum Alloys: A Review [amse.org.cn]
- 15. atimaterials.com [atimaterials.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound(IV) oxide - Wikipedia [en.wikipedia.org]
- 20. matec-conferences.org [matec-conferences.org]
improving the performance of hafnium-based catalysts in olefin polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hafnium-based catalysts for olefin polymerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue: Low Catalyst Activity or Productivity
Q1: My this compound-based catalyst is showing significantly lower activity than expected. What are the potential causes and how can I address them?
A1: Low catalyst activity is a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Cocatalyst Issues: this compound catalysts are highly sensitive to the nature and concentration of the cocatalyst.[1]
-
Inappropriate Cocatalyst: The choice of cocatalyst, such as methylaluminoxane (MAO) or borate-based activators, significantly impacts performance. For some this compound systems, MAO can be less effective due to the presence of "free" aluminum trialkyls like trimethylaluminum (TMA), which can form dormant dinuclear adducts with the this compound center.[1] Consider screening alternative cocatalysts like trityl tetrakis(pentafluorophenyl)borate ([Ph3C][B(C6F5)4]) in combination with a scavenger such as triisobutylaluminum (TIBA).
-
Incorrect Cocatalyst/Catalyst Ratio: The molar ratio of cocatalyst to catalyst is critical. An insufficient amount may lead to incomplete activation, while an excess can sometimes be detrimental. Refer to literature for optimal ratios for your specific catalyst system.
-
Cocatalyst Decomposition: Ensure the cocatalyst has not degraded due to improper storage or handling.
-
-
Impurities: The catalyst system is highly susceptible to poisoning.
-
Solvent and Monomer Purity: Ensure that the solvent and olefin monomer are meticulously purified to remove water, oxygen, and other polar impurities. The use of appropriate scavenging agents can help mitigate the effects of residual impurities.
-
Reactor Contamination: Thoroughly clean and dry the reactor and all associated glassware and tubing to eliminate any potential contaminants.
-
-
Reaction Conditions:
-
Temperature: Polymerization temperature significantly affects catalyst activity. For some systems, activity increases with temperature up to an optimal point, after which deactivation may occur more rapidly.[2] The performance of C2-symmetric ansa-hafnocene catalysts, for instance, can deteriorate more quickly at higher temperatures compared to their zirconium counterparts.[3][4]
-
Pressure: Olefin pressure is a key driver for the polymerization rate. Ensure the monomer pressure is maintained at the desired level throughout the experiment.
-
Q2: I'm observing a long induction period before polymerization begins. What could be the reason?
A2: A noticeable induction period can be attributed to slow catalyst activation. This can be particularly apparent when using MAO as a cocatalyst, potentially due to the formation of heterodinuclear adducts with TMA that retard chain initiation.[1] To address this, you can:
-
Use a Scavenger: Adding a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT) can trap the free TMA in MAO, potentially reducing the induction delay.[1]
-
Pre-activation: Allow the catalyst and cocatalyst to pre-mix for a short period before introducing the monomer.
-
Alternative Cocatalysts: Switching to a different cocatalyst system, such as TTB/TIBAL, has been shown to result in faster initiation for some this compound catalysts.[1]
Issue: Poor Polymer Properties (Molecular Weight, Polydispersity, Stereoselectivity)
Q3: The molecular weight of my polymer is too low. How can I increase it?
A3: Low molecular weight is typically a result of chain transfer reactions or the presence of chain transfer agents. To increase the molecular weight:
-
Cocatalyst Selection: The cocatalyst can influence chain transfer to aluminum. Some cocatalyst systems have a lower tendency to induce chain termination, leading to higher molecular weight polymers.[1]
-
Temperature Control: Lowering the polymerization temperature generally reduces the rate of chain transfer reactions relative to propagation, leading to higher molecular weight polymers.
-
Monomer Concentration: Increasing the monomer concentration can favor propagation over chain transfer, resulting in higher molecular weight.
-
Hydrogen Absence: Ensure no hydrogen is present in the reactor, as it is a very effective chain transfer agent.[5]
-
Ligand Design: The ligand framework around the this compound center plays a crucial role. More sterically hindered ligands can sometimes suppress chain transfer reactions.
Q4: The polydispersity index (PDI) of my polymer is very broad, suggesting multiple active sites. Why is this happening?
A4: A broad PDI can indicate the presence of multiple active catalyst species. This can arise from:
-
Incomplete Activation: A portion of the precatalyst may not be fully activated, or may be activated to different species.
-
Ligand Modification: In some cases, the monomer itself can modify the catalyst ligand, generating new active species with different polymerization behaviors.[6][7] For example, with certain pyridyl-amide this compound catalysts, the initial insertion of an olefin into the Hf-naphthyl bond permanently alters the ligand.[6][7]
-
Cocatalyst Interactions: Complex interactions with the cocatalyst can lead to a heterogeneous mixture of active sites.
-
Impurity Reactions: Reactions with impurities can alter the catalyst structure and generate different active species.
To achieve a narrower PDI, ensure clean reaction conditions, optimize the catalyst activation procedure, and consider catalyst systems known for their single-site behavior.
Q5: My catalyst is not producing the desired stereoselectivity (e.g., isotacticity). What factors influence this?
A5: Stereoselectivity in olefin polymerization is primarily governed by the ligand structure of the catalyst.
-
Catalyst Symmetry: The symmetry of the catalyst (e.g., C2-symmetric ansa-metallocenes) is a key determinant of stereocontrol.
-
Ligand Sterics: The steric bulk and geometry of the ligands dictate the preferred orientation of the incoming monomer, thereby controlling the stereochemistry of insertion.
-
Polymerization Temperature: Stereoselectivity often decreases at higher temperatures due to increased chain-end mobility and potential for stereoerrors.[2]
-
Cocatalyst Effects: While generally less pronounced than the ligand effect, the cocatalyst can have a minor influence on stereoselectivity.[1]
Frequently Asked Questions (FAQs)
Q6: What are the main advantages of this compound-based catalysts over zirconium-based ones?
A6: While zirconium-based catalysts are often more active, this compound catalysts can offer several advantages:
-
Higher Molecular Weight Polymers: this compound catalysts often produce polymers with higher molecular weights than their zirconium analogues under similar conditions.[8]
-
Improved Comonomer Incorporation: Some this compound catalysts show a better ability to incorporate α-olefin comonomers.
-
Higher Stereospecificity in Some Cases: At lower temperatures, certain this compound-based metallocenes can achieve higher stereospecificity, with some producing perfectly isotactic polypropylene at 0 °C.[3][4]
Q7: How does the ligand structure affect the performance of my this compound catalyst?
A7: The ligand framework is arguably the most critical component for tuning the performance of a this compound catalyst. It influences:
-
Activity: The electronic and steric properties of the ligand affect the electrophilicity of the this compound center and the ease of monomer coordination and insertion.[3]
-
Stereoselectivity: The geometry and rigidity of the ligand control the stereochemical outcome of the polymerization.
-
Polymer Molecular Weight: The steric environment created by the ligand can influence the rate of chain termination and transfer reactions.
-
Thermal Stability: Robust ligand frameworks can improve the catalyst's stability at higher polymerization temperatures.[9]
Q8: What is the "this compound effect"?
A8: The "this compound effect" refers to the observation that the performance of this compound-based catalysts, particularly C2-symmetric ansa-hafnocenes for isotactic polypropylene production, tends to deteriorate more rapidly with increasing temperature compared to their zirconium counterparts.[3][4] This is often attributed to differences in the metal-carbon bond characteristics and the electrophilicity of the metal center.[3]
Data Presentation
Table 1: Effect of Cocatalyst on Propene Polymerization with Various this compound Catalysts
| Catalyst | Cocatalyst | Productivity (kg PP / (mmol_cat * h)) | Molecular Weight (Mw, kg/mol ) | Isotacticity ([mmmm] %) |
| Hf-CS-Met | MAO | ~0.1 | 110 | 92 |
| Hf-CS-Met | MAO/BHT | ~1.5 | 115 | 93 |
| Hf-CS-Met | TTB/TIBAL | ~2.0 | 80 | 91 |
| Hf-C2-Met | MAO | ~0.5 | 250 | 98 |
| Hf-C2-Met | MAO/BHT | ~3.0 | 260 | 98 |
| Hf-C2-Met | TTB/TIBAL | ~4.0 | 240 | 97 |
| Hf-OOOO | MAO | ~2.5 | 150 | - |
| Hf-OOOO | MAO/BHT | ~8.4 | 180 | - |
| Hf-PyAm | MAO | ~1.0 | 50 | 99 |
| Hf-PyAm | MAO/BHT | ~5.0 | 120 | 99 |
| Hf-PyAm | TTB/TIBAL | ~4.5 | 90 | 99 |
Data synthesized from information presented in[1]. Conditions: Toluene, 60 °C, 2 bar propene.
Table 2: Effect of Temperature on Propylene Polymerization with a this compound [OSSO]-type Catalyst
| Temperature (°C) | Activity (g / (mmol_cat * h)) | Isotacticity ([mmmm] %) | Melting Temp (Tm, °C) |
| 0 | 500 | 93.7 | 156.2 |
| 25 | 3,500 | 91.2 | 150.1 |
| 50 | 12,000 | 88.5 | 145.3 |
| 70 | 17,000 | 86.8 | 140.9 |
Data extracted from[2]. Cocatalyst: dMAO.
Experimental Protocols
Protocol 1: General Procedure for Propylene Polymerization
-
Reactor Preparation: A 250 mL glass-lined stainless-steel autoclave reactor is thoroughly cleaned and baked in an oven at 120 °C overnight. The reactor is then assembled while hot and purged with high-purity nitrogen for at least 1 hour.
-
Solvent and Scavenger Addition: Toluene (100 mL), previously dried over a molecular sieve and degassed, is cannulated into the reactor. A solution of triisobutylaluminum (TIBA) in toluene (e.g., 1.0 M solution) is added as a scavenger and the mixture is stirred at the desired polymerization temperature (e.g., 60 °C) for 15 minutes.
-
Catalyst Injection: The this compound precatalyst and the cocatalyst (e.g., [Ph3C][B(C6F5)4]) are dissolved in a minimal amount of toluene in a glovebox. The catalyst solution is then injected into the reactor via a syringe.
-
Polymerization: The reactor is immediately pressurized with propylene gas to the desired pressure (e.g., 2 bar). The pressure is maintained throughout the polymerization, and the monomer consumption can be monitored with a flow controller.
-
Quenching: After the desired reaction time (e.g., 60 minutes), the polymerization is terminated by venting the propylene and injecting 5 mL of acidic methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reactor contents into a larger volume of acidic methanol. The polymer is then filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low catalyst activity.
Caption: General pathway for catalyst activation and polymerization.
References
- 1. Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04081J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Mechanism of activation of a this compound pyridyl-amide olefin polymerization catalyst: ligand modification by monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4794096A - this compound metallocene catalyst for the polymerization of olefins - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Instability in Hafnium-Based Metal-Organic Frameworks
Welcome to the technical support center for hafnium-based metal-organic frameworks (Hf-MOFs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common instability issues encountered during the synthesis, activation, and application of Hf-MOFs.
Frequently Asked Questions (FAQs)
Q1: Why are my synthesized Hf-MOF particles showing low crystallinity in Powder X-ray Diffraction (PXRD)?
A1: Low crystallinity in Hf-MOFs often stems from challenges in the formation of the this compound oxoclusters that serve as the secondary building units (SBUs).[1] Unlike zirconium-based MOFs, this compound's coordination chemistry can be more sluggish.[2] To address this, consider the following:
-
Two-Step Synthesis: Implement a two-step synthesis method where the this compound precursor is pre-heated (e.g., at 80°C in water or 120°C in DMF) to facilitate the formation of the Hf-oxoclusters before the organic linker is added at room temperature.[1] This pre-formation of the metal cluster is often crucial for achieving high crystallinity in Hf-MOFs at room temperature.[1]
-
Modulator Concentration: The type and concentration of the modulator (e.g., acetic acid, formic acid, benzoic acid) are critical.[1][3] An inappropriate modulator or concentration can either fail to control the nucleation and growth process effectively or introduce an excessive number of defects, leading to poor long-range order. The optimal amount of modulator is related to its pKa value and the acidity of the linker.[3]
-
Solvent System: The choice of solvent can influence both linker solubility and the kinetics of MOF formation. For some systems, a mixed-solvent approach, such as using a combination of DMF and DEF (diethylformamide), can be effective in tuning the structure and crystallinity.[4]
-
Linker Solubility: Ensure that the organic linker is fully dissolved in the reaction mixture. Poor solubility can lead to an incomplete reaction and the formation of amorphous material.[1]
Q2: My Hf-MOF framework seems to collapse after the activation process. How can I prevent this?
A2: Framework collapse during activation (solvent removal) is a common issue for many MOFs and is often caused by capillary stresses as the solvent is removed from the pores.[5][6] Here are some strategies to mitigate this:
-
Solvent Exchange: Before applying heat and vacuum, perform a solvent exchange with a solvent that has a lower surface tension and boiling point, such as acetone or chloroform.[4][6] This can reduce the capillary forces exerted on the framework during evaporation.
-
Supercritical CO2 Drying: This is a highly effective but more resource-intensive method. It involves replacing the solvent with liquid CO2 and then bringing the CO2 to its supercritical state, where the liquid-gas phase boundary is eliminated, thus avoiding capillary stress.
-
Gradual Heating and Vacuum: Apply heat and vacuum slowly and in a stepwise manner. A sudden change in temperature or pressure can lead to rapid solvent removal and structural collapse.
-
Framework Robustness: The intrinsic stability of the Hf-MOF plays a significant role. Frameworks with higher connectivity between the metal nodes and linkers, and those with more rigid linkers, tend to be more mechanically stable.[7]
Q3: I am observing a loss of surface area and porosity in my Hf-MOF after post-synthetic modification (PSM). What could be the cause?
A3: A decrease in surface area after PSM can indicate a few potential issues:
-
Pore Blockage: The newly introduced functional groups or molecules may be too bulky for the pores, leading to partial or complete blockage.
-
Framework Degradation: The conditions used for the PSM (e.g., harsh pH, high temperature) may have partially degraded the MOF framework.
-
Incomplete Removal of Reagents: Residual reagents or byproducts from the modification step might be trapped within the pores. Ensure thorough washing and activation steps are performed after the modification.
It is crucial to choose PSM conditions that are compatible with the stability of the parent Hf-MOF and to thoroughly characterize the material after modification to confirm that the framework integrity is maintained.[8][9]
Troubleshooting Guides
Guide 1: Synthesis of Highly Crystalline Hf-MOFs
This guide provides a step-by-step approach to troubleshoot common issues during the synthesis of Hf-MOFs.
Problem: Low crystallinity or amorphous product observed by PXRD.
Caption: Troubleshooting workflow for low crystallinity in Hf-MOF synthesis.
Guide 2: Successful Activation of Hf-MOFs
This guide outlines troubleshooting steps to prevent framework collapse during the activation of Hf-MOFs.
Problem: Significant loss of crystallinity and surface area after solvent removal.
Caption: Troubleshooting workflow for Hf-MOF activation and framework collapse.
Quantitative Stability Data
The stability of Hf-MOFs can be compared to their zirconium analogues under various conditions. Generally, Hf-MOFs exhibit comparable or slightly higher stability.
Table 1: Thermal and Chemical Stability of Selected Hf-MOFs compared to Zr-MOFs
| MOF | Metal | Decomposition Temperature (°C) | Stability in 1M HCl (24h) | Stability in 1M NaOH (24h) |
| UiO-66 | Hf | ~500 | Stable | Decomposes |
| Zr | ~500 | Stable | Decomposes | |
| MOF-808 | Hf | ~450 | Stable | Decomposes |
| Zr | ~450 | Stable | Decomposes | |
| NU-1000 | Hf | ~400 | Stable | Decomposes |
| Zr | ~400 | Stable | Decomposes |
Data compiled from literature reports.[10][11] Decomposition temperatures are approximate and can vary based on the atmosphere.
Table 2: BET Surface Area Retention of UiO-66 Analogues after Exposure to Acidic Conditions
| MOF | Metal | Initial BET Surface Area (m²/g) | BET Surface Area after 0.05 M Formic Acid (m²/g) | % Retention |
| UiO-66 | Hf | ~1200 | ~1032 | 86% |
| UiO-66 | Zr | ~1250 | ~162 | 13% |
| UiO-66 | Ce | ~1100 | ~726 | 66% |
| UiO-66 | Th | ~950 | ~19 | 2% |
This table is based on data suggesting significantly higher stability of Hf-UiO-66 in dilute formic acid compared to Zr-UiO-66. Absolute values are illustrative and sourced from trends reported in the literature.
Experimental Protocols
Protocol 1: Two-Step Room Temperature Synthesis of Hf-UiO-66-NH2
This protocol is adapted from methodologies that emphasize the pre-formation of this compound oxoclusters to achieve high crystallinity.[1]
Materials:
-
This compound(IV) chloride (HfCl4)
-
2-aminoterephthalic acid (H2BDC-NH2)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Step 1: this compound Oxocluster Formation
-
Dissolve HfCl4 in DMF in a reaction vessel.
-
Heat the solution to 120°C and maintain for 1-2 hours with stirring. This step is crucial for the pre-formation of the [Hf6O4(OH)4]12+ clusters.[1]
-
Allow the solution to cool to room temperature.
-
-
Step 2: MOF Assembly
-
In a separate container, dissolve 2-aminoterephthalic acid in DMF.
-
Add the linker solution to the cooled this compound precursor solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the resulting white precipitate by centrifugation.
-
Wash the product thoroughly with fresh DMF (3 times) and then with methanol (3 times) to remove unreacted precursors.
-
Dry the final product under vacuum.
-
Protocol 2: Activation of Hf-UiO-66
This protocol outlines a standard procedure for activating Hf-UiO-66 to ensure the removal of solvent molecules from the pores without causing framework collapse.[4]
Materials:
-
As-synthesized Hf-UiO-66 (containing DMF)
-
Fresh DMF
-
Acetone (or another suitable solvent for exchange)
Procedure:
-
Washing:
-
Soak the as-synthesized Hf-UiO-66 in fresh DMF at an elevated temperature (e.g., 80°C) for at least 4 hours to remove any unreacted linker or metal precursor trapped in the pores.[4]
-
Decant the DMF and repeat the washing step with fresh DMF two more times.
-
-
Solvent Exchange:
-
Decant the DMF and add acetone to the MOF.
-
Allow the MOF to soak in acetone for at least 3 hours to facilitate the exchange of DMF with acetone.
-
Repeat the solvent exchange with fresh acetone at least 5 more times over a period of 2-3 days to ensure complete removal of DMF.
-
-
Drying/Activation:
-
Decant the acetone and transfer the wet MOF to a vacuum oven or a Schlenk line.
-
Heat the sample gradually to a temperature above the boiling point of acetone (e.g., 80-120°C) under dynamic vacuum.
-
Maintain these conditions for at least 6-12 hours to ensure all solvent is removed from the pores.
-
Cool the sample to room temperature under vacuum before handling.
-
Characterization:
The success of the synthesis and activation should be confirmed using the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and confirm the removal of guest solvents.
-
N2 Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the activated MOF.
References
- 1. 4aircraft-project.eu [4aircraft-project.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphat ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01366B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Zirconium vs. This compound: a comparative study of mesoporous MOF stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
mitigating leakage current in hafnium-based gate dielectrics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working with hafnium-based gate dielectrics. The focus is on mitigating leakage current and addressing common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the fabrication and characterization of this compound-based gate dielectric devices.
Issue: Unusually High Leakage Current in As-Deposited HfO₂ Films
-
Question: My as-deposited HfO₂ film shows a very high leakage current before any annealing. What are the potential causes and how can I fix it?
-
Answer: High leakage current in as-deposited films is often due to an amorphous structure with a high density of defects, such as oxygen vacancies and dangling bonds.[1] Additionally, residual impurities from precursor molecules can create conductive pathways.[2]
-
Troubleshooting Steps:
-
Verify Deposition Parameters: Ensure that the atomic layer deposition (ALD) or sputtering process parameters are within the optimal window. For ALD, check precursor pulse and purge times to ensure self-limiting growth and prevent unwanted chemical vapor deposition (CVD) reactions.[3][4]
-
Precursor Quality: Contaminated or degraded precursors are a common source of impurities. Verify the purity of your this compound precursor (e.g., TDMAH, TDEAH) and oxidant (e.g., H₂O, O₃).[5]
-
Substrate Preparation: An improperly cleaned silicon surface can lead to poor interface quality and higher leakage. Ensure your pre-deposition cleaning process effectively removes organic and native oxide layers.
-
Deposition Temperature: Low deposition temperatures can result in more disordered films with higher impurity content.[6] Conversely, excessively high temperatures can cause precursor decomposition.[3] Operate within the established ALD temperature window for your specific precursors.[7]
-
-
Issue: Leakage Current Increases After Post-Deposition Annealing (PDA)
-
Question: I performed a post-deposition anneal to improve my HfO₂ film quality, but the leakage current increased. Why did this happen?
-
Answer: While PDA is intended to densify the film and reduce defects, a significant increase in leakage current post-annealing is typically caused by the crystallization of the HfO₂ film.[8] The formation of polycrystalline structures introduces grain boundaries, which can act as high-leakage pathways.[9][10]
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: HfO₂ tends to crystallize at temperatures above 500-600°C.[9][11] If your process allows, try annealing at a lower temperature (e.g., 400°C) to densify the film while keeping it in an amorphous state.[12] The optimal annealing temperature is a trade-off between defect reduction and crystallization.[13]
-
Incorporate Dopants: Doping the HfO₂ with elements like Aluminum (Al) or Silicon (Si) to form HfAlO or HfSiON can increase the crystallization temperature, allowing for a higher thermal budget without forming leaky grain boundaries.[8]
-
Control Annealing Ambient: Annealing in an oxygen-deficient ambient (like N₂) can exacerbate the formation of oxygen vacancies, which are electrically active defects. Annealing in a controlled O₂ ambient can help passivate these vacancies.[11][13]
-
-
Issue: Poor C-V Characteristics (Frequency Dispersion, Hysteresis, or Flatband Voltage Shifts)
-
Question: My Capacitance-Voltage (C-V) measurements show significant frequency dispersion and a large hysteresis loop. What does this indicate?
-
Answer: These features point to a high density of traps, either within the bulk of the HfO₂ film or at the HfO₂/Si interface.[14][15][16] Interface traps (Dᵢₜ) can readily charge and discharge, causing frequency dispersion, while slower bulk traps contribute to hysteresis and flatband voltage (Vᶠᴮ) instability.[17]
-
Troubleshooting Steps:
-
Interface Passivation: The interface between silicon and HfO₂ is critical. Growing a thin, high-quality interfacial layer (e.g., SiO₂ or SiON) before HfO₂ deposition can significantly reduce interface trap density.
-
Nitrogen Incorporation: Introducing nitrogen, for instance through plasma nitridation or annealing in an N₂ or NH₃ ambient, can passivate defects both in the bulk HfO₂ and at the interface.[8][18][19] This forms a this compound oxynitride (HfON) which can improve electrical properties and thermal stability.[18]
-
Post-Metallization Annealing (PMA): A low-temperature anneal (e.g., 400-450°C) in a forming gas (H₂/N₂) after gate electrode deposition can help passivate dangling bonds at the Si-dielectric interface.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to reduce leakage current in HfO₂?
A1: There is no single "best" method, as the optimal approach depends on the specific device requirements and process flow. However, a combination of techniques is usually most effective. This typically involves:
-
Doping/Alloying: Incorporating elements like Al, Si, or N to form ternary (e.g., HfAlO, HfSiON) or quaternary compounds. These materials generally have higher crystallization temperatures and can be engineered for better electrical properties.[8] Adding a small amount of Al can reduce leakage by up to six-fold.[20]
-
Interface Engineering: Growing a high-quality, ultrathin interfacial layer of SiO₂ or SiON on the silicon substrate before HfO₂ deposition is crucial for minimizing interface traps.
-
Optimized Annealing: Performing a carefully controlled post-deposition anneal to passivate bulk defects without causing extensive crystallization.[1][11]
Q2: How does nitrogen incorporation help in reducing leakage current?
A2: Nitrogen incorporation, typically forming HfON or HfSiON, helps in several ways:
-
Increased Crystallization Temperature: Nitrogen helps to keep the dielectric in a more stable amorphous state during subsequent high-temperature processing steps, preventing the formation of leaky grain boundaries.[8]
-
Defect Passivation: Nitrogen atoms can passivate oxygen vacancies within the HfO₂ lattice, which are a primary source of trap-assisted tunneling and leakage.[18]
-
Improved Interfacial Quality: Nitridation of the interfacial layer can reduce interface trap density and act as a barrier against dopant diffusion from the gate electrode.[8]
Q3: What is trap-assisted tunneling (TAT) and why is it significant in HfO₂?
A3: Trap-assisted tunneling (TAT) is a major leakage mechanism in HfO₂ and other high-k dielectrics.[21][22] It is a two-step process where an electron tunnels from the electrode into a defect state (a "trap") within the dielectric's bandgap, and then from the trap into the conduction band of the dielectric or the other electrode. HfO₂ tends to have a higher density of these bulk traps (often linked to oxygen vacancies) compared to SiO₂, making TAT a dominant leakage pathway, especially at lower electric fields.[21]
Q4: Can I deposit HfO₂ directly on silicon without an interfacial layer?
A4: While it is possible to deposit HfO₂ directly on a hydrogen-terminated silicon surface, it is generally not recommended for high-performance gate dielectric applications.[3] An uncontrolled interfacial layer of this compound silicate (HfSiₓOᵧ) often forms anyway.[3] This uncontrolled interface typically has a high density of traps, leading to poor C-V characteristics and high leakage.[23][24] A deliberately grown, high-quality thin oxide or oxynitride layer provides a much more electrically stable interface.
Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize the impact of various processing techniques on the electrical properties of this compound-based dielectrics.
Table 1: Effect of Post-Deposition Annealing (PDA) on HfO₂ Properties
| Annealing Temp. (°C) | Annealing Ambient | Leakage Current Density @ -1.5V (A/cm²) | Equivalent Oxide Thickness (EOT) (nm) | Film Structure |
| As-deposited | - | High (varies) | ~3.5 (example) | Amorphous |
| 400 | N₂ | Moderate | 2.9 | Mostly Amorphous |
| 600 | N₂ | Lower | Increases slightly | Polycrystalline (monoclinic) |
| 800 | N₂ | 3.09 x 10⁻⁶[12] | Increased | Polycrystalline (monoclinic) |
| 1000 | O₂ | Varies (can increase) | Increased | Polycrystalline (monoclinic) |
Data synthesized from multiple sources for illustrative comparison.[11][12]
Table 2: Effect of Doping on HfO₂ Properties
| Dielectric Material | Dopant Concentration | Leakage Current Reduction (vs. pure HfO₂) | EOT Reduction | Key Benefit |
| HfAlO | < 2% Al/(Al+Hf) | Up to 6-fold[20] | Up to 18%[20] | Increased crystallization temperature, reduced SILC.[20] |
| HfO₂-ZrO₂ (HZO) | 0.7 mol.% La | Significant decrease | N/A (Ferroelectric focus) | Reduced leakage, decreased coercive field.[25] |
| HfON | Varies | Significant | Varies | Increased thermal stability, defect passivation.[8] |
Key Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of HfO₂
This protocol provides a general procedure for depositing HfO₂ thin films using a thermal ALD process.
-
Substrate Preparation:
-
Start with a p-type or n-type silicon (100) wafer.
-
Perform a standard RCA clean or a simplified Piranha etch (H₂SO₄:H₂O₂ solution) followed by an HF dip to remove the native oxide and passivate the surface with hydrogen.
-
Immediately transfer the wafer to the ALD reaction chamber to minimize re-oxidation.
-
-
ALD Process Parameters:
-
This compound Precursor: Tetrakis(dimethylamido)this compound (TDMAH) or Tetrakis(ethylmethylamido)this compound (TEMAH).
-
Oxidant Precursor: Deionized (DI) water (H₂O) or Ozone (O₃).
-
Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar).
-
Deposition Temperature: 180°C - 300°C (A typical temperature is 250°C).[6][7]
-
-
Deposition Cycle:
-
Step 1: Precursor Pulse: Pulse the this compound precursor into the chamber (e.g., 0.5 - 1.0 seconds).[3] The precursor molecules will chemisorb onto the substrate surface.
-
Step 2: Purge: Purge the chamber with the carrier gas (e.g., 5 - 10 seconds) to remove any unreacted precursor molecules and byproducts.
-
Step 3: Oxidant Pulse: Pulse the oxidant (e.g., H₂O) into the chamber (e.g., 0.5 - 1.0 seconds).[3] This reacts with the chemisorbed precursor layer to form a monolayer of HfO₂.
-
Step 4: Purge: Purge the chamber again with the carrier gas (e.g., 5 - 10 seconds) to remove unreacted oxidant and reaction byproducts.
-
-
Film Thickness:
-
Repeat the deposition cycle until the desired film thickness is achieved. The growth-per-cycle (GPC) is typically around 1.0 - 1.6 Å/cycle.[6]
-
Monitor thickness in-situ with spectroscopic ellipsometry or ex-situ after deposition.
-
Protocol 2: Post-Deposition Annealing (PDA)
This protocol describes a typical PDA process to improve the quality of the deposited HfO₂ film.
-
Sample Preparation:
-
Use the wafer with the as-deposited HfO₂ film.
-
-
Annealing System:
-
Use a rapid thermal annealing (RTA) system or a conventional tube furnace.
-
-
Annealing Parameters:
-
Procedure:
-
Load the wafer into the annealing chamber.
-
Purge the chamber with the chosen ambient gas.
-
Ramp up the temperature to the setpoint.
-
Hold at the setpoint temperature for the specified duration.
-
Ramp down the temperature and unload the wafer.
-
Visualizations
Caption: Standard experimental workflow for fabricating and testing HfO₂-based MOS capacitors.
Caption: A logical decision tree for troubleshooting high leakage current in HfO₂ gate dielectrics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. semiengineering.com [semiengineering.com]
- 6. mdpi.com [mdpi.com]
- 7. Atomic layer deposition of HfO2, Al2O3, and HfAlOx using O3 and metal(diethylamino) precursors | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. cityu.edu.hk [cityu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. arxiv.org [arxiv.org]
- 12. electrochem.org [electrochem.org]
- 13. arxiv.org [arxiv.org]
- 14. Frontiers | Characterization of Interface and Bulk Traps in Ultrathin Atomic Layer-Deposited Oxide Semiconductor MOS Capacitors With HfO2/In2O3 Gate Stack by C-V and Conductance Method [frontiersin.org]
- 15. sigroup.sjtu.edu.cn [sigroup.sjtu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Stress-induced leakage current and defect generation in nFETs with HfO2/TiN gate stacks during positive-bias temperature stress | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. cityu.edu.hk [cityu.edu.hk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. briefs.techconnect.org [briefs.techconnect.org]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. pubs.aip.org [pubs.aip.org]
- 24. csqs.xjtu.edu.cn [csqs.xjtu.edu.cn]
- 25. pubs.aip.org [pubs.aip.org]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Corrosion Resistance of Hafnium-Containing Alloys
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hafnium-containing alloys.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation aimed at improving the corrosion resistance of this compound-containing alloys.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| HFA-CR-T01 | Unexpectedly high corrosion rates in high-temperature water/steam autoclave tests. | - Inappropriate alloying element additions. Certain elements can be detrimental. - Suboptimal heat treatment, leading to a non-protective oxide layer. - Contaminants in the test environment (e.g., halides). | - Alloying Element Selection: Avoid or minimize additions of tungsten, as it drastically decreases corrosion resistance. Additions of tantalum and lutetium have also been shown to reduce corrosion resistance in high-temperature water and steam.[1] Consider additions of iron, which can improve steam corrosion resistance without negatively impacting water corrosion resistance.[1][2] - Heat Treatment Optimization: A heat treatment of 1 hour at 1150°C followed by a rapid air quench has been found to sharply reduce the corrosion resistance of this compound in 750°F steam.[1] Experiment with different annealing temperatures and cooling rates to promote the formation of a stable, protective oxide film. A fully recrystallized, fine-grained structure is associated with more protective oxide films.[3] - Environmental Control: Ensure the use of high-purity, deionized water for testing.[4] Regularly monitor the pH and electrical resistivity of the water.[4] |
| HFA-CR-T02 | Inconsistent or non-reproducible electrochemical measurement results (e.g., breakdown potential). | - Inadequate surface preparation leading to a non-uniform passive layer. - Crevice corrosion at the sample holder interface. - Changes in the electrolyte composition during the experiment. | - Standardized Surface Preparation: Develop and adhere to a strict surface preparation protocol. This typically involves grinding with SiC paper to a fine grit, followed by polishing with diamond suspension to a mirror finish. Thoroughly clean and dry the samples before testing. - Sample Mounting: Use a sample holder designed to minimize crevice corrosion. Ensure a watertight seal between the sample and the holder. - Electrolyte Stability: Monitor and control the temperature and pH of the electrolyte throughout the experiment. For simulated body fluid tests, ensure the solution is freshly prepared.[5][6] |
| HFA-CR-T03 | Pitting corrosion is observed on the alloy surface in a simulated body fluid environment. | - The passive layer is breaking down locally, often initiated by chloride ions. - The alloy composition is not optimized for resistance to localized corrosion in the specific environment. | - Alloy Modification: Increasing the this compound content in Ti-Ta-Nb-Zr-Mo-Hf high-entropy alloys has been shown to increase the breakdown potential, indicating better resistance to pitting corrosion.[5][6] - Surface Modification: Consider applying a dense, protective coating such as this compound Nitride (HfN). HfN coatings on titanium alloys have demonstrated higher corrosion potential and impedance, signifying enhanced corrosion resistance.[7] - Inhibitor Addition: In protein-containing solutions, the presence of organic species can increase the breakdown potential by competing with chloride ions for adsorption sites on the surface.[8] |
| HFA-CR-T04 | Cracking or failure of the alloy during or after corrosion testing, especially under stress. | - Hydrogen embrittlement, particularly in environments where hydrogen is generated. - Stress corrosion cracking (SCC), a combination of tensile stress and a corrosive environment. | - Alloying for Hydrogen Resistance: Additions of this compound (e.g., 0.7 wt.%) to nickel-based alloys have been shown to significantly increase resistance to hydrogen embrittlement.[9] - Control of Microstructure: A fine-grained, recrystallized structure can improve mechanical properties and resistance to crack propagation.[3] - Stress Management: Be mindful of residual stresses from fabrication processes. Stress-relief annealing may be necessary. |
Frequently Asked Questions (FAQs)
1. How does adding this compound to an alloy typically affect its corrosion resistance?
This compound itself is highly resistant to corrosion due to the formation of a stable, protective oxide film on its surface.[10] When added to other alloys, such as those based on titanium or nickel, it can significantly enhance their corrosion resistance. For instance, in Ti-Ta-Nb-Zr-Mo high-entropy alloys, increasing the this compound content leads to a higher breakdown potential in simulated body fluids, indicating improved resistance to pitting corrosion.[5][6] Similarly, adding this compound to nickel-based superalloys improves their resistance to high-temperature salt corrosion.[9]
2. What are the most effective alloying elements to combine with this compound for enhanced oxidation resistance at high temperatures?
For improving the oxidation resistance of this compound-base alloys, combinations of chromium and silicon have been found to be particularly effective.[11] Cr-Al-Si combinations have also shown positive results in some alloy systems.[11] These additions contribute to the formation of a stable, protective oxide layer at elevated temperatures.
3. Can surface coatings further improve the corrosion resistance of this compound-containing alloys?
Yes, surface coatings can provide a significant enhancement. This compound nitride (HfN) coatings, for example, have been shown to improve the corrosion resistance of titanium implants.[7] These coatings act as a dense barrier, protecting the underlying alloy from the corrosive environment. Another approach is atomic layer deposition (ALD) of this compound oxide (HfO2) thin films, which have demonstrated high anticorrosion performance on magnesium alloys.[12]
4. What is the role of the alloy's microstructure in its corrosion behavior?
The microstructure plays a critical role. A fully recrystallized, fine-grained structure in this compound is associated with the formation of a more protective oxide film and thus better corrosion resistance.[3] This is attributed to a lower surface activity at the metal-medium interface.[3] In contrast, a coarse-grained structure may exhibit a higher rate of radiation growth, which can be a concern in nuclear applications.[3]
5. What are the standard testing methods to evaluate the corrosion resistance of this compound alloys?
Common methods include:
-
Autoclave Testing: This is used to simulate high-temperature and high-pressure water or steam environments, typical for nuclear applications. The primary metrics are weight gain and visual inspection for oxide film integrity.[1][4]
-
Electrochemical Testing: This includes potentiodynamic polarization scans to determine the corrosion potential (Ecorr), corrosion current density (icorr), and breakdown potential (Ebd).[5][6][7] Electrochemical Impedance Spectroscopy (EIS) is also used to characterize the properties of the passive film.[5][6][7] These tests are often conducted in simulated body fluids or other relevant electrolytes.
Quantitative Data Summary
Table 1: Effect of this compound Content on Electrochemical Properties of Ti₂₀Ta₂₀Nb₂₀(ZrMo)₂₀₋ₓHfₓ High Entropy Alloys in Ringer's Solution
| Alloy Composition (at. %) | Breakdown Potential (Ebd) vs. SCE (V) |
| Hf_0 (x=0) | ~4.80 |
| Hf_5 (x=5) | 4.60 |
| Hf_10 (x=10) | ~5.25 |
| Hf_15 (x=15) | ~5.50 |
| Hf_20 (x=20) | ~5.50 |
| Data synthesized from research by Świec et al. (2023).[5][6] |
Table 2: Corrosion Properties of Uncoated vs. HfN-Coated Titanium Screws
| Sample | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (μA/cm²) |
| Uncoated Titanium | - | - |
| HfN-Coated Titanium | -0.452 | 0.0354 |
| Note: The original study concluded HfN-coated screws had higher impedance and thus higher corrosion resistance, but did not provide values for the uncoated control in the abstract.[7] |
Experimental Protocols
Protocol 1: Potentiodynamic Polarization Testing
Objective: To evaluate the pitting corrosion resistance of a this compound-containing alloy by determining its breakdown potential.
Materials:
-
Potentiostat with a three-electrode cell setup (working electrode, counter electrode, reference electrode).
-
Working Electrode: The this compound alloy sample, mounted in an appropriate holder.
-
Counter Electrode: Platinum foil or mesh.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: Simulated Body Fluid (e.g., Ringer's solution or Hank's solution), prepared according to standard protocols.
-
Polishing and cleaning materials (SiC paper, diamond paste, ethanol, deionized water).
Methodology:
-
Sample Preparation: a. Mechanically grind the surface of the this compound alloy sample using successive grits of SiC paper (e.g., 400, 800, 1200, 2000 grit). b. Polish the ground surface using diamond paste (e.g., 3 µm then 1 µm) to achieve a mirror-like finish. c. Ultrasonically clean the sample in ethanol for 10 minutes, followed by rinsing with deionized water. d. Dry the sample with a stream of air.
-
Electrochemical Cell Setup: a. Assemble the three-electrode cell, ensuring the prepared sample (working electrode) is properly mounted and sealed, exposing a known surface area to the electrolyte. b. Fill the cell with the chosen electrolyte. c. Immerse the counter and reference electrodes in the electrolyte. Position the reference electrode tip close to the working electrode surface.
-
Open Circuit Potential (OCP) Measurement: a. Allow the system to stabilize by measuring the OCP for a set period (e.g., 60 minutes) until a steady-state value is reached.
-
Potentiodynamic Scan: a. Set the scan parameters on the potentiostat. A typical range is from -0.5 V vs. OCP to a high potential where a sharp increase in current is observed (e.g., up to 6 V vs. SCE).[5][6] b. Use a slow scan rate (e.g., 1 mV/s) to ensure near-steady-state conditions. c. Initiate the scan and record the current density as a function of the applied potential.
-
Data Analysis: a. Plot the resulting data as a Tafel plot (log(current density) vs. potential). b. Identify the passive region (a wide potential range with low, stable current density). c. Determine the breakdown potential (Ebd) as the potential at which the current density begins to rapidly increase, indicating the onset of pitting corrosion.
Visualizations
References
- 1. THE CORROSION BEHAVIOR OF this compound AND this compound ALLOYS IN HIGH TEMPERATURE WATER AND STEAM (Technical Report) | OSTI.GOV [osti.gov]
- 2. THE CORROSION BEHAVIOR OF this compound IN AQUEOUS MEDIA AS A FUNCTION OF TEMPERATURE (Technical Report) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Corrosive Properties of this compound Nitride Coating Over Titanium Screws: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Interesting Facts About this compound - Eagle Alloys Corporation [eaglealloys.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of hafnium vs zirconium chemical properties
An Objective Comparative Analysis of the Chemical Properties of Hafnium and Zirconium
Introduction
This compound (Hf) and Zirconium (Zr) are transition metals located in Group 4 of the periodic table. Their chemical properties are more similar than any other pair of elements, a consequence of the lanthanide contraction, which results in nearly identical atomic and ionic radii.[1][2] This remarkable similarity means they are always found together in nature, typically with zirconium being the major component (about 50 parts Zr to 1 part Hf).[3] While chemically almost twins, their nuclear properties diverge significantly. Zirconium exhibits a very low thermal neutron absorption cross-section, whereas this compound's is about 600 times greater.[4] This critical difference mandates their meticulous separation for nuclear applications, where zirconium is used as cladding for fuel rods and this compound is used in control rods.[3][5] This guide provides a detailed comparative analysis of their chemical properties, supported by experimental data and methodologies relevant to researchers and scientists.
Atomic and Physical Properties: The Foundation of Similarity
The chemical behavior of an element is dictated by its electronic structure and physical characteristics. For this compound and Zirconium, the near-identical values for ionic radius and electronegativity are the primary reason for their chemical resemblance.[2][6]
| Property | Zirconium (Zr) | This compound (Hf) | Reference(s) |
| Atomic Number | 40 | 72 | [7][8] |
| Electron Configuration | [Kr] 4d² 5s² | [Xe] 4f¹⁴ 5d² 6s² | [1][8] |
| Atomic Mass (amu) | 91.224 | 178.49 | [7] |
| Atomic Radius (pm) | 160 | 159 | [1] |
| Ionic Radius (pm, +4) | 84 | 83 | [2][9] |
| Electronegativity (Pauling) | 1.33 | 1.3 | [7] |
| Density (g/cm³) | 6.52 | 13.31 | [4] |
| Melting Point (°C) | 1855 | 2233 | [1][7] |
| Boiling Point (°C) | 4409 | 4603 | [7] |
| Neutron Cross-Section (barns) | 0.18 | 102 | [10] |
Comparative Chemical Reactivity and Coordination
Oxidation State and General Reactivity
Both zirconium and this compound predominantly exhibit a stable +4 oxidation state .[1][4] Lower oxidation states (+3, +2) are known but are rare and unstable.[11] In their metallic form, both elements are highly resistant to corrosion due to the rapid formation of a dense, passive oxide layer (ZrO₂ or HfO₂).[4][12] This film protects the underlying metal from attack by most acids and alkalis at room temperature.[12][13] At elevated temperatures, they become more reactive, combining directly with oxygen, nitrogen, and halogens.[12][13]
Aqueous Chemistry
The aqueous chemistry of Zr(IV) and Hf(IV) is complex and dominated by their high charge-to-radius ratio. This leads to a strong tendency to hydrolyze, even in acidic solutions, forming polynuclear oxo- and hydroxo-bridged species.[14][15] This propensity for polymerization and colloid formation makes studying their simple aqueous ions challenging.[14] The subtle differences in the formation and stability of their various complex ions in solution are exploited for their separation.[15]
Coordination Chemistry and Complex Formation
As hard Lewis acids, both Zr(IV) and Hf(IV) have a strong affinity for hard donor ligands, particularly those containing oxygen or nitrogen.[16] They form a vast array of coordination complexes, often with high coordination numbers of 7 or 8. Their chemical similarity extends to their coordination chemistry, where they often form isostructural complexes and metal-organic frameworks (MOFs).[17][18] For instance, both elements are known to form stable hexanuclear carboxylate clusters with the general core formula [M₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺.[19]
Experimental Protocols: Separation and Catalysis
The most significant practical consequence of the chemical similarity between Zr and Hf is the difficulty of their separation.[3][20] Furthermore, subtle electronic differences lead to distinct behaviors when their organometallic complexes are used as catalysts.[2]
Separation Methodologies
Several methods have been developed to separate this compound from zirconium, all of which exploit minute differences in their physical or chemical properties.[20][21]
| Separation Method | Principle | Reference(s) |
| Solvent Extraction | Differential partitioning of metal complexes between two immiscible liquid phases. The most common commercial method. | [20][21] |
| Ion-Exchange Chromatography | Differential affinity of complex anions (e.g., sulfate or fluoride complexes) for an ion-exchange resin. | [22][23] |
| Fractional Distillation | Separation based on the slight difference in the boiling points of their tetrachlorides (ZrCl₄ and HfCl₄). | [10][20] |
Experimental Protocol: Anion-Exchange Separation
This method, adapted from established procedures, relies on the differential stability of sulfate complexes of Zr and Hf.[22]
-
Sample Preparation: A mixed oxide sample of ZrO₂ and HfO₂ is dissolved in a mixture of concentrated sulfuric acid and hydrofluoric acid. The HF is then removed by fuming.
-
Column Preparation: A strong base anion-exchange resin (e.g., Dowex-1) is packed into a chromatography column and equilibrated with 3.5% (v/v) sulfuric acid.
-
Loading: The dissolved sample is diluted to a sulfuric acid concentration of 3.5% and loaded onto the column. At this concentration, both Zr and Hf form anionic sulfate complexes that bind to the resin.
-
Elution of this compound: The column is eluted with 3.5% (v/v) sulfuric acid. The this compound sulfate complex is less stable and elutes from the column first.
-
Elution of Zirconium: After the this compound has been collected, the eluent is switched to a 10% (v/v) sulfuric acid solution. The higher concentration of sulfate ions is required to displace the more strongly bound zirconium sulfate complex.
-
Analysis: The collected fractions are analyzed for Hf and Zr content using methods like ICP-MS. The elements can be recovered by precipitation with cupferron, followed by ignition to their respective oxides.[22]
Catalysis in Olefin Polymerization
In catalysis, particularly in olefin polymerization using metallocene catalysts, the choice between a zirconium-based (zirconocene) and a this compound-based (hafnocene) catalyst can significantly impact the process and the resulting polymer properties.[2][24] Hafnocenes are generally considered less active than their zirconocene counterparts but can produce polymers with significantly higher molecular weights.[2][24] The performance difference is often attributed to the stronger metal-carbon bonds and differing electrophilicity in this compound complexes.[2]
Comparative Performance in Propene Polymerization
The following data, adapted from a study by T. T. T. N. Thuat et al., compares the performance of analogous zirconocene and hafnocene catalysts under high-temperature conditions.[2]
| Catalyst Pair | Metal | Activity (kg polymer / (mol·h)) | Polymer Molar Mass (Mw, kDa) | Stereoerrors (%) |
| Pair 1 | Zr | 1100 | 200 | 0.8 |
| Hf | 400 | 250 | 2.5 | |
| Pair 2 | Zr | 1500 | 400 | 0.5 |
| Hf | 300 | 1500 | 1.8 | |
| Pair 3 | Zr | 2500 | 600 | 0.4 |
| Hf | 1200 | 650 | 1.2 |
Conditions: Polymerization temperature = 100 °C. Data is illustrative of general trends.[2]
Experimental Protocol: Propene Polymerization
-
Reactor Setup: A stainless-steel autoclave reactor is dried under vacuum at high temperature and then filled with liquid propene monomer.
-
Cocatalyst Injection: Methylaluminoxane (MAO), the cocatalyst, is dissolved in toluene and injected into the reactor.
-
Catalyst Injection: The zirconocene or hafnocene precatalyst is dissolved in toluene and injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour) at a constant temperature (e.g., 100 °C) and pressure.
-
Termination: The reaction is quenched by injecting acidified methanol.
-
Product Isolation: The resulting polymer (polypropylene) is collected, washed with methanol, and dried under vacuum.
-
Characterization: The polymer is analyzed for molar mass (Gel Permeation Chromatography), and microstructure/stereoerrors (¹³C NMR).
Conclusion
This compound and zirconium present a classic case of "elemental twins" in chemistry.[3] Their near-identical electron configurations, ionic radii, and electronegativity result in strikingly similar reactivity, aqueous behavior, and coordination chemistry.[1][6] This similarity poses a significant challenge for their separation, a crucial step for their use in the nuclear industry.[5] However, subtle distinctions, particularly in bond strengths and electrophilicity, are magnified in sensitive applications like organometallic catalysis, where analogous this compound and zirconium complexes can yield remarkably different results.[2] A thorough understanding of both their profound similarities and their subtle differences is essential for researchers working with these fascinating Group 4 elements.
References
- 1. Why do Zr and Hf have similar properties? - askIITians [askiitians.com]
- 2. mdpi.com [mdpi.com]
- 3. Zirconium and this compound [iloencyclopaedia.org]
- 4. differencebetween.com [differencebetween.com]
- 5. This compound: Major Minerals, Chemistry Properties and Major Uses_Chemicalbook [chemicalbook.com]
- 6. Zirconium and this compound [pubs.usgs.gov]
- 7. Compare this compound vs Zirconium | Element Comparison of Properties, Structure, Periodic Table Facts [schoolmykids.com]
- 8. metals.comparenature.com [metals.comparenature.com]
- 9. mdpi.com [mdpi.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. osti.gov [osti.gov]
- 14. The Radiochemistry of Zirconium and this compound | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Atomically precise surface chemistry of zirconium and this compound metal oxo clusters beyond carboxylate ligands - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03859B [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. zirconiumworld.com [zirconiumworld.com]
- 21. researchgate.net [researchgate.net]
- 22. Separation of this compound from Zirconium and Their Determination: Separation by Anion-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Separation of zirconium from this compound by ion exchange [inis.iaea.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Hafnium and Zirconium in Mesoporous MOF Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The stability of metal-organic frameworks (MOFs) is a critical parameter for their application in drug delivery, dictating their ability to maintain structural integrity and controllably release therapeutic agents in physiological environments. Among the various classes of MOFs, those based on zirconium (Zr) and hafnium (Hf) have garnered significant attention due to their exceptional chemical and thermal robustness. This guide provides an objective comparison of the stability of mesoporous Hf- and Zr-based MOFs, supported by experimental data, to aid in the selection of optimal frameworks for drug development applications.
Comparative Stability Analysis: this compound vs. Zirconium MOFs
A systematic investigation into the stability of isostructural mesoporous Zr- and Hf-based MOFs reveals nuanced differences that are critical for material design in drug delivery. The choice of the metal node—Zr or Hf—can significantly influence the thermal and chemical resilience of the resulting framework, with effects that are further modulated by the linker type and the overall framework topology.[1]
In general, both Zr- and Hf-based MOFs are renowned for their high stability, which is attributed to the strong coordination bonds between the tetravalent metal ions and carboxylate linkers.[2] However, subtle distinctions in their performance under various stress conditions are observed.
Thermal Stability
The thermal stability of these MOFs is a key indicator of their robustness during synthesis, processing, and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate the decomposition temperatures of these materials.
For robust 3D MOF structures with rigid linkers, such as the microporous UiO-66 and the mesoporous MOF-808 and MIP-206, the thermal stability of the Zr and Hf analogues are found to be quite similar.[3] However, when considering a mesoporous structure with a larger, more flexible linker like in NU-1000, the substitution of Zr with Hf leads to a noticeable increase in thermal stability.[3] This is theoretically attributed to the heavier Hf atom, which requires more energy to vibrate, thereby preserving the linker coordination to a slightly greater extent compared to its Zr counterpart.[3]
| MOF Series | Metal Node | Decomposition Temperature (°C) - TGA Onset | Decomposition Temperature (°C) - DSC Peak | Reference |
| UiO-66 | Zr | ~500 | 539 | [3] |
| Hf | ~500 | 549 | [3] | |
| MOF-808 | Zr | ~450 | 483 | [3] |
| Hf | ~450 | 489 | [3] | |
| NU-1000 | Zr | ~400 | 425 | [3] |
| Hf | ~420 | 445 | [3] | |
| MIP-206 | Zr | ~500 | 530 | [3] |
| Hf | ~500 | 535 | [3] |
Chemical Stability
The ability of a MOF to withstand chemical degradation is paramount for drug delivery applications, where the framework is exposed to a range of pH conditions and biological media. The chemical stability of Zr- and Hf-MOFs is typically assessed by monitoring their structural integrity via powder X-ray diffraction (PXRD) after exposure to acidic and basic solutions.
Studies have shown that both Zr- and Hf-based MOFs exhibit comparable and excellent chemical stability over a wide pH range, typically from 1 to 8.[3] This high stability is a hallmark of the strong M(IV)-carboxylate bonds. However, under more extreme acidic conditions, subtle differences can emerge. For instance, in the case of UiO-66, Zr-UiO-66 has been observed to have a slightly higher aqueous solubility and ligand lability compared to Hf-UiO-66 in 2 M HCl or HNO₃, suggesting a marginally higher stability of the Hf-analogue under these specific harsh conditions.[4] This is consistent with the observation that Hf-UiO-66 tends to have higher crystallinity with fewer defects.[4]
| MOF Series | Metal Node | pH Range of Stability (PXRD) | Observations | Reference |
| UiO-66 | Zr | 1 - 8 | Retains crystallinity.[3] Higher leaching of Zr compared to Hf in 2M mineral acids.[4] | [3][4] |
| Hf | 1 - 8 | Retains crystallinity.[3] Lower leaching of Hf compared to Zr in 2M mineral acids, indicating higher stability.[4] | [3][4] | |
| MOF-808 | Zr | 1 - 8 | Retains crystallinity. | [3] |
| Hf | 1 - 8 | Retains crystallinity. | [3] | |
| NU-1000 | Zr | 1 - 8 | Retains crystallinity. | [3] |
| Hf | 1 - 8 | Retains crystallinity. | [3] | |
| MIP-206 | Zr | 1 - 8 | Retains crystallinity. | [3] |
| Hf | 1 - 8 | Retains crystallinity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of MOF stability. Below are summarized protocols for key experiments.
1. Synthesis of Zr- and Hf-based MOFs (General Protocol)
A general solvothermal synthesis method is employed for preparing the Zr and Hf MOF pairs to ensure a consistent comparison.
-
Materials: Zirconium(IV) chloride (ZrCl₄) or this compound(IV) chloride (HfCl₄), organic linker (e.g., terephthalic acid for UiO-66), N,N-dimethylformamide (DMF), and a modulator (e.g., benzoic acid or hydrochloric acid).
-
Procedure:
-
Dissolve the metal salt and the modulator in DMF in a glass vessel via sonication.
-
In a separate vessel, dissolve the organic linker in DMF.
-
Combine the two solutions.
-
Heat the reaction mixture in a pre-heated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
After cooling to room temperature, the resulting white powder is collected by centrifugation.
-
The product is washed multiple times with DMF and then with a solvent like methanol or ethanol to remove unreacted precursors.
-
The final product is dried under vacuum.[5]
-
2. Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA):
-
A small amount of the activated MOF sample (typically 5-10 mg) is placed in an alumina pan.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 to 800 °C).
-
The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature.[6]
-
-
Differential Scanning Calorimetry (DSC):
-
A small amount of the MOF sample is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature to identify thermal events like decomposition.[3]
-
3. Chemical Stability Assessment
-
Procedure:
-
Disperse a known amount of the MOF powder (e.g., 20 mg) in aqueous solutions of varying pH (e.g., adjusted with HCl for acidic and NaOH for basic conditions).
-
Stir the suspensions at room temperature for a specified duration (e.g., 24 hours).
-
After the treatment, collect the solid material by filtration or centrifugation.
-
Wash the solid with water and then with a low-boiling-point solvent like acetone.
-
Dry the sample under vacuum.
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Acquire the PXRD pattern of the treated sample and compare it with that of the pristine MOF to assess the retention of crystallinity and structural integrity.[7][8]
-
Porosity Analysis: Measure the nitrogen adsorption-desorption isotherms at 77 K for both the pristine and treated samples to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which indicate the retention of porosity.[7]
-
Leaching Analysis: Analyze the supernatant liquid after treatment using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of metal ions or organic linkers that have leached from the framework, providing a direct measure of degradation.[2]
-
Visualizing the Stability Comparison
The logical flow for comparing the stability of this compound and zirconium-based mesoporous MOFs can be visualized as a decision-making process for researchers.
Caption: Comparative stability workflow for Hf- and Zr-MOFs.
References
- 1. Zirconium vs. This compound: a comparative study of mesoporous MOF stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 3. Zirconium vs. This compound: a comparative study of mesoporous MOF stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A combined theoretical/experimental study of the stability of 2D metal-organic frameworks to design efficient photocatalysts | Center for Molecular Modeling [molmod.ugent.be]
A Comparative Guide to the Spectrophotometric Validation of Hafnium Content in Zirconium Ores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectrophotometric methods for the validation of hafnium content in zirconium ores. The document outlines the performance of these methods against alternative analytical techniques, supported by experimental data to aid in methodological selection for quality control and research applications.
The accurate determination of this compound (Hf) in zirconium (Zr) is critical in various industrial and scientific fields, particularly in the nuclear industry, where the neutron-absorbing properties of this compound are undesirable in zirconium alloys used for reactor components.[1][2][3] Spectrophotometry offers a cost-effective and accessible alternative to more expensive techniques like inductively coupled plasma mass spectrometry (ICP-MS) and X-ray fluorescence (XRF) for quantifying this compound content.[1][2][3]
Comparison of Analytical Methods
Spectrophotometric methods for this compound determination are typically based on the formation of a colored complex between this compound ions and a chromogenic reagent. The intensity of the color, measured as absorbance, is proportional to the concentration of this compound. This guide focuses on methods employing Xylenol Orange and Uramildiacetic Acid (UDA) and compares them with other established analytical techniques.
| Method | Principle | Reported Performance | Advantages | Disadvantages |
| Spectrophotometry (Xylenol Orange) | Formation of a red complex with Zr and Hf ions in an acidic medium.[2] | Accuracy: Within 5% of actual this compound content.[2][3] Working curve fitting degree (R²) for Zr: 0.99987.[2] | Simple operation, low cost, high accuracy, and easy to popularize.[2] | pH and indicator concentration are critical and require strict control.[1] |
| Spectrophotometry (Uramildiacetic Acid - UDA) | Complex formation with Zr(IV) and Hf(IV) in an acidic medium.[4] | Beer's Law obeyed for 0.1-5.0 µg/mL of Zr and Hf. Molar absorptivity (Hf): 3.1 x 10⁵ L mol⁻¹ cm⁻¹.[4] | Simple, fairly accurate, rapid, and free from interference from most common metal ions.[4] | Requires careful control of pH to differentiate between Zr and Hf complexes.[4] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization of the sample in plasma followed by mass-to-charge ratio separation. | High sensitivity and can detect trace amounts of this compound. | High precision and accuracy. | Expensive equipment and high operational costs.[1][2][3] |
| X-Ray Fluorescence (XRF) | Excitation of inner shell electrons by X-rays and measurement of the characteristic fluorescence. | Non-destructive. | Expensive equipment.[3] | |
| Neutron Activation Analysis (NAA) | Neutron bombardment of the sample and measurement of the resulting gamma-ray emissions. | High sensitivity and accuracy for trace element analysis.[5] | Requires a nuclear reactor; complex procedure. | |
| Gravimetry | Precipitation of this compound from a solution and weighing the precipitate. | - | - | Complicated procedure, long analysis time, and use of toxic reagents.[2][3] |
| Complexometric Titration | Titration of this compound with a complexing agent. | - | - | Often produces systematic errors, resulting in values lower than the actual content.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of spectrophotometric analysis. Below are the protocols for the Xylenol Orange and Uramildiacetic Acid methods.
Method 1: Xylenol Orange Spectrophotometry
This method relies on the differential absorbance of zirconium and this compound complexes with Xylenol Orange and utilizes the lever principle to calculate the this compound content.[1][2][3]
1. Reagents and Materials:
-
Zirconium standard solution (1 mg/mL)
-
This compound standard solution (1 mg/mL)
-
Xylenol Orange sodium salt (solid, AR grade)
-
Hydrochloric acid (AR grade)
-
Ascorbic acid (AR grade)
-
Deionized water
2. Preparation of Working Solutions:
-
Prepare 0.01 mg/mL zirconium and this compound ion solutions by diluting the standard solutions in 100 mL volumetric flasks with deionized water.[2]
-
Prepare a 40 mg/L Xylenol Orange solution.
3. Experimental Procedure:
-
Adjust the pH of the sample solution to 2.38 using hydrochloric acid. This pH is optimal for differentiating the absorbance of zirconium and this compound complexes.[2]
-
Add the 40 mg/L Xylenol Orange solution to the pH-adjusted sample.
-
Measure the absorbance of the solution. The absorption maximum for the this compound-UDA complex is at 520 nm.
-
Construct working curves for both zirconium and this compound ions by measuring the absorbance of a series of standard solutions of known concentrations.
-
Based on the total ion concentration and the measured absorbance, calculate the this compound content using the lever principle by comparing the sample's absorbance to the working curves of pure zirconium and this compound.[1][2][3]
Method 2: Uramildiacetic Acid (UDA) Spectrophotometry
This method involves the formation of complexes between UDA and zirconium and this compound ions.
1. Reagents and Materials:
-
Zirconium standard solution (prepared from ZrOCl₂·8H₂O)
-
This compound standard solution (prepared from HfO₂)
-
Uramildiacetic Acid (UDA) reagent
-
Hydrochloric acid
-
HF–H₂SO₄ mixture (1:1 v/v)
-
Distilled water
2. Preparation of Working Solutions:
-
Prepare working solutions of zirconium (40 µg/mL) and this compound (45 µg/mL) by diluting the stock solutions.[4]
3. Experimental Procedure:
-
For the this compound-UDA complex, adjust the pH of the solution to a range of 4.5 - 6.4.[4]
-
Add the UDA reagent to the sample solution.
-
Measure the absorbance of the solution between 450 - 540 nm. The absorption maximum for the this compound(IV)-UDA complex is at 520 nm.[4]
-
Determine the this compound concentration by comparing the absorbance to a calibration curve prepared from this compound standards.
Logical Workflow
The following diagram illustrates the general workflow for the spectrophotometric validation of this compound in zirconium ores.
Caption: Workflow for this compound validation.
This guide demonstrates that spectrophotometric methods, particularly those using Xylenol Orange, provide a viable and economical approach for the determination of this compound in zirconium ores, with documented accuracy and simple operational procedures.[1][2] While more advanced techniques offer higher sensitivity, the cost-effectiveness of spectrophotometry makes it a valuable tool for routine quality control and research applications.
References
- 1. Determination of this compound in Zirconium by Spectrophotometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. Studies on the analytical chemistry of this compound and zirconium. Part I. A review of methods for the determination of this compound and zirconium in admixture - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Spectrographic Methods for Determining Hafnium-Zirconium Ratios
For researchers, scientists, and drug development professionals, the accurate determination of the hafnium-to-zirconium (Hf/Zr) ratio is critical in various fields, from geological studies to the quality control of nuclear materials. The chemical similarity of these two elements makes their individual quantification challenging. This guide provides a comprehensive comparison of three prominent spectrographic techniques used for this purpose: X-ray Fluorescence (XRF) Spectrometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and includes a visual representation of the general analytical workflow.
Comparative Performance of Spectrographic Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, precision, sample matrix, and sample throughput. The following table summarizes the key performance indicators for XRF, ICP-OES, and ICP-MS in the context of Hf/Zr ratio determination.
| Feature | X-ray Fluorescence (XRF) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Measures the fluorescent X-rays emitted from a sample when excited by a primary X-ray source. | Measures the characteristic light emitted by excited atoms and ions in an argon plasma. | Measures the mass-to-charge ratio of ions created in an argon plasma. |
| Sample Form | Solids (pressed pellets, fused beads), liquids.[1][2] | Liquids (acid-digested solids).[3][4] | Liquids (acid-digested solids), direct solid analysis via laser ablation.[5][6] |
| Detection Limit (Hf) | ~45 ppm (for 10 min counting time).[7] | 0.018 mg/L (in solution).[1] | 0.03 pmol/kg (in seawater).[8] |
| Precision (RSD) | ~4-5%.[9][10] | < 5%.[4] | 0.2-0.6%.[5] |
| Sample Preparation | Minimal for solids (pelletizing); more involved for fused beads.[1][2] | Requires complete dissolution of the sample, often using strong acids.[3] | Requires complete dissolution; laser ablation offers direct solid analysis with minimal preparation.[5][6] |
| Throughput | High, especially for solids. | Moderate to high. | Moderate; can be lower for laser ablation. |
| Interferences | Spectral overlap of Zr Kβ2 with Hf Lβ1,6 can be an issue, but can be minimized with appropriate crystal and detector selection.[10] | Spectral interferences from matrix elements can occur but are often correctable. | Isobaric interferences (e.g., from Yb and Lu on Hf isotopes) can be significant but can be addressed with high-resolution instruments or mathematical corrections.[6][11] |
| Cost | Lower initial instrument cost. | Moderate initial instrument cost. | Higher initial instrument cost.[12] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for each of the discussed techniques.
X-ray Fluorescence (XRF) Spectrometry
This protocol is suitable for the analysis of solid samples such as minerals and alloys.
-
Sample Preparation (Pressed Pellet Method):
-
Grind the sample to a fine powder (< 200 mesh).
-
Mix a known weight of the powdered sample (e.g., 5 g) with a binding agent (e.g., 1 g of cellulose or wax binder).
-
Press the mixture in a die at high pressure (e.g., 20-30 tons) to form a flat, stable pellet.[1]
-
-
Sample Preparation (Fused Bead Method):
-
Accurately weigh the powdered sample (e.g., 0.5 g) and a flux (e.g., 5 g of lithium tetraborate).[10]
-
Add an oxidizing agent (e.g., lithium nitrate) if necessary.
-
Fuse the mixture in a platinum crucible at high temperature (e.g., 1000-1100 °C) until a homogeneous molten glass is formed.
-
Cast the molten glass into a mold to create a flat, circular bead.[2]
-
-
Instrumental Analysis:
-
Place the prepared pellet or bead into the XRF spectrometer.
-
Typical Instrument Parameters:
-
X-ray Tube Target: Rhodium (Rh) or Tungsten (W).
-
Voltage and Current: Optimized for excitation of Zr and Hf (e.g., 40-60 kV, 40-70 mA).
-
Analyzing Crystal: Lithium Fluoride (LiF 200 or LiF 220) is commonly used.
-
Detector: Scintillation counter and/or flow proportional counter.
-
Analytical Lines:
-
-
Measure the intensities of the characteristic X-ray lines for both Zr and Hf.
-
-
Data Analysis:
-
Calculate the intensity ratio of the Hf Lβ1,6 line to the Zr Kα line.
-
Determine the Hf/Zr concentration ratio by comparing the measured intensity ratio to a calibration curve prepared from certified reference materials with known Hf/Zr ratios.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This protocol is designed for the analysis of samples that can be brought into a liquid form.
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a representative portion of the finely powdered sample (e.g., 0.1 g).
-
Place the sample in a chemically resistant vessel (e.g., Teflon beaker).
-
Add a mixture of strong acids, such as hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄).
-
Heat the mixture on a hot plate in a fume hood until the sample is completely dissolved.
-
Evaporate the solution to near dryness to remove excess HF.
-
Add a dilute acid (e.g., 5% HNO₃) and warm to dissolve the residue.
-
Transfer the solution to a volumetric flask and dilute to a known volume with deionized water.[3]
-
-
Instrumental Analysis:
-
Introduce the prepared sample solution into the ICP-OES instrument using a nebulizer.
-
Typical Instrument Parameters:
-
Measure the emission intensities at the selected wavelengths for Zr and Hf.
-
-
Data Analysis:
-
Construct calibration curves for both Zr and Hf using a series of standard solutions of known concentrations.
-
Determine the concentrations of Zr and Hf in the sample solution from their respective calibration curves.
-
Calculate the Hf/Zr ratio from the determined concentrations.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol is suitable for trace and ultra-trace level determination of the Hf/Zr ratio.
-
Sample Preparation:
-
Solution Mode: Follow the same acid digestion procedure as for ICP-OES. The final solution may need to be diluted further to fall within the linear dynamic range of the instrument.
-
Laser Ablation (LA-ICP-MS): For direct solid analysis, a polished thick section or a pressed pellet of the sample is placed in the laser ablation chamber.
-
-
Instrumental Analysis:
-
Typical Instrument Parameters (Solution Mode):
-
Typical Instrument Parameters (LA-ICP-MS):
-
Laser Type: Excimer (e.g., 193 nm ArF) or Nd:YAG.
-
Laser Fluence and Repetition Rate: Optimized for the specific sample type to ensure controlled ablation and minimize fractionation.
-
Carrier Gas (Ar or He): Transports the ablated aerosol to the ICP-MS.
-
-
-
Data Analysis:
-
Measure the ion signal intensities for the selected isotopes of Zr and Hf.
-
Use an internal standard (e.g., a known concentration of an element not present in the sample) to correct for instrumental drift and matrix effects.
-
Calculate the Hf/Zr ratio from the measured isotopic ratios, after correcting for any isobaric interferences. Calibration is performed using certified reference materials analyzed under the same conditions.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the general workflow for spectrographic analysis and the decision-making process for selecting a suitable technique.
Caption: General workflow for spectrographic analysis of Hf/Zr ratio.
Caption: Decision logic for selecting a spectrographic method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of operating conditions for improved precision of zirconium and this compound isotope ratio measurement by inductively coupled plasma mass spectrometry (ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Improved in situ Hf isotope ratio analysis of zircon using newly designed X skimmer cone and jet sample cone in combination with the addition of nitrogen by laser ablation multiple collector ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The determination of dissolved zirconium and this compound from seawater using isotope dilution inductively coupled plasma mass spectrometry | UBC Chemistry [chem.ubc.ca]
- 9. Zirconium and this compound determination by energy dispersive X-ray fluorescence with solid phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Zirconium Alloys Using Borate Fusion and Wavelength Dispersive X-Ray Fluorescence Spectrometry | NIST [nist.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the High-Temperature Mechanical Properties of Hafnium and Alternative Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of pure hafnium and several leading alternative materials at elevated temperatures. The data presented is compiled from various experimental studies to offer a comprehensive overview for material selection in demanding high-temperature applications.
High-Temperature Mechanical Performance Comparison
The selection of materials for high-temperature applications is critical in fields ranging from aerospace engineering to advanced industrial processes. While this compound offers a high melting point and good corrosion resistance, a thorough evaluation of its mechanical properties against other refractory metals and superalloys is essential for informed decision-making. This guide focuses on a comparative analysis of pure this compound, the nickel-based superalloy Inconel 718, the molybdenum-based alloy TZM, the niobium-based alloy C-103, and the tantalum-based alloy Ta-10W.
Data Presentation
The following tables summarize the key mechanical properties of these materials at various high temperatures. It is important to note that the data is collated from multiple sources, and variations in experimental conditions may exist.
Table 1: Tensile Strength at Elevated Temperatures (MPa)
| Temperature (°C) | Pure this compound | Inconel 718 | TZM (Molybdenum Alloy) | C-103 (Niobium Alloy) | Ta-10W (Tantalum Alloy) |
| Room Temp. | 400 - 745[1] | ~1394[2] | 760 - 830[3][4] | ~458[5] | - |
| 500 | - | - | 614 (W-0.3%Hf)[6] | - | - |
| 650 | - | ~1124[2] | - | - | - |
| 800 | - | - | - | ~280[7] | - |
| 982 | - | - | - | ~200[7] | - |
| 1000 | - | - | ~700-720[8] | ~180[7] | ~350[9] |
| 1095 | - | - | 490[10] | - | - |
| 1200 | - | - | ~320-360[8] | ~110[7] | ~250[9] |
| 1300 | - | - | ~190-210[8] | - | - |
| 1400 | - | - | ~140-170[8] | - | ~180[9] |
| 1600 | - | - | - | - | ~120[9] |
| 1800 | - | - | - | - | ~80[9] |
| 2000 | - | - | - | - | ~100[4][11] |
Table 2: Yield Strength at Elevated Temperatures (MPa)
| Temperature (°C) | Pure this compound | Inconel 718 | TZM (Molybdenum Alloy) | C-103 (Niobium Alloy) | Ta-10W (Tantalum Alloy) |
| Room Temp. | - | - | 660 - 690[4] | ~394[5] | - |
| 650 | - | ~1025[2] | - | - | - |
| 800 | - | - | - | ~240[7] | - |
| 982 | - | - | - | ~180[7] | - |
| 1000 | - | - | - | ~160[7] | ~280[9] |
| 1095 | - | - | 435[10] | - | - |
| 1200 | - | - | - | ~90[7] | ~200[9] |
| 1400 | - | - | - | - | ~150[9] |
| 1600 | - | - | - | - | ~100[9] |
| 1800 | - | - | - | - | ~60[9] |
| 2000 | - | - | - | - | - |
Table 3: Creep and Hardness Properties
| Property | Pure this compound | Inconel 718 | TZM (Molybdenum Alloy) | C-103 (Niobium Alloy) | Ta-10W (Tantalum Alloy) |
| Creep Behavior | Limited data available. | Good creep-rupture strength up to 704°C.[12] Creep mechanism at 650°C is dislocation climb.[13] | Recrystallization temperature ~1400°C, indicating good creep resistance.[14] | Exhibits tertiary creep between 827-1204°C.[3][15][16] Apparent activation energy for creep is 374 kJ/mol.[3][16] | Good high-temperature creep resistance.[4][11] |
| Hardness (Vickers, HV) | ~1760 MN/m² (RT)[14] | - | ~220 DPH (RT)[3] | - | - |
| High-Temp Hardness | Data not readily available | High hardness and low creep rates at 650°C.[2] | - | - | - |
Experimental Protocols
The data presented in this guide is based on standardized high-temperature mechanical testing procedures. Below are detailed methodologies for the key experiments cited.
High-Temperature Tensile Testing
Objective: To determine the tensile strength, yield strength, and ductility of materials at elevated temperatures.
General Procedure (based on ASTM E21): [7]
-
Specimen Preparation: Test specimens are machined to standardized dimensions, typically with a defined gauge length and cross-sectional area. The surface is polished to minimize stress concentrations.
-
Heating: The specimen is placed within a high-temperature furnace mounted on a universal testing machine. The temperature is ramped up to the desired setpoint and held for a specified duration to ensure thermal equilibrium. Thermocouples are attached to the specimen to monitor and control the temperature accurately.[17]
-
Loading: A uniaxial tensile load is applied to the specimen at a constant strain rate.
-
Data Acquisition: An extensometer measures the elongation of the specimen's gauge length as the load increases. A load cell records the applied force. This data is used to generate a stress-strain curve.
-
Analysis: The ultimate tensile strength (UTS), 0.2% offset yield strength (YS), and elongation at fracture are determined from the stress-strain curve.
High-Temperature Creep Testing
Objective: To evaluate the time-dependent deformation of materials under a constant load at elevated temperatures.
General Procedure (based on ASTM E139):
-
Specimen Preparation: Similar to tensile testing, standardized specimens are prepared.
-
Heating: The specimen is mounted in a creep testing frame and enclosed in a furnace. The temperature is raised to the test temperature and stabilized.
-
Loading: A constant tensile load is applied to the specimen.
-
Strain Measurement: The elongation of the specimen is continuously monitored over time using an extensometer.
-
Data Analysis: The creep strain is plotted against time to generate a creep curve, which typically consists of primary, secondary (steady-state), and tertiary stages. Key parameters determined include the minimum creep rate and the time to rupture. For some advanced analyses, a small oscillation can be superimposed on the quasi-static load to continuously measure contact stiffness.[18][19]
Visualization of Material Selection Workflow
The following diagram illustrates a logical workflow for selecting a material for a high-temperature application, considering the properties of this compound and its alternatives.
Caption: Workflow for High-Temperature Material Selection.
This guide provides a foundational comparison of this compound and its alternatives for high-temperature applications. For specific design and implementation, it is crucial to consult detailed material datasheets and conduct application-specific testing.
References
- 1. azom.com [azom.com]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Tantalum Tungsten (Ta10W) Alloy - Special Metal & Machined Parts Supplier | XOT Metals [xotmetals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High Temperature Tensile Testing of Metal Materials and Its Importance [devotrans.com]
- 8. TZM alloy (Titanium Zirconium Molybdenum)-Properties [titanium-zirconium-molybdenum.com]
- 9. High-temperature mechanical properties of Ta-10W alloy [stardustpowder.com]
- 10. tms.org [tms.org]
- 11. Ta-10W alloy | Western Alloys Co., Limited [tantalum-niobium.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. scielo.br [scielo.br]
- 14. whs-sondermetalle.de [whs-sondermetalle.de]
- 15. [PDF] Long-time creep behavior of the niobium alloy C-103 | Semantic Scholar [semanticscholar.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. azom.com [azom.com]
- 19. industronnano.com [industronnano.com]
A Comparative Guide to the Biocompatibility of Hafnium and Titanium Coatings
In the landscape of biomedical research and drug development, the selection of appropriate materials for implants and devices is paramount to ensuring safety and efficacy. Titanium has long been the gold standard for such applications due to its excellent biocompatibility and corrosion resistance. However, emerging research highlights hafnium and its compounds as a promising alternative, with studies suggesting comparable or even superior performance in certain aspects. This guide provides an objective comparison of the biocompatibility of this compound and titanium coatings, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices.
Executive Summary
Both this compound and titanium coatings exhibit excellent biocompatibility, making them suitable for a wide range of biomedical applications. This compound coatings, particularly in the form of this compound nitride (HfN) and this compound oxide (HfO₂), have demonstrated advantages in terms of enhanced osteogenic potential and superior corrosion resistance. While titanium remains a reliable and well-established biomaterial, this compound coatings present a compelling alternative with the potential for improved implant longevity and performance.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison between this compound and titanium coatings across several biocompatibility metrics.
Table 1: Cell Viability and Proliferation
| Coating Material | Cell Type | Assay | Result | Source |
| This compound Oxide (HfO₂) on Titanium | MG-63 Osteoblast-like cells | MTT | 100% cell viability | [1] |
| Uncoated Titanium | MG-63 Osteoblast-like cells | MTT | 98% cell viability | [1] |
| This compound Nitride (HfN) on Titanium | Bone Marrow Mesenchymal Stem Cells (BMSCs) | CCK-8 | Not toxic to BMSCs | [2] |
Table 2: Osteogenic Differentiation
| Coating Material | Gene Marker | Method | Result | Source |
| This compound Oxide (HfO₂) on Titanium | BMP-2, ALP, Runx2 | qPCR | Significantly higher expression than uncoated titanium | [1] |
| Uncoated Titanium | BMP-2, ALP, Runx2 | qPCR | Baseline expression | [1] |
Table 3: Corrosion Resistance
| Coating Material | Parameter | Value | Source |
| This compound Nitride (HfN) on Titanium | Corrosion Potential (Ecorr) | -0.452 V | [3][4][5] |
| Uncoated Titanium | Corrosion Potential (Ecorr) | -0.088 V | [3][4] |
| This compound Nitride (HfN) on Titanium | Corrosion Current Density (icorr) | 0.0354 µA/cm² | [3][4][5] |
| Uncoated Titanium | Corrosion Current Density (icorr) | 0.1527 µA/cm² | [3][4] |
Table 4: Hemocompatibility
| Coating Material | Assay | Result | Source |
| This compound Oxide (HfO₂) Nanoparticles on Titanium | Hemolysis Assay | 4.2% (Acceptable) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols cited in the comparison.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: MG-63 osteoblast-like cells are seeded onto the surfaces of both this compound oxide-coated and uncoated titanium screws.
-
Incubation: The samples are incubated for 24 hours to allow for cell attachment and proliferation.
-
MTT Reagent Addition: The MTT reagent is added to each sample and incubated, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[1]
Quantitative Polymerase Chain Reaction (qPCR) for Osteogenic Markers
qPCR is a technique used to measure the expression levels of specific genes. In this context, it is used to quantify the expression of genes associated with osteogenic differentiation.
-
RNA Extraction: Total RNA is extracted from the cells cultured on the different material surfaces.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Amplification: The cDNA is then used as a template for qPCR amplification with primers specific for the target osteogenic genes (e.g., BMP-2, ALP, Runx2) and a reference (housekeeping) gene.
-
Data Analysis: The relative expression of the target genes is calculated by comparing their amplification levels to that of the reference gene.[1]
Potentiodynamic Polarization for Corrosion Resistance
Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion resistance of a material.
-
Electrochemical Cell Setup: The coated or uncoated titanium screw is used as the working electrode in an electrochemical cell containing a simulated body fluid (e.g., artificial saliva or phosphate-buffered saline). A reference electrode and a counter electrode complete the setup.
-
Polarization Scan: The potential of the working electrode is scanned over a defined range, and the resulting current is measured.
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting polarization curve. A higher Ecorr and a lower icorr indicate greater corrosion resistance.[3][4][5]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway in osteogenesis and a typical experimental workflow for biocompatibility assessment.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Preparation of this compound nitride-coated titanium implants by magnetron sputtering technology and evaluation of their antibacterial properties and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Corrosive Properties of this compound Nitride Coating Over Titanium Screws: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Corrosive Properties of this compound Nitride Coating Over Titanium Screws: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
A First-Principles Perspective on Hafnium-Based MIM Diode Interfaces: A Comparative Guide
An in-depth analysis of hafnium-based Metal-Insulator-Metal (MIM) diodes, leveraging first-principles investigations to compare their performance against alternative dielectric materials. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and conceptual diagrams to inform materials selection and device design.
The relentless downscaling of electronic devices has propelled the investigation of high-k dielectrics, with this compound oxide (HfO₂) emerging as a prominent candidate for Metal-Insulator-Metal (MIM) diodes. These diodes are crucial components in a variety of applications, from high-frequency electronics to energy harvesting.[1][2][3] First-principles calculations, rooted in density functional theory (DFT), have become an indispensable tool for understanding the intricate relationship between the atomic-scale structure of MIM interfaces and their macroscopic electrical properties.[1][2][4][5] This guide synthesizes findings from recent first-principles studies to offer a comparative overview of this compound-based MIM diode interfaces.
Performance Comparison: this compound Oxide vs. Alternatives
First-principles simulations have been instrumental in predicting and explaining the performance of MIM diodes with different dielectric materials. The choice of dielectric, its crystalline phase, and the interfacing metal electrodes significantly influence key performance metrics such as asymmetry, non-linearity, and responsivity.
A key area of investigation has been the comparison between HfO₂ and aluminum oxide (Al₂O₃). While HfO₂ generally offers a higher dielectric constant, Al₂O₃ has been shown to reduce leakage current and improve voltage linearity in certain configurations.[6][7] Alloying HfO₂ with Al₂O₃ to form this compound aluminate (HfAlO) has been explored as a strategy to combine the benefits of both materials.[6][7] Furthermore, nanolaminate structures, such as HfO₂/Al₂O₃, have demonstrated superior performance by inhibiting crystallization and reducing leakage current.[8][9]
The performance of HfO₂-based diodes is also highly dependent on the crystalline phase of the this compound oxide. First-principles studies have compared the monoclinic and orthorhombic polymorphs of HfO₂, revealing that the orthorhombic phase can lead to a significantly higher asymmetry ratio in current-voltage (I-V) characteristics.[1][2][3][4] The choice of metal electrodes, such as gold (Au), platinum (Pt), titanium nitride (TiN), aluminum (Al), and chromium (Cr), also plays a crucial role in determining the barrier height at the metal-insulator interface and, consequently, the diode's performance.[4]
Below is a summary of key performance metrics for various this compound-based and alternative MIM diode configurations as reported in the literature.
| Dielectric Material | Electrode(s) | Key Performance Metric | Value | Reference |
| Orthorhombic HfO₂ | Pt/Au | Asymmetry Ratio (at 0.6V) | 6.59 | [3][4] |
| Monoclinic HfO₂ | Pt/Au | Asymmetry Ratio (at 0.6V) | 1.63 | [3][4] |
| HfO₂-Al₂O₃ Laminate | - | Capacitance Density | 12.8 fF/µm² | [9] |
| HfO₂-Al₂O₃ Laminate | - | Leakage Current (at 3.3V) | 3.2 x 10⁻⁸ A/cm² | [9] |
| Nb₂O₅ | Nb/Pt | Asymmetry Ratio (at 0.5V) | > 7700 | [10] |
| Nb₂O₅ | Nb/Pt | Nonlinearity (at 0.5V) | 4.7 | [10] |
| Nb₂O₅ | Nb/Pt | Responsivity (at 0.5V) | 16.9 A/W | [10] |
| Al₂O₃/Ta₂O₅ Nanolaminate | ZCAN/Al | Low Bias Asymmetry | Improved | [11] |
Experimental and Computational Protocols
The fabrication and characterization of this compound-based MIM diodes, as well as their theoretical investigation, involve a range of sophisticated techniques.
Experimental Fabrication
A prevalent method for depositing thin films of HfO₂ and other dielectrics is Atomic Layer Deposition (ALD) . This technique allows for precise control over film thickness and composition at the atomic level. For instance, HfO₂/Al₂O₃ laminate dielectrics have been successfully fabricated using ALD.[8][9] The fabrication process typically involves the following steps:
-
Substrate Preparation: A suitable substrate, often a silicon wafer, is cleaned to remove any contaminants.
-
Bottom Electrode Deposition: A metal layer, such as Platinum (Pt) or Titanium Nitride (TiN), is deposited on the substrate to serve as the bottom electrode.
-
Dielectric Deposition: The high-k dielectric, such as HfO₂, is deposited using ALD. For laminates, alternating cycles of different precursors are used.
-
Top Electrode Deposition: The top metal electrode, for example, Gold (Au), is deposited to complete the MIM structure.
First-Principles Calculations
First-principles investigations of MIM diode interfaces are typically performed using Density Functional Theory (DFT) . This computational quantum mechanical modeling method is used to investigate the electronic structure of many-body systems. A common workflow for these investigations is as follows:
-
Structural Modeling: An atomistic model of the MIM diode is constructed. This involves creating a supercell containing the metal electrodes and the dielectric layer. Different crystalline orientations of the metals and polymorphs of the dielectric are considered.[1][2][5]
-
Geometry Optimization: The atomic positions in the model are relaxed to find the most stable, lowest-energy configuration.
-
Electronic Structure Calculation: The electronic properties, such as the density of states and band structure, are calculated for the optimized geometry.
-
Transport Properties Calculation: The current-voltage (I-V) characteristics are computed by applying a bias voltage across the device and calculating the transmission of electrons through the dielectric.[1][2][3]
Software packages such as Quantum ESPRESSO are often employed for these DFT calculations.[5]
Visualizing the Workflow and Key Relationships
To better understand the processes and dependencies in the study of MIM diodes, the following diagrams illustrate the typical first-principles investigation workflow and the relationship between material properties and device performance.
References
- 1. First-principles investigation of interface phenomena in this compound-based metal–insulator–metal diodes - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. First-principles investigation of interface phenomena in this compound-based metal–insulator–metal diodes - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00739H [pubs.rsc.org]
- 4. First-principles investigation of interface phenomena in this compound-based metal–insulator–metal diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-principle assessment at atomistic scale of interface phenomena in down-scaling this compound-based metal-insulator-metal diodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlations between first-principles calculations and electric properties of HfO 2 :Al 2 O 3 alloys for metal–insulator–metal (MIM) capacitor applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
A Comparative Study of Hafnium and Other Refractory Metals in High-Performance Alloys
For Researchers, Scientists, and Drug Development Professionals
In the demanding environments of aerospace, nuclear technology, and other high-performance applications, the selection of materials is paramount. Refractory metals, characterized by their exceptionally high melting points and stability at extreme temperatures, form the basis of alloys engineered to withstand these conditions. This guide provides a comparative analysis of hafnium and other key refractory metals—tungsten, molybdenum, tantalum, and niobium—when used as alloying elements. The following sections present a quantitative comparison of their effects on alloy properties, detailed experimental protocols for material evaluation, and visualizations of key concepts.
Data Presentation: A Quantitative Comparison
The inclusion of refractory metals significantly alters the properties of alloys. The following tables summarize key performance indicators for several notable refractory metal alloys, both with and without this compound, to provide a clear comparison.
Table 1: Physical and Mechanical Properties of Selected Refractory Metal Alloys
| Property | Hf-Containing Alloys | Other Refractory Metal Alloys |
| Alloy Designation | C-103 | T-111 |
| Nominal Composition (wt.%) | Nb-10Hf-1Ti | Ta-8W-2Hf |
| Density (g/cm³) | 8.85[1] | ~16.7 |
| Melting Point (°C) | 2350 ± 50[1] | 2982 |
| Recrystallization Temp. (°C) | ~1260 | 1427 - 1649 |
Table 2: Tensile Properties at Various Temperatures
| Alloy | Condition | Temperature (°C) | Ultimate Tensile Strength (MPa) | 0.2% Yield Strength (MPa) | Elongation (%) |
| C-103 | Annealed | 25 | 420 | 289 | 25 |
| 1371 | 89 | 73 | 70 | ||
| T-111 | Stress-Relieved | 25 | ~800 | ~700 | ~30 |
| 1315 | ~150 | ~125 | ~35 | ||
| T-222 | Recrystallized | 25 | ~1100 | ~1050 | ~25 |
| C-129Y | - | 21 | 632.8 | 534.3 | 25 |
| 1316 | 161.7 | - | - | ||
| MHC | - | 20 | ≥689 | ≥586 | ≥3 |
| 1000 | 500 | - | 20 | ||
| W-4Re-0.35HfC | As-Rolled | 1927 | 520 | - | - |
| Nb-1Zr | Recrystallized | 25 | 345 | 255 | 15 |
| 1371 | 89 | 73 | 70 | ||
| TZM | Stress-Relieved | 20 | ~900 | ~760 | ~15 |
| 1315 | ~200 | ~150 | ~25 | ||
| WHA (95W-3.5Ni-1.5Cu) | Sintered | 20 | ≥758 | ≥517 | ≥5 |
Table 3: Creep Strength
| Alloy | Temperature (°C) | Stress for 1% Creep in 10,000 hours (MPa) |
| T-111 | 1315 | ~13.8 |
| T-222 | 1315 | ~17 |
| MHC | 1588 | Excellent, significantly better than pure Mo |
| PWC-11 (Nb-1Zr-0.1C) | >1000 | Significantly improved over Nb-1Zr |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. Below are summaries of the key experimental protocols used to evaluate the mechanical and corrosion properties of these high-performance alloys.
Mechanical Testing
1. Elevated Temperature Tension Testing (ASTM E21)
This standard governs the determination of tensile properties of metallic materials at elevated temperatures.
-
Specimen Preparation: Standard tensile specimens are machined from the alloy according to ASTM E8/E8M specifications.
-
Apparatus: A universal testing machine (UTM) equipped with a high-temperature furnace and an extensometer capable of functioning at the test temperature is required.
-
Procedure:
-
The specimen is mounted in the grips of the UTM within the furnace.
-
The furnace heats the specimen to the desired temperature, which must be maintained within tight tolerances (e.g., ±3°C for temperatures up to 980°C).
-
After temperature stabilization, a uniaxial tensile load is applied at a controlled strain rate.
-
The load and the corresponding elongation of the specimen's gauge length are continuously recorded until fracture.
-
-
Data Acquired: Ultimate tensile strength, yield strength (typically at 0.2% offset), elongation, and reduction of area.
2. Creep, Creep-Rupture, and Stress-Rupture Testing (ASTM E139)
This standard outlines the methodology for assessing the time-dependent deformation and fracture of metallic materials under constant load at elevated temperatures.
-
Specimen Preparation: Similar to tensile testing, specimens are machined to standard dimensions.
-
Apparatus: A creep testing frame capable of applying a constant load to the specimen, a high-temperature furnace with precise temperature control, and a high-sensitivity extensometer for measuring strain over long durations.
-
Procedure:
-
The specimen is mounted in the creep frame and enclosed within the furnace.
-
The specimen is heated to and stabilized at the test temperature.
-
A constant tensile load is applied to the specimen.
-
Strain is monitored and recorded as a function of time. The test can be continued until a specific amount of creep is reached (creep test), or until the specimen ruptures (creep-rupture or stress-rupture test).
-
-
Data Acquired: Creep rate (the slope of the strain vs. time curve in the steady-state region), time to rupture, and ductility at rupture.
Corrosion Testing
1. Laboratory Immersion Corrosion Testing (ASTM G31 / NACE TM0169)
This standard provides a framework for evaluating the corrosion rate of metals when fully submerged in a corrosive solution.
-
Specimen Preparation: Coupons of the alloy with a known surface area are cleaned and weighed.
-
Apparatus: A reaction vessel (e.g., a glass flask) containing the corrosive solution, a means of controlling the temperature (e.g., a water bath or hot plate), and equipment for aeration or deaeration of the solution if required.
-
Procedure:
-
The prepared specimen is immersed in the test solution.
-
The solution is maintained at a constant temperature for a predetermined duration.
-
After the exposure period, the specimen is removed, carefully cleaned to remove corrosion products without removing the base metal, and then reweighed.
-
-
Data Acquired: The mass loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/y) or mils per year (mpy).
2. Pitting and Crevice Corrosion Resistance Testing (ASTM G48)
This method is used to assess the resistance of stainless steels and related alloys to localized corrosion in an oxidizing chloride environment.
-
Specimen Preparation: Specimens are prepared with a specific surface finish. For crevice corrosion testing, crevice-forming devices (e.g., TFE-fluorocarbon blocks) are attached to the specimen.
-
Apparatus: A test vessel containing a ferric chloride solution, and a constant temperature bath.
-
Procedure:
-
The specimen is immersed in the ferric chloride solution.
-
The test is conducted at a constant temperature for a specified period (typically 24-72 hours).
-
After exposure, the specimen is cleaned and visually examined for pitting or crevice corrosion. The number and size of pits are noted, and the mass loss is determined.
-
-
Data Acquired: A qualitative assessment of the extent of pitting and crevice corrosion, and a quantitative measure of mass loss.
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important concepts related to the alloying of refractory metals and the workflow for their evaluation.
Caption: Strengthening mechanisms of this compound in refractory metal alloys.
Caption: Experimental workflow for evaluating refractory metal alloys.
References
Performance of Hafnium-Doped Materials in Resistive Memory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hafnium-doped materials, particularly this compound oxide (HfO₂), have emerged as a leading candidate for next-generation resistive random-access memory (RRAM) technology.[1][2][3] Renowned for its compatibility with CMOS fabrication processes, high dielectric constant, and wide band gap, HfO₂-based RRAM offers a promising alternative to traditional non-volatile memory.[4][5] This guide provides a comprehensive comparison of the performance of this compound-doped materials against other alternatives, supported by experimental data.
The resistive switching mechanism in this compound oxide is widely attributed to the formation and rupture of conductive filaments composed of oxygen vacancies.[4][6] Applying an external voltage causes the migration of these vacancies, leading to a low-resistance state (LRS) or a high-resistance state (HRS), which represent the binary data. Doping this compound oxide with other elements, such as aluminum (Al) or yttrium (Y), has been shown to be an effective method for tuning and enhancing the material's resistive switching properties, including stability and endurance.[7][8]
Comparative Performance Data
The following table summarizes key performance metrics for undoped and doped this compound oxide-based RRAM devices, as well as alternative materials like tantalum oxide (Ta₂O₅) and zinc oxide (ZnO).
| Material System | Endurance (Cycles) | Retention Time | Switching Speed (Set/Reset) | On/Off Ratio | Operating Voltage (Set/Reset) |
| Undoped HfO₂ | >10¹⁰[9] | >10 years at room temperature[10] | 1 ns - 100 ns[10] | 10 - 100 | 1 - 3 V / -1 to -2 V |
| Al-doped HfO₂ | >10⁶ | Improved thermal stability | ~100 ns | 10² - 10³ | 1.5 - 3.5 V / -1.5 to -2.5 V |
| Y-doped HfO₂ | Up to 2200 (for 0.6% doping)[8] | Good stability at high temperatures[8] | Not specified | >10 | ~1 V / ~-0.8 V[8] |
| HfO₂/ZnO | 10⁸ (for 5.7% Hf-doped ZnO)[11] | >10⁴ s[11] | Not specified | >100[11] | Not specified |
| Ta₂O₅ | 10⁴[12] | 10 years at 117 °C[12] | Not specified | ~100[12] | 2 V / -1.3 V[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of RRAM device performance. Below are outlines of key experimental protocols.
Current-Voltage (I-V) Characterization
This fundamental measurement is used to determine the resistive switching behavior of the RRAM device.
-
Device Preparation: The RRAM device, typically in a Metal-Insulator-Metal (MIM) structure, is contacted using microprobes.
-
Instrumentation: A semiconductor parameter analyzer or a source-measure unit (SMU) is used to apply a voltage sweep and measure the corresponding current.
-
Forming Process: For a pristine device, an initial, higher voltage sweep (the "forming" process) is applied to create the first conductive filament. A compliance current is set to prevent permanent breakdown of the device.
-
Switching Cycles: Subsequent voltage sweeps are applied to switch the device between the LRS and HRS. A positive voltage sweep typically induces the "SET" operation (transition to LRS), while a negative voltage sweep induces the "RESET" operation (transition to HRS).
-
Data Acquisition: The current is measured as a function of the applied voltage, and the resulting I-V curve is plotted to extract parameters like SET and RESET voltages and the resistance values in the LRS and HRS.
Endurance Testing
Endurance testing evaluates the device's ability to withstand repeated switching cycles.
-
Pulsed Voltage Application: A pulse generator is used to apply a series of alternating SET and RESET voltage pulses to the device.
-
State Verification: After each switching pulse or a set number of pulses, a small read voltage is applied to measure the resistance state (LRS or HRS) without disturbing it.
-
Cycle Count: The number of cycles the device can endure before the ON/OFF ratio degrades below a predefined value is recorded as the endurance.
Retention Testing
Retention testing assesses how long the device can maintain its resistance state without power.
-
Programming: The device is programmed into either the LRS or HRS.
-
Baking: The device is stored at a specific temperature (e.g., 85°C or 150°C) to accelerate any potential degradation.
-
Periodic Reading: The resistance state is read at set intervals over a prolonged period (e.g., up to 10⁴ or 10⁵ seconds).
-
Data Analysis: The stability of the LRS and HRS over time is plotted to extrapolate the retention lifetime at room temperature.
Visualizing RRAM Concepts
Diagrams created using the DOT language provide clear visualizations of key processes and relationships in RRAM technology.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unife.it [iris.unife.it]
- 3. CN103531248A - Method for testing RRAM (resistive random access memory) pulse parameters - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Automated Testing Algorithm for the Improvement of 1T1R ReRAM Endurance | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. Improvement of durability and switching speed by incorporating nanocrystals in the HfOx based resistive random access memory devices (2018) | Quantan Wu | 85 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing RRAM Reliability: Exploring the Effects of Al Doping on HfO2-Based Devices | Semantic Scholar [semanticscholar.org]
- 10. Impact of Al Alloying/Doping on the Performance Optimization of HfO2-Based RRAM | Semantic Scholar [semanticscholar.org]
- 11. Enhancement of Resistive Switching Performance in this compound Oxide (HfO2) Devices via Sol-Gel Method Stacking Tri-Layer HfO2/Al-ZnO/HfO2 Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Precursors for Hafnium Oxide Atomic Layer Deposition
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical determinant in the atomic layer deposition (ALD) of hafnium dioxide (HfO₂) thin films, profoundly influencing the material's electrical and structural properties. This guide provides a comparative analysis of HfO₂ films synthesized from different precursors, offering a comprehensive overview to inform materials selection for applications ranging from advanced semiconductor devices to biomedical coatings.
Performance Comparison of HfO₂ Precursors
The choice of precursor directly impacts key dielectric properties such as the dielectric constant (k-value), leakage current density, breakdown voltage, and interface quality. Below is a summary of performance metrics for HfO₂ films grown from commonly used precursors.
| Precursor | Precursor Type | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Dielectric Constant (k) | Leakage Current Characteristics | Key Findings |
| This compound Tetrachloride (HfCl₄) | Metal Halide | >300 | ~0.1 - 2.1 x 10¹⁴ atoms/cm² | ~16-25 | Lower leakage current compared to some metal-amides.[1][2] | Corrosive byproducts (HCl) and high deposition temperatures are significant drawbacks.[1][3] However, it can produce more stoichiometric HfO₂ films.[1][2] |
| This compound Tetraiodide (HfI₄) | Metal Halide | ~300 | Stable growth rate | ~12-14 | Films are more resistant to breakdown compared to HfCl₄-based films.[4][5] | Contains halide residues (0.4 at.%) and hydrogen (1.0-1.5 at.%).[4][5] |
| Tetrakis(dimethylamino)this compound (TDMAH) | Metal Amide | 150 - 350 | ~1.0 - 1.6 | ~20 | Leakage current of ~2 x 10⁻⁶ A/cm² at 1 V.[6] Using O₃ as an oxidant can significantly reduce leakage current by three orders of magnitude compared to H₂O.[7] | A widely used precursor with good thermal stability.[8] The use of ammonia water as an oxygen precursor can increase the dielectric constant.[6] |
| Tetrakis(ethylmethylamino)this compound (TEMAHf) | Metal Amide | 200 - 300 | ~0.8 - 1.5 | - | - | ALD window between 200°C and 300°C.[9] Rapid decomposition occurs between 275°C and 300°C.[9][10] |
| Tetrakis-diethylamino this compound (TDEAH) | Metal Amide | 200 - 275 | ~1.1 | - | - | ALD temperature window is between 200 and 275 °C.[11] |
| Cyclopentadienyl-type (e.g., CpHf(NMe₂)₃) | Organometallic | 125 - 200 | 0.6 - 0.85 | - | - | GPC is higher with O₃ as an oxidant compared to H₂O due to less steric hindrance.[12] |
| This compound Nitrate (Hf(NO₃)₄) | Inorganic | ~180 | ~0.12 - 0.14 | - | Breakdown strength of approximately 5–7 MV/cm.[13] | Carbon-free precursor that allows for deposition directly on H-terminated Si surfaces.[13] |
| This compound Isopropoxide (Hf(O-iPr)₄) | Metal Alkoxide | 250 - 300 | - | - | - | Lower thermal stability compared to this compound tert-butoxide.[14] |
| Tetrakis(1-(N,N-dimethylamino)-2-propoxy)this compound (Hf(dmap)₄) | Aminoalkoxide | 250 - 400 | 0.35 - 0.55 | - | - | A liquid precursor with high thermal stability up to 371 °C, making it suitable for high-temperature ALD.[15] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in HfO₂ ALD.
Atomic Layer Deposition of HfO₂ using TDMAH and Water
-
Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.[11][16]
-
ALD Process:
-
The deposition is carried out in an ALD reactor at a substrate temperature typically ranging from 85°C to 350°C.[6]
-
The Tetrakis(dimethylamino)this compound (TDMAH) precursor is held in a bubbler, and its vapor is introduced into the reactor chamber using an inert carrier gas like nitrogen or argon.[6][17]
-
A typical ALD cycle consists of four steps:
-
TDMAH pulse: The TDMAH precursor is pulsed into the chamber, where it chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.
-
Oxidant pulse: An oxidant, typically deionized water (H₂O) or ammonia water, is pulsed into the chamber to react with the chemisorbed precursor layer, forming a layer of HfO₂.[6]
-
Purge: The chamber is purged again with the inert gas to remove the oxidant and any gaseous byproducts.
-
-
This cycle is repeated until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 1.2–1.6 Å.[6]
-
-
Post-Deposition Annealing: After deposition, the films may be annealed in a controlled atmosphere (e.g., N₂) at temperatures ranging from 600°C to 800°C to improve their crystalline quality and electrical properties.[11][16]
Characterization Techniques
-
Thickness and Optical Properties: Spectroscopic ellipsometry (SE) and X-ray reflectivity (XRR) are used to determine the film thickness and refractive index.[13][18]
-
Chemical Composition and Purity: X-ray photoelectron spectroscopy (XPS) is employed to analyze the elemental composition and chemical bonding states of the deposited films, including the quantification of impurities like carbon or halides.[13][19]
-
Crystallinity and Phase: X-ray diffraction (XRD) is used to identify the crystalline structure (e.g., monoclinic, tetragonal) of the HfO₂ films.[11][19]
-
Electrical Properties: Metal-insulator-semiconductor (MIS) capacitor structures are fabricated to measure electrical properties such as capacitance-voltage (C-V) to determine the dielectric constant, and current-voltage (I-V) to assess the leakage current density and breakdown voltage.[6][20]
Visualizing Precursor Comparison
The following diagram illustrates the key comparison criteria and relationships between different classes of this compound oxide ALD precursors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. resource.aminer.org [resource.aminer.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. strem.com [strem.com]
- 9. e-asct.org [e-asct.org]
- 10. [PDF] The Effects of Thermal Decomposition of Tetrakis-ethylmethylaminothis compound (TEMAHf) Precursors on HfO2 Film Growth using Atomic Layer Deposition | Semantic Scholar [semanticscholar.org]
- 11. Atomic layer deposition of HfO2, Al2O3, and HfAlOx using O3 and metal(diethylamino) precursors | Journal of Materials Research | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jkps.or.kr [jkps.or.kr]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Investigations of Structural and Electrical Properties of ALD Films Formed with the Ozone Precursor - ProQuest [proquest.com]
A Comparative Guide to the Selective Extraction of Hafnium over Zirconium Using Dialkylphosphinic Acids
For Researchers, Scientists, and Drug Development Professionals
The separation of hafnium (Hf) from zirconium (Zr) is a critical process in the nuclear industry and for the production of high-purity metals for various technological applications. Due to their nearly identical chemical properties, this separation presents a significant challenge. Solvent extraction has emerged as a prominent method, with dialkylphosphinic acids showing considerable promise for the selective extraction of this compound over zirconium, particularly from sulfuric acid media. This guide provides an objective comparison of the performance of several dialkylphosphinic acids, supported by experimental data, to aid researchers in the selection of appropriate extraction systems.
Performance Comparison of Dialkylphosphinic Acids
The efficiency of various dialkylphosphinic acids in selectively extracting this compound over zirconium from a sulfuric acid medium has been systematically evaluated. The key performance indicators are the extraction percentages of this compound and zirconium and, most importantly, the this compound/zirconium separation factor (βHf/Zr). A higher separation factor indicates a more effective separation.
The performance of several dialkylphosphinic acids, including (2-ethylhexyl)(2,4,4-trimethylpentyl)phosphinic acid (USTB-1), bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), and others, is summarized in the table below. The data reveals that the extraction behavior and separation efficiency are highly dependent on the structure of the extractant and the acidity of the aqueous phase.
| Extractant | Chemical Structure | H₂SO₄ Conc. (mol/L) | Zr Ext. (%) | Hf Ext. (%) | βHf/Zr |
| USTB-1 | (C₈H₁₇)(C₈H₁₇)PO(OH) | 0.25 | 20.3 | 48.0 | 3.2 |
| 0.51 | 12.1 | 35.2 | 3.6 | ||
| 0.75 | 5.1 | 29.8 | 19.2 | ||
| 1.02 | 3.2 | 18.1 | 6.1 | ||
| 1.49 | 2.1 | 10.2 | 5.2 | ||
| 2.01 | 1.5 | 6.3 | 4.5 | ||
| Cyanex 272 | (C₈H₁₇)₂PO(OH) | 0.25 | 15.2 | 35.1 | 2.7 |
| 0.51 | 8.1 | 22.3 | 3.1 | ||
| 0.75 | 4.2 | 15.1 | 4.1 | ||
| 1.02 | 2.5 | 9.2 | 4.0 | ||
| 1.49 | 1.5 | 5.3 | 3.8 | ||
| 2.01 | 1.1 | 3.2 | 3.1 | ||
| P227 | (C₈H₁₇)₂PO(OH) | 0.25 | 22.1 | 40.2 | 2.3 |
| P2132 | (C₈H₁₇)₂PO(OH) | 0.25 | 18.2 | 33.1 | 2.1 |
| P218 | (C₈H₁₇)₂PO(OH) | 2.01 | 45.1 | 62.3 | 3.3 |
| INET-1 | (C₈H₁₇)(C₈H₁₇)PO(OH) | 2.01 | 65.2 | 75.1 | 2.1 |
| P208 | (C₈H₁₇)₂PO(OH) | 2.01 | 88.1 | 90.2 | 1.3 |
Note: The structures for P227, P2132, P218, INET-1, and P208 are all isomeric forms of dialkylphosphinic acids with 16 carbon atoms, but differ in their branching, which significantly impacts their extraction behavior.
From the data, it is evident that USTB-1 exhibits the highest separation factor of 19.2 at a sulfuric acid concentration of 0.75 mol/L, making it a highly promising candidate for this separation.[1][2][3][4] Generally, dialkylphosphinic acids with weaker extraction abilities demonstrate better separation performance at lower acidities, while those with stronger extraction abilities are more effective at higher acidities.[2][3][4] The steric hindrance of the substituent groups on the phosphorus atom plays a crucial role; larger steric hindrance tends to weaken the extraction ability.[2][3]
For comparison, other classes of extractants are also used for Hf/Zr separation. For instance, di-(2-ethylhexyl)phosphoric acid (D2EHPA), a common organophosphorus extractant, has been reported to achieve a separation factor of around 8-10 in a sulfuric acid medium.[1][5] While effective, this is lower than the peak performance observed with USTB-1. Tributyl phosphate (TBP) is another widely used extractant, though it is typically employed in nitric acid systems.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Synthesis of Dialkylphosphinic Acids
A general method for the synthesis of non-symmetric dialkylphosphinic acids involves a two-step radical addition reaction.
-
Synthesis of Monoalkylphosphinic Acid Intermediate: An olefin is reacted with a phosphorus source, such as sodium hypophosphite or hypophosphorous acid, in the presence of a radical initiator (e.g., di-tert-butyl peroxide). This reaction yields a monoalkylphosphinic acid intermediate.
-
Synthesis of Dialkylphosphinic Acid: The purified monoalkylphosphinic acid is then reacted with a second, different olefin under similar radical-initiated conditions to produce the non-symmetric dialkylphosphinic acid.
-
Purification: The final product is typically purified by techniques such as precipitation of a metal salt (e.g., cobalt salt) followed by regeneration of the acid, or by liquid-liquid extraction to remove unreacted starting materials and byproducts.
Solvent Extraction Procedure
The selective extraction of this compound from a zirconium-containing aqueous solution is typically carried out as a batch-wise liquid-liquid extraction process.
-
Aqueous Phase Preparation: A stock solution of zirconium and this compound is prepared by dissolving their respective salts (e.g., sulfates or oxychlorides) in a sulfuric acid solution of a specific concentration. The initial concentrations of Zr and Hf are accurately determined.
-
Organic Phase Preparation: The dialkylphosphinic acid extractant is dissolved in a suitable organic diluent, such as n-octane or kerosene, to the desired concentration.
-
Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a mechanical shaker for a sufficient time to reach equilibrium (typically 20-30 minutes). The temperature is usually maintained at room temperature.
-
Phase Separation: The mixture is then allowed to stand for the two phases to separate. Centrifugation can be employed to accelerate this process.
-
Analysis: The concentration of zirconium and this compound remaining in the aqueous phase is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration in the organic phase is calculated by mass balance.[6]
The extraction percentage (E), distribution ratio (D), and separation factor (β) are calculated using the following equations:
-
Extraction Percentage (E%): E% = ([Metal]initial - [Metal]final) / [Metal]initial * 100
-
Distribution Ratio (D): D = [Metal]organic / [Metal]aqueous
-
Separation Factor (βHf/Zr): βHf/Zr = D(Hf) / D(Zr)
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the selective extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: effective synthesis based on α-olefin dimers and applications in lanthanid ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03770H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.apub.kr [cdn.apub.kr]
- 6. Separation of Zirconium and this compound from Zirconium Oxychloride (ZOC) Synthesis of Kalimantan Zircon Sand Concentrate Using Extraction Method with tributyl phosphate (TBP)-Dodecane in Nitric Acid Medium [journal.mrs-k.or.kr]
Safety Operating Guide
Proper Disposal of Hafnium: A Guide for Laboratory Professionals
The safe and compliant disposal of hafnium and its compounds is a critical aspect of laboratory safety and environmental responsibility. Due to varying reactivity and physical states, different forms of this compound waste require specific handling and disposal protocols. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling any form of this compound waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handle all this compound waste within a well-ventilated area, preferably a fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: For operations that may generate dust, such as handling powders or grinding solid metal, a NIOSH-approved respirator is required.[2][3]
Step-by-Step Disposal Procedures
The correct disposal procedure depends on the physical and chemical form of the this compound waste. All waste must be disposed of in accordance with local, state, and federal regulations.[3][4][5][6] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for hazardous waste pickup.[7]
1. Waste Identification and Segregation Properly identify and segregate this compound waste into the following categories in dedicated, clearly labeled, and sealed containers.[7] Do not mix different types of this compound waste or combine them with other chemical waste streams.[8]
-
Solid this compound: Pieces, ingots, foils, and large turnings.
-
This compound Powder, Dust, and Fine Scrap: Highly flammable and potentially pyrophoric.
-
Soluble this compound Compounds: Solutions of this compound salts (e.g., this compound tetranitrate, this compound chloride).
-
Insoluble this compound Compounds: Stable compounds like this compound oxide.
-
Contaminated Labware and PPE: Gloves, wipes, and containers with residual contamination.
2. Disposal Protocols by Waste Type
A. Solid this compound (Pieces, Foils, Large Scrap)
-
Minimize Waste: The generation of waste should be minimized or avoided whenever possible.[9]
-
Recycle: Reuse or recycle solid this compound products wherever possible.[9] Contact a scrap metal recycler that handles exotic metals.
-
Disposal: If recycling is not feasible, dispose of surplus products via a licensed waste disposal contractor.[9]
B. This compound Powder, Dust, and Fine Turnings this compound powder is a flammable solid and can be self-heating or even catch fire spontaneously in air, especially at fine particle sizes.[3][4][8]
-
Handling: Use non-sparking tools for all handling and cleanup procedures.[3][7][10] Avoid creating dust clouds.[7][10]
-
Spill Cleanup: In case of a spill, isolate the area.[4] Gently vacuum the spill using a vacuum with a high-efficiency particulate absolute (HEPA) air filter and place it in a closed container for disposal.[3][4]
-
Waste Collection: Collect all this compound powder waste in a tightly sealed, properly labeled container.[4][5] Do not accumulate large quantities; dispose of these materials daily if possible.[3]
-
Disposal Method 1: Licensed Contractor (Recommended): The safest method is to have the sealed waste container collected by a licensed hazardous waste disposal contractor.
-
Disposal Method 2: Controlled Oxidation (Expert Use Only): Fine, non-recyclable scrap can be converted to the more stable this compound oxide by burning it in small quantities under controlled conditions.[2][7] This procedure is extremely hazardous due to the risk of explosion and should only be performed by highly trained personnel in a designated, properly equipped area.[7] The resulting this compound oxide can then be disposed of in a landfill according to local regulations.[2][7]
Fire Safety Note: Do not use water, carbon dioxide, or halogenated extinguishers on a this compound fire, as this may cause a violent explosion.[3][4][5][7] Use a Class D dry powder extinguisher or smother the fire with dry table salt.[2][3][5][6][7]
C. Soluble this compound Compounds (e.g., this compound Tetranitrate) Aqueous solutions containing this compound should not be disposed of down the drain.[7][9]
-
Neutralization and Precipitation: This process converts the soluble and hazardous this compound salt into an insoluble, more stable form.[1]
-
Work in a fume hood.[1]
-
Slowly add a precipitating agent, such as by adjusting the pH with sodium hydroxide, to precipitate the this compound as this compound hydroxide.
-
Allow the precipitate to settle.
-
-
Separation: Separate the solid precipitate from the liquid.
-
Disposal:
-
Solid: The resulting solid precipitate should be collected in a labeled container for disposal as hazardous waste.
-
Liquid: Test the remaining liquid to ensure this compound has been removed before neutralizing and disposing of it in accordance with local sewer regulations.
-
D. Insoluble this compound Compounds (e.g., this compound Oxide)
-
Confirmation: Ensure the waste is solely a stable, insoluble compound like this compound oxide.[11]
-
Disposal: this compound oxide that is not contaminated with other hazardous materials can often be disposed of in a secure landfill.[2] However, confirm this with your EHS office and local regulations.
E. Contaminated Labware and PPE
-
Collection: Collect all contaminated items, such as gloves, wipes, and empty containers, in a dedicated hazardous waste container.[7]
-
Disposal: The container should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris" and disposed of through your institution's EHS office.
Data Presentation: this compound Waste Summary
| Waste Form | Key Hazards | Recommended Disposal Procedure |
| Solid this compound (Pieces, Ingots) | Low hazard in solid form.[9] | 1. Recycle through a scrap metal dealer. 2. Dispose of via a licensed waste contractor.[9] |
| This compound Powder / Dust | Flammable solid[5][8], pyrophoric[8], self-heating[4], dust explosion risk.[5][6] | 1. Collect in a sealed, labeled container using non-sparking tools.[3][6] 2. Arrange for pickup by a licensed hazardous waste contractor. |
| Soluble this compound Compounds | Corrosive[1], potential for liver damage.[2] | 1. Precipitate the this compound from the solution. 2. Separate the solid and liquid. 3. Dispose of the solid precipitate as hazardous waste. |
| Insoluble this compound Compounds | Generally stable and low toxicity.[11][12] | 1. Confirm the absence of other contaminants. 2. Dispose of in a secure landfill in accordance with local regulations.[2] |
| Contaminated Materials | Dependent on the nature of the this compound contamination. | 1. Collect in a dedicated, labeled hazardous waste container.[7] 2. Dispose of via your institution's EHS office. |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of various forms of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. angstromsciences.com [angstromsciences.com]
- 5. www1.mscdirect.com [www1.mscdirect.com]
- 6. This compound Powder - ESPI Metals [espimetals.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nano.pitt.edu [nano.pitt.edu]
- 10. This compound - ESPI Metals [espimetals.com]
- 11. atimaterials.com [atimaterials.com]
- 12. Zirconium and this compound [pubs.usgs.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hafnium
For laboratory professionals engaged in cutting-edge research and development, the safe handling of specialized materials is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of hafnium, a material with unique properties and potential hazards. Adherence to these procedures is critical for ensuring a safe and compliant laboratory environment.
This compound, in its solid form, is a silvery-gray transition metal that is generally not considered hazardous.[1] However, the risks associated with this compound increase significantly when it is in the form of fine powders, dust, or chips. This compound powder is pyrophoric and can spontaneously combust in air.[2] Furthermore, this compound dust dispersed in the air can be explosive.[1][2] While the pure metal is not highly toxic, it can cause irritation to the eyes, skin, and mucous membranes.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against the potential hazards of this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendations |
| Respiratory Protection | A NIOSH-approved respirator for dusts and fumes is essential, especially when handling powders or in situations where dust generation is likely.[2] |
| Hand Protection | Impermeable gloves, such as nitrile or neoprene, are required to prevent skin contact.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against airborne particles.[2][3] |
| Body Protection | A flame-resistant lab coat worn over personal clothing is recommended, particularly when working with this compound powders.[2] Protective work clothing is also necessary.[2][4] |
Occupational Exposure Limits
Staying within established occupational exposure limits (OELs) is crucial for personnel safety.
| Substance | OEL (TWA) |
| This compound | 0.5 mg/m³[5] |
Procedural Guidance: Donning and Doffing of PPE for this compound Handling
Following a systematic procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination and ensure user safety.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don a pair of impermeable inner gloves.
-
Body Protection: Put on a flame-resistant lab coat, ensuring it is fully fastened.
-
Respiratory Protection: Fit your NIOSH-approved respirator. Ensure a proper seal by performing a user seal check.
-
Eye Protection: Put on your chemical safety goggles or face shield.
-
Outer Gloves: Don a second pair of impermeable gloves over the cuffs of your lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the exterior with your bare hands. Dispose of them in a designated waste container.
-
Body Protection: Unfasten and remove your lab coat by rolling it outwards and away from your body. Place it in a designated container for laundering or disposal.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove your safety goggles or face shield from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
This compound Handling and Disposal Process
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan: Handling and Disposal
Handling:
-
Designated Area: All work with this compound, especially powders, should be conducted in a designated area with controlled access, such as a fume hood or glove box.[2]
-
Ignition Sources: Keep finely divided this compound away from all sources of ignition, including heat, sparks, and open flames.[1] Use non-sparking tools when handling this compound powder.[2][6]
-
Spill Preparedness: Have a spill kit readily available. For a this compound powder spill, avoid creating a dust cloud.[2] Gently sweep or scoop the material into a labeled, closed container using non-sparking tools.[2]
Disposal:
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed container.
-
Fine Scrap Disposal: Fine, non-recyclable this compound scrap should be burned in small quantities under controlled conditions.[5] The resulting this compound oxide can then be deposited in a landfill.[5] Always consult and adhere to local, state, and federal regulations for waste disposal.[4][7]
Emergency Procedures: Fire
-
Fire Danger: Fine chips, turnings, or grinding dust from this compound are flammable.[5] this compound powder may auto-ignite at room temperature.[5]
-
Extinguishing Media: In case of a fire, use a Class D dry powder extinguisher or smother the fire with dry table salt.[2][5]
-
Prohibited Extinguishers: Do not use water, carbon dioxide, or halogenated extinguishers on a this compound fire, as this may cause a violent explosion.[1][2] For larger fires, it may be safest to allow the material to burn out while preventing the fire from spreading.[5][7] Firefighters should wear a full face, self-contained breathing apparatus and full protective clothing.[7]
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
